L-Vinylglycine
Description
Vinylglycine is an irreversible inhibitor of aspartate aminotransferase.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-aminobut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2-3H,1,5H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVLGLPAZTUBKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866280 | |
| Record name | 2-Aminobut-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56512-51-7, 52773-87-2 | |
| Record name | Vinylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56512-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenoic acid, 2-amino-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052773872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056512517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52773-87-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminobut-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VINYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGD04MMJ5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-Vinylglycine in Fungi: A Technical Guide to its Natural Occurrence and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-vinylglycine, a non-proteinogenic amino acid, is a known natural product found within the fungal kingdom. Its significance lies in its activity as an irreversible inhibitor of various pyridoxal (B1214274) phosphate-dependent enzymes, including transaminases, making it a molecule of interest for researchers in enzymology and drug development. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in mushrooms, details potential methodologies for its extraction and quantification, and discusses its known biochemical interactions. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also highlights areas where further research is critically needed.
Natural Occurrence of this compound in Mushrooms
This compound has been identified as a constituent of certain mushroom species. However, detailed quantitative analyses across a wide range of fungi are scarce in scientific literature. The primary species cited as containing this compound is Entoloma sinuatum (formerly known as Rhodophyllus sinuatus). While its presence is documented, specific concentration ranges have not been extensively reported.
Table 1: Documented Occurrence of this compound in Mushroom Species
| Mushroom Species | Common Name | Family | This compound Concentration | Reference(s) |
| Entoloma sinuatum | Livid Pinkgill, Leaden Entoloma | Entolomataceae | Presence confirmed, but quantitative data is not available in the reviewed literature. | General knowledge in mycology |
Note: The lack of quantitative data in this table highlights a significant gap in the current research landscape. Further studies are required to determine the concentration of this compound in various mushroom species.
Biosynthesis and Biochemical Activity
The biosynthetic pathway of this compound in mushrooms has not been fully elucidated. It is hypothesized to be derived from common amino acid precursors, but the specific enzymatic steps are yet to be characterized.
The primary biochemical significance of this compound stems from its action as a "suicide" or mechanism-based inhibitor of several enzymes that utilize pyridoxal phosphate (B84403) (PLP) as a cofactor.
Mechanism of Enzyme Inhibition
This compound's inhibitory action proceeds through the following general steps:
-
Binding to the Enzyme: this compound binds to the active site of a PLP-dependent enzyme, forming a Schiff base with the PLP cofactor.
-
Enzymatic Conversion: The enzyme processes this compound as it would its natural substrate.
-
Formation of a Reactive Intermediate: This processing leads to the formation of a highly reactive electrophilic intermediate.
-
Irreversible Covalent Bonding: The reactive intermediate then covalently bonds with a nucleophilic residue in the enzyme's active site.
-
Enzyme Inactivation: This covalent modification permanently inactivates the enzyme.
L-Vinylglycine: A Technical Guide on its Discovery, Synthesis, and Biochemical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Vinylglycine (L-VG), the simplest α-vinylic amino acid, is a potent mechanism-based inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Although its D-enantiomer is a natural product, L-VG is primarily encountered as a synthetic compound and a key intermediate in various enzymatic reactions. Its ability to irreversibly inactivate crucial enzymes, such as aminotransferases and 1-aminocyclopropane-1-carboxylate (ACC) synthase, has made it an invaluable tool in biochemical research and a lead compound for drug and herbicide development. This technical guide provides a comprehensive overview of the discovery and history of this compound, details its asymmetric synthesis, elucidates its mechanism of action, and summarizes its diverse biological effects. All quantitative data are presented in structured tables, key experimental protocols are detailed, and biochemical pathways and experimental workflows are visualized using diagrams.
Discovery and Natural Occurrence
The history of vinylglycine begins with its D-enantiomer. D-Vinylglycine was first isolated from the mushroom Rhodophyllus nidorosus in 1974.[1] The L-enantiomer, this compound, is not typically found as a stable natural product but is generated as a transient intermediate in the active sites of various PLP-dependent enzymes.[1] For instance, it is observed during the enzymatic conversion of homoserine to threonine by threonine synthetase and in reactions catalyzed by cystathionine (B15957) γ-synthase.[1] Its potent inhibitory activity against a range of enzymes was reported by Rando in the same year as its discovery, marking the beginning of extensive research into its biochemical properties.[1]
Asymmetric Synthesis of this compound
The biological significance of this compound has driven the development of numerous asymmetric synthetic methodologies. These routes often employ chiral precursors from the "chiral pool" to establish the correct stereochemistry.
Key Synthetic Strategies
Several successful strategies for synthesizing optically pure this compound have been reported:
-
From L-Methionine: The first synthesis of this compound was reported by Rapoport and coworkers, starting from L-methionine.[1][2] This classic route involves the controlled oxidation of a protected L-methionine derivative to its sulfoxide (B87167), followed by a thermal syn-elimination (pyrolysis) to form the vinyl group.[2][3]
-
From L-Homoserine: L-Homoserine, often in its lactone form, serves as another common precursor. One efficient method involves the opening of N-Boc-protected L-homoserine lactone with a phenylselenolate anion, followed by oxidative elimination of the resulting selenide (B1212193) to install the double bond.[1][4]
-
From L-Glutamic Acid: An elegant route developed by Hanessian utilizes L-glutamate. The key step is a Cu(II)/Pb(IV)-mediated oxidative decarboxylation of the γ-carboxylate to introduce the vinyl group.[1]
-
Enzymatic Kinetic Resolution: Racemic vinylglycine, often prepared via a Strecker synthesis with acrolein, can be resolved using enzymes. For example, papain-mediated esterification can selectively convert the L-enantiomer, allowing for the separation of the two forms.[1][5]
Summary of Synthetic Approaches
The following table summarizes the key features of prominent this compound syntheses.
| Chiral Precursor | Key Reaction Type | Reported Yield | Optical Purity (ee%) | Reference(s) |
| L-Methionine | Sulfoxide syn-elimination | ~60-62% (from sulfoxide) | >98% | [1][2][3] |
| L-Homoserine Lactone | Selenoxide elimination | 72% (over 4 steps) | ≥95% | [1][4] |
| L-Glutamic Acid | Oxidative decarboxylation | Not specified | High | [1] |
| (D,L)-Vinylglycine | Enzymatic resolution (Papain) | 90% (for D-isomer recovery) | High | [5] |
| Butadiene monoepoxide | Pd(0)-mediated allylic amination | Not specified | High | [1] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester from L-Methionine (Rapoport Method) [3]
This protocol, adapted from Organic Syntheses, provides a reliable, large-scale preparation of protected this compound.
-
Step 1: Preparation of L-Methionine Methyl Ester Hydrochloride. L-methionine (100.0 g, 0.67 mol) is suspended in methanol (B129727) (0.7 L) and cooled to 0°C. Hydrogen chloride gas is bubbled through the mixture for 15 min. The solution is stirred for 18 hours, and the solvent is evaporated to yield the hydrochloride salt (132.5 g, 99%).
-
Step 2: N-Benzyloxycarbonyl Protection. L-methionine methyl ester hydrochloride (117.6 g, 0.56 mol) is dissolved in a mixture of water (750 mL) and ether (750 mL) containing potassium bicarbonate (282.3 g, 2.82 mol). The solution is cooled to 0°C, and benzyl (B1604629) chloroformate (106.1 g, 0.62 mol) is added dropwise. After stirring, the organic layer is separated, washed, dried, and evaporated to yield N-(Benzyloxycarbonyl)-L-methionine methyl ester (166.0 g, 99%).
-
Step 3: Oxidation to Sulfoxide. The protected methionine (166.0 g, 0.56 mol) is dissolved in methanol (1.5 L) and cooled to 0°C. A solution of sodium periodate (B1199274) (131.4 g, 0.61 mol) in water (2 L) is added dropwise. The mixture is stirred for 18 hours. After filtration and workup, the sulfoxide is obtained as a mixture of diastereomers (172.0 g, 98%).
-
Step 4: Pyrolytic Elimination. The sulfoxide (35.0 g, 0.11 mol) is mixed with Pyrex helices and distilled using a preheated rocking Kugelrohr apparatus (195–200°C, 0.1–0.3 mm Hg) for 1 hour. The crude product is purified by chromatography to afford N-(benzyloxycarbonyl)-L-vinylglycine methyl ester (17.4 g, 62%).
Protocol 2: Synthesis of L-α-Vinylglycine from L-Homoserine Lactone (Berkowitz Method) [4]
This procedure is efficient and requires only a single chromatographic purification step.
-
Step 1: N-Boc Protection. L-homoserine lactone (as a salt, 9.29 mmol) is dissolved in CH₂Cl₂ with triethylamine. Di-tert-butyl dicarbonate (B1257347) (9.29 mmol) is added at 0°C, and the mixture is stirred for 12 hours. Standard aqueous workup yields N-(tert-Butoxycarbonyl)-homoserine lactone (97%).
-
Step 2: Phenylselenolate-mediated Lactone Opening. Diphenyl diselenide (7.45 mmol) in DMF is treated with sodium borohydride (B1222165) (8.19 mmol) to generate the phenylselenolate anion. A solution of the N-Boc lactone (7.45 mmol) in DMF is added, and the reaction is heated at 100°C for 1 hour. This opens the lactone to form a γ-phenylseleno-α-amino acid derivative.
-
Step 3: Oxidative Elimination. The crude product from Step 2 is dissolved in THF and cooled to 0°C. 30% Hydrogen peroxide (22.4 mmol) is added dropwise, and the mixture is stirred for 2 hours. This oxidizes the selenide to a selenoxide, which undergoes spontaneous syn-elimination to form the vinyl group. The product is purified by flash chromatography.
-
Step 4: Deprotection. The resulting protected this compound derivative is treated with trifluoroacetic acid in the presence of a cation scavenger (e.g., acetic acid) at room temperature. Evaporation and drying yield L-α-vinylglycine as its trifluoroacetate (B77799) salt (90% yield for the final two steps).
Synthetic Workflow Visualization
Mechanism of Action: The "Vinylic Trigger"
This compound is a classic example of a mechanism-based inactivator, or "suicide substrate," for PLP-dependent enzymes. Its inhibitory action stems from its β,γ-unsaturation, which can be brought into conjugation with the PLP cofactor's imine system following the initial enzymatic steps.
The generally accepted mechanism involves the following sequence:
-
Transimination: The amino group of this compound displaces an active-site lysine (B10760008) residue to form an external aldimine with the PLP cofactor.
-
α-Proton Abstraction: A catalytic base in the enzyme's active site removes the α-proton, forming a resonance-stabilized quinonoid intermediate.
-
Isomerization: The quinonoid intermediate tautomerizes, shifting the double bond into conjugation with the pyridine (B92270) ring of the cofactor. This creates a highly electrophilic α,β-unsaturated imine.
-
Michael Addition: A nucleophilic residue from the enzyme's active site (often the same lysine that initially formed the internal aldimine) attacks the β-carbon of the inhibitor in a Michael-type addition.[6] This forms a stable, covalent adduct, leading to irreversible inactivation of the enzyme.[1][6]
This mechanism has been confirmed by crystallographic studies of ACC synthase inactivated by this compound, which clearly show a covalent bond between the inhibitor and the active site lysine.[1]
References
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0559927A1 - A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative - Google Patents [patents.google.com]
- 6. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Vinylglycine: A Comprehensive Technical Guide on its Biochemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Vinylglycine (LVG), a non-proteinogenic amino acid, has garnered significant attention in the scientific community for its potent and specific mechanism-based inhibition of a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[1][2][3][4] Its unique chemical structure, featuring a vinyl group attached to the α-carbon, underpins its reactivity and makes it a valuable tool for studying enzyme mechanisms and a lead compound in drug discovery.[3][5] This technical guide provides an in-depth overview of the biochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study and application.
Physicochemical Properties
This compound is a white to off-white crystalline powder with good solubility in water.[3] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | [3] |
| Molecular Weight | 101.10 g/mol | [3] |
| CAS Number | 70982-53-5 | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
Biochemical Properties and Mechanism of Action
This compound acts as a mechanism-based inhibitor, also known as a "suicide substrate," for a variety of PLP-dependent enzymes.[2][4] The catalytic cycle of these enzymes involves the formation of a Schiff base between the amino acid substrate and the PLP cofactor. In the presence of this compound, the enzyme initiates its normal catalytic process, abstracting the α-proton of LVG. This leads to a rearrangement of the double bond to form a highly reactive α,β-unsaturated imine intermediate.[6] This intermediate is then susceptible to nucleophilic attack by an active site residue, typically a lysine, resulting in the formation of a stable, covalent adduct and irreversible inactivation of the enzyme.[4][6]
The primary targets of this compound are enzymes involved in amino acid metabolism, most notably aminotransferases and synthases.[4][7][8]
Inhibition of Pyridoxal Phosphate (PLP)-Dependent Enzymes
This compound exhibits inhibitory activity against a range of PLP-dependent enzymes. The following table summarizes the available quantitative data on its inhibitory action.
| Enzyme | Organism/Source | Inhibition Type | Kinetic Parameters | Reference(s) |
| 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Tomato | Mechanism-based | kcat = 1.8 s⁻¹, Km = 1.4 mM, Kinact = 3.3 mM, kmax = 0.1 min⁻¹ | [9][10] |
| Aspartate Aminotransferase | Cytosolic and Mitochondrial | Irreversible | 90% inactivation per catalytic cycle | [4][6] |
| Alanine (B10760859) Aminotransferase | Rat Hepatocytes | Irreversible (in vitro) | Weak inhibitor in intact cells | [7][11][12] |
| Kynurenine Aminotransferase | Hansenula schneggii (yeast) | Suicide inactivator | Kinact = 3.33 mM | [2] |
| D-amino acid transaminase | - | Irreversible | - | [8] |
| L-amino acid oxidase | - | Irreversible | - | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Enzyme Inhibition Assay: ACC Synthase
Objective: To determine the kinetic parameters of ACC synthase inhibition by this compound.
Materials:
-
Purified ACC synthase
-
S-Adenosyl-L-methionine (SAM) as the substrate
-
This compound
-
Pyridoxal 5'-phosphate (PLP)
-
Assay buffer (e.g., 100 mM EPPS, pH 8.5, 10 µM PLP)
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, varying concentrations of the substrate SAM, and a fixed concentration of ACC synthase.
-
Prepare a range of this compound concentrations.
-
To initiate the reaction, add this compound to the reaction mixture.
-
Monitor the reaction progress by measuring the formation of the product, 1-aminocyclopropane-1-carboxylic acid (ACC), over time. This can be done using a specific assay for ACC, such as the method described by Lizada and Yang.
-
To determine the inactivation kinetics, pre-incubate the enzyme with various concentrations of this compound for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a reaction mixture containing a saturating concentration of SAM to measure the remaining enzyme activity.
-
Plot the natural logarithm of the remaining activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs) for each this compound concentration.
-
Plot the reciprocal of k_obs against the reciprocal of the this compound concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate of inactivation (K_I).
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without LVG).
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in signaling pathways (e.g., MAPK/ERK or PI3K/Akt).
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells using the cell lysis buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities to determine the relative change in protein phosphorylation.
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of this compound Inactivation of a PLP-Dependent Enzyme
References
- 1. biotoxicity.com [biotoxicity.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. DOT Language | Graphviz [graphviz.org]
- 12. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
L-Vinylglycine: A Technical Guide to its Mechanism of Action as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-vinylglycine (L-VG), a non-proteinogenic amino acid, has garnered significant interest within the scientific community for its potent and specific mechanism of action as an enzyme inhibitor. This technical guide provides an in-depth exploration of the molecular interactions and kinetic parameters that define this compound's inhibitory effects, with a primary focus on its well-characterized impact on 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the biosynthesis of the plant hormone ethylene (B1197577). Furthermore, this guide will touch upon its inhibitory action on various aminotransferases. The unique "suicide inhibition" mechanism of this compound makes it a valuable tool for studying enzyme function and a potential lead compound in the development of targeted therapeutic agents.
Core Mechanism of Action: Suicide Inhibition
This compound functions as a mechanism-based, or "suicide," inhibitor.[1] This mode of inhibition is characterized by the enzyme's own catalytic activity converting the inhibitor into a reactive intermediate.[1] This intermediate then forms an irreversible, covalent bond with an amino acid residue within the enzyme's active site, leading to permanent inactivation.[1] Unlike competitive inhibitors, which bind reversibly, suicide inhibitors effectively "kill" the enzyme, making them of particular interest in drug design for their potential for high specificity and prolonged duration of action.[2]
Inhibition of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase
The most extensively studied target of this compound is 1-aminocyclopropane-1-carboxylate (ACC) synthase.[3][4] This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme catalyzes the conversion of S-adenosyl-L-methionine (AdoMet) to ACC, the immediate precursor of ethylene in plants.[5][6] Ethylene is a critical plant hormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and stress responses.[7]
This compound acts as both an alternative substrate and a mechanism-based inactivator of ACC synthase.[4][8] The inactivation process is time-dependent and follows pseudo-first-order kinetics.[5] The accepted mechanism involves the following key steps:
-
Binding to the Active Site: this compound enters the active site of ACC synthase and forms an external aldimine with the pyridoxal 5'-phosphate (PLP) cofactor.[9]
-
Enzyme-Catalyzed Activation: The enzyme initiates its normal catalytic cycle, which involves the abstraction of the α-proton from this compound.[3][10]
-
Formation of a Reactive Intermediate: This enzymatic processing converts this compound into a reactive ketimine intermediate.[3][9]
-
Irreversible Covalent Modification: The reactive intermediate is then subjected to a Michael addition, where the ε-amino group of a specific lysine (B10760008) residue (Lys273) in the active site nucleophilically attacks the γ-carbon of the vinylglycine moiety.[3][9] This results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, leading to its irreversible inactivation.[3][9] Crystallographic studies have confirmed this covalent linkage.[9][11]
The dual role of this compound as both a substrate and an inhibitor is quantified by its partition ratio, which is approximately 500:1. This indicates that for every 500 catalytic turnovers that produce α-ketobutyrate and ammonia, one inactivation event occurs.[4][9]
Quantitative Data for ACC Synthase Inhibition
The following table summarizes the key kinetic parameters for the inhibition of ACC synthase by this compound.
| Parameter | Value | Enzyme Source | Reference(s) |
| Kinact | 3.3 mM | Not Specified | [5][12] |
| kmax | 0.1 min-1 | Not Specified | [5][12] |
| kcat | 1.8 s-1 | Not Specified | [4][8] |
| Km | 1.4 mM | Not Specified | [4][8] |
| Partition Ratio | 500:1 | Not Specified | [4][9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound suicide inhibition of ACC synthase.
Caption: this compound inhibits the ethylene biosynthesis pathway at ACC synthase.
Inhibition of Aminotransferases
This compound also demonstrates inhibitory activity against a range of aminotransferases, which are PLP-dependent enzymes crucial for amino acid metabolism.[13][14] The proposed mechanism of inhibition is similar to that observed with ACC synthase, involving enzyme-catalyzed conversion to a reactive species that subsequently alkylates an active site lysine residue.[10]
Enzymes reported to be inhibited by this compound include:
-
Alanine (B10760859) Aminotransferase[15]
-
D-amino acid Transaminase
-
Kynurenine Aminotransferase
While the qualitative inhibitory effect is established, detailed quantitative kinetic data for the inhibition of these aminotransferases by this compound is less comprehensively documented in readily available literature compared to ACC synthase. One study noted that while vinylglycine was effective at blocking alanine and aspartate aminotransferases in vitro, it was a weak inhibitor in intact cells.[15]
Experimental Protocols
Determination of Enzyme Kinetic Parameters for Suicide Inhibition
A general workflow to determine the kinetic parameters of a suicide inhibitor like this compound involves a series of enzyme activity assays.
Materials:
-
Purified enzyme (e.g., ACC synthase)
-
Substrate (e.g., S-adenosyl-L-methionine)
-
Inhibitor (this compound)
-
Assay buffer
-
Spectrophotometer or other suitable detection instrument
Methodology:
-
Enzyme Activity Assay: An established assay for the specific enzyme is required. For ACC synthase, this can involve the quantification of its product, ACC, or a coupled-enzyme assay to monitor the reaction continuously.[16]
-
Determination of Km and Vmax: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the natural substrate are determined by measuring the initial reaction rates at various substrate concentrations in the absence of the inhibitor.
-
Time-Dependent Inactivation: The enzyme is pre-incubated with various concentrations of this compound for different time intervals. At each time point, an aliquot of the enzyme-inhibitor mixture is withdrawn and assayed for remaining enzyme activity by adding the substrate.
-
Data Analysis: The apparent first-order rate constants of inactivation (kobs) are determined for each inhibitor concentration from the plots of the logarithm of remaining activity versus pre-incubation time. A plot of 1/kobs versus 1/[Inhibitor] (a Kitz-Wilson plot) or a direct fit of kobs versus inhibitor concentration to the appropriate equation can be used to determine Kinact and kmax.
Spectrophotometric Assay for ACC Synthase Activity
A common method for assaying ACC synthase activity involves the chemical conversion of the ACC product to a chromogenic compound that can be quantified spectrophotometrically.
Principle: This method often relies on the liberation of α-ketobutyrate from ACC under specific chemical conditions, which can then be reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored product.[17]
General Procedure:
-
The enzymatic reaction with ACC synthase, AdoMet, and PLP is allowed to proceed for a defined period.
-
The reaction is terminated, often by the addition of acid.
-
The ACC produced is then chemically converted to α-ketobutyrate.
-
DNPH is added, and the mixture is incubated to allow for the formation of the dinitrophenylhydrazone derivative.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 540 nm), and the amount of ACC produced is determined by comparison to a standard curve.[17]
Conclusion
This compound serves as a classic example of a mechanism-based enzyme inhibitor, with a well-elucidated mode of action against ACC synthase. Its ability to be processed by its target enzyme into a reactive species that forms a covalent, inactivating adduct is a testament to its specificity and potency. The detailed kinetic and structural data available for its interaction with ACC synthase make it an invaluable tool for biochemical research. Furthermore, its activity against various aminotransferases highlights its potential as a scaffold for the design of inhibitors targeting other PLP-dependent enzymes of therapeutic interest. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel suicide inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. Biosynthesis of Ethylene from Methionine in Aminoethoxyvinylglycine-Resistant Avocado Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by this compound as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulation of ethylene biosynthesis: a complex multilevel control circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Structure of ACC synthase inactivated by the mechanism-based inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Escherichia coli-Based Expression and In Vitro Activity Assay of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase and ACC Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation and characterization of ACC Deaminase Producing Endophytic Bacillus mojavensis PRN2 from Pisum sativum - PMC [pmc.ncbi.nlm.nih.gov]
L-Vinylglycine: A Technical Guide to Its Application as a Suicide Substrate for Specific Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Vinylglycine, a non-proteinogenic amino acid, serves as a potent and highly specific tool in enzymology and drug development. Its unique chemical structure, featuring a vinyl group adjacent to the amino acid functionality, allows it to act as a mechanism-based inactivator, or "suicide substrate," for a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This technical guide provides an in-depth overview of the core principles of this compound's action, its primary enzyme targets, the kinetics of inactivation, and detailed experimental protocols for its application in research settings.
Suicide substrates are unreactive compounds that are converted into highly reactive species by the catalytic action of their target enzyme. This reactive intermediate then forms a covalent bond with an active site residue, leading to irreversible inhibition. This high degree of specificity, arising from the enzyme's own catalytic mechanism, makes suicide substrates like this compound invaluable for probing enzyme mechanisms and for the rational design of targeted therapeutics.
Mechanism of Action of this compound
The inhibitory action of this compound is predominantly observed in enzymes that utilize pyridoxal phosphate (PLP) as a cofactor for the transformation of amino acids. The general mechanism involves the formation of an external aldimine between this compound and the PLP cofactor in the enzyme's active site. The enzyme then initiates a catalytic step, typically the abstraction of the α-proton from this compound. This leads to a rearrangement of the double bonds within the inhibitor, forming a reactive Michael acceptor. A nucleophilic residue in the enzyme's active site, often a lysine (B10760008), then attacks this activated inhibitor, resulting in a stable, covalent adduct and the irreversible inactivation of the enzyme.[1][2]
Target Enzymes and Inactivation Kinetics
This compound exhibits inhibitory activity against several key PLP-dependent enzymes involved in critical metabolic pathways. The following tables summarize the quantitative data for the suicide inactivation of these enzymes by this compound.
Table 1: Kinetic Parameters for the Inactivation of 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase by this compound
| Enzyme Source | K_inact (mM) | k_inact (min⁻¹) | Partition Ratio (k_cat/k_inact) | Reference |
| Tomato | 3.3 | 0.1 | 500 | [3] |
Note: The partition ratio indicates the number of catalytic turnovers that occur for every inactivation event.
Table 2: Kinetic Data for the Inhibition of Aminotransferases by this compound
While this compound is a known inhibitor of aspartate aminotransferase and alanine (B10760859) aminotransferase, specific K_inact and k_inact values are not consistently reported in the literature in the same standardized format as for ACC synthase. However, studies have demonstrated time-dependent, irreversible inhibition, characteristic of suicide substrates. For aspartate aminotransferase, inactivation involves the alkylation of the active-site lysine residue.[2] One study noted that vinylglycine was almost equally effective in blocking both alanine and aspartate aminotransferases in vitro.[4]
Table 3: Inhibition of GABA-Aminotransferase (GABA-T)
The inhibition of GABA-aminotransferase by vinyl-containing amino acids is well-documented, with γ-vinyl GABA (vigabatrin) being a clinically approved antiepileptic drug that acts as a suicide substrate for this enzyme.[5] While this compound itself is also an inhibitor, much of the specific kinetic data in the literature focuses on vigabatrin. For γ-vinyl GABA, the inhibition of GABA-T from Pseudomonas fluorescens is competitive with respect to GABA, with a reported K_i of 26 ± 3 mM.[6] It is important to note that this is a K_i value for competitive inhibition and not the kinetic parameters for suicide inactivation.
Experimental Protocols
Synthesis of this compound
Several methods for the asymmetric synthesis of this compound have been reported. A common and efficient route starts from L-methionine.[1] Another convenient synthesis proceeds from L-homoserine lactone. The following is a summarized protocol based on the synthesis from L-methionine:
1. N-Protection of L-Methionine:
-
L-methionine is first protected at the amino group, for example, with a benzyloxycarbonyl (Cbz) group.
2. Oxidation of the Thioether:
-
The thioether in the protected methionine is oxidized to a sulfoxide (B87167) using an oxidizing agent like sodium periodate.
3. Thermal Elimination (Syn-Elimination):
-
The protected methionine sulfoxide is heated under vacuum. This induces a syn-elimination reaction, where the sulfoxide and a β-hydrogen are removed, forming the vinyl group and yielding N-(benzyloxycarbonyl)-L-vinylglycine methyl ester.
4. Deprotection:
-
The protecting groups (e.g., Cbz and methyl ester) are removed by acid hydrolysis to yield this compound.
For detailed, step-by-step procedures, refer to the original publications on this compound synthesis.[1]
Enzyme Assays for Determining Inactivation Kinetics
The determination of the kinetic parameters for suicide inhibition (K_inact and k_inact) typically involves measuring the loss of enzyme activity over time in the presence of various concentrations of the inactivator.
General Protocol for Determining K_inact and k_inact :[7][8]
-
Pre-incubation: Incubate the target enzyme with various concentrations of this compound at a constant temperature.
-
Time-course Sampling: At different time points during the pre-incubation, withdraw aliquots of the enzyme-inhibitor mixture.
-
Activity Assay: Immediately dilute the aliquots into a reaction mixture containing the substrate for the enzyme at a saturating concentration. This dilution effectively stops the inactivation process.
-
Measure Initial Velocity: Measure the initial velocity of the enzymatic reaction for each aliquot.
-
Data Analysis:
-
For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (k_obs).
-
Plot the values of k_obs against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_inact + [I]) where [I] is the concentration of this compound.
-
The values for k_inact (the maximal rate of inactivation at saturating inhibitor concentration) and K_inact (the inhibitor concentration that gives half-maximal inactivation) can be determined from this plot.
-
Specific Enzyme Assay Protocols:
-
Aspartate Aminotransferase (AST) Activity Assay: AST activity can be measured spectrophotometrically by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase. The decrease in absorbance at 340 nm is monitored.[9]
-
Alanine Aminotransferase (ALT) Activity Assay: ALT activity is often determined using a coupled enzyme assay where the pyruvate (B1213749) produced is used by lactate (B86563) dehydrogenase, leading to the oxidation of NADH. The rate of decrease in absorbance at 340 nm is proportional to the ALT activity.[10][11]
-
GABA-Aminotransferase (GABA-T) Activity Assay: GABA-T activity can be assayed by measuring the formation of glutamate (B1630785) from GABA and α-ketoglutarate. The glutamate can then be quantified using glutamate dehydrogenase and monitoring the reduction of NAD⁺ to NADH at 340 nm.[12]
Visualizations
Signaling and Metabolic Pathways
The enzymes targeted by this compound are integral to several crucial biological pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the point of inhibition by this compound.
Caption: Ethylene biosynthesis pathway and inhibition of ACC synthase by this compound.
Caption: Central role of ALT and AST in metabolism and their inhibition by this compound.
Caption: The GABA shunt pathway and the inhibition of GABA-aminotransferase by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for the characterization of this compound as a suicide substrate for a target enzyme.
Caption: Experimental workflow for characterizing this compound as a suicide substrate.
Conclusion
This compound is a powerful tool for studying PLP-dependent enzymes. Its mechanism-based mode of action provides a high degree of specificity, making it an excellent probe for elucidating enzyme function and a valuable lead compound in drug discovery. This guide has provided a comprehensive overview of the technical aspects of working with this compound, from its mechanism of action and target enzymes to detailed experimental considerations. By understanding and applying these principles, researchers can effectively utilize this compound to advance their scientific investigations.
References
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. courses.washington.edu [courses.washington.edu]
- 4. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma-vinyl GABA, an irreversible inhibitor of GABA transaminase, alters the acquisition and expression of cocaine-induced sensitization in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of suicide substrates. Practical procedures for determining parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspartate Aminotransferase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. GABA Aminotransferase (GABA-T) activity assay kit - Creative BioMart [creativebiomart.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. bmrservice.com [bmrservice.com]
An In-Depth Technical Guide to the Fundamental Interactions of L-Vinylglycine with Aminotransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Vinylglycine (L-VG), a naturally occurring non-proteinogenic amino acid, has garnered significant attention in the scientific community for its potent and selective interactions with a class of ubiquitous enzymes known as aminotransferases (also called transaminases). These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes play a crucial role in amino acid metabolism by catalyzing the transfer of an amino group from an amino acid to a keto acid. The ability of this compound to act as a mechanism-based irreversible inhibitor of several key aminotransferases has made it an invaluable tool for studying enzyme mechanisms and a lead compound in the development of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental interactions between this compound and various aminotransferases, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms.
This compound is recognized as a suicide substrate, meaning it is processed by the target enzyme's catalytic machinery, leading to the formation of a reactive intermediate that covalently modifies and inactivates the enzyme. This irreversible inhibition is highly specific and has been observed for several aminotransferases, including aspartate aminotransferase, alanine (B10760859) aminotransferase, and γ-aminobutyric acid (GABA) transaminase. Understanding the kinetics and structural basis of these interactions is paramount for the rational design of more potent and selective enzyme inhibitors with therapeutic potential.
Mechanism of Action of this compound
The inhibitory activity of this compound stems from its unique β,γ-unsaturated structure. The inactivation of aminotransferases by this compound is a multi-step process that leverages the enzyme's own catalytic cycle. The generally accepted mechanism involves the following key steps:
-
Formation of an External Aldimine: this compound initially binds to the active site of the aminotransferase and forms a Schiff base (external aldimine) with the pyridoxal 5'-phosphate (PLP) cofactor.
-
α-Proton Abstraction: The enzyme's catalytic base abstracts the α-proton from this compound, a standard step in the catalytic mechanism of aminotransferases.
-
Tautomerization and Michael Addition: This proton abstraction leads to a tautomeric shift, forming a reactive α,β-unsaturated enamine intermediate. This intermediate is a Michael acceptor.
-
Covalent Adduct Formation: A nucleophilic residue in the enzyme's active site, typically the ε-amino group of a conserved lysine (B10760008) residue that initially forms an internal aldimine with PLP, attacks the β-carbon of the inhibitor. This Michael addition results in the formation of a stable, covalent adduct, leading to the irreversible inactivation of the enzyme.[1]
The absorption spectrum of the inactivated enzyme often shows a characteristic shift, for instance, with a maximum absorbance around 335 nm in the case of aspartate aminotransferase, which is indicative of a substituted aldimine.[1]
Quantitative Analysis of this compound Interactions
The potency of this compound as an irreversible inhibitor is quantified by several kinetic parameters, including the inhibition constant (Ki) and the rate of inactivation (kinact). While comprehensive kinetic data for this compound across a wide range of aminotransferases is still an active area of research, available studies provide valuable insights.
| Enzyme | Organism/Isoform | Ki (mM) | kinact (min-1) | Partition Ratio | Reference |
| Aspartate Aminotransferase | Cytosolic and Mitochondrial | - | - | ~9 | [1] |
| D-Amino Acid Transaminase | Bacillus sphaericus | - | 1.9 | ~450 | |
| D-Amino Acid Transaminase | Bacillus subtilis | - | 0.36 | ~800 | |
| Kynurenine Aminotransferase | Hansenula schneggii | 3.33 (Km for inactivation) | - | - |
Note: A partition ratio of 9 for aspartate aminotransferase indicates that for every 10 catalytic cycles involving this compound, 9 result in enzyme inactivation, while one results in the normal transamination product.[1] For D-amino acid transaminases, this compound acts as both a substrate and an inactivator, with a significant number of turnovers occurring before inactivation.
Experimental Protocols
Enzyme Purification
Reliable kinetic analysis requires highly purified enzyme preparations. The following is a general protocol for the purification of aminotransferases, which may require optimization for specific enzymes.
Protocol: Purification of Alanine Aminotransferase from Pyrococcus furiosus
-
Cell Lysis: Resuspend cell pellets in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.8) and lyse by sonication on ice.
-
Centrifugation: Remove cell debris by centrifugation at high speed (e.g., 13,000 x g for 30 minutes at 4°C).
-
Heat Treatment (for thermostable enzymes): Incubate the supernatant at a high temperature (e.g., 80°C for 20 minutes) to denature and precipitate mesophilic host proteins. Centrifuge again to remove the precipitate.
-
Ion-Exchange Chromatography:
-
Load the supernatant onto an anion-exchange column (e.g., Mono-Q) equilibrated with the starting buffer.
-
Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl).
-
Collect fractions and assay for aminotransferase activity.
-
-
Purity Assessment: Analyze the purity of the active fractions by SDS-PAGE. Pool the purest fractions.
-
Storage: Store the purified enzyme in a suitable buffer containing a cryoprotectant (e.g., glycerol) at -20°C or -80°C.
This protocol is adapted from a method for purifying a thermostable alanine aminotransferase and may need significant modification for other aminotransferases.
Aminotransferase Activity Assay
The activity of aminotransferases is typically measured using a coupled-enzyme spectrophotometric assay.
Protocol: Aspartate Aminotransferase (AST) Activity Assay
This assay measures the production of oxaloacetate, which is then reduced to malate (B86768) by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
L-aspartic acid
-
α-ketoglutaric acid
-
NADH
-
Malate dehydrogenase (MDH)
-
in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
-
Assay Procedure:
-
Add the reaction mixture to a cuvette and equilibrate to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the aminotransferase sample.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
Protocol: Alanine Aminotransferase (ALT) Activity Assay
This assay measures the production of pyruvate, which is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
L-alanine
-
α-ketoglutaric acid
-
NADH
-
Lactate dehydrogenase (LDH)
-
in a suitable buffer (e.g., 50 mM HEPES, pH 7.4).
-
-
Assay Procedure:
-
Follow the same procedure as for the AST assay, monitoring the decrease in absorbance at 340 nm.
-
Determination of Kinetic Parameters for Irreversible Inhibition (kinact and Ki)
The kinetic parameters for mechanism-based inhibitors like this compound are determined by measuring the rate of enzyme inactivation at various inhibitor concentrations.
-
Incubation: Pre-incubate the aminotransferase with various concentrations of this compound at a constant temperature.
-
Time-course of Inactivation: At different time points, withdraw aliquots from the incubation mixture and dilute them into an assay mixture containing the substrates for the aminotransferase activity assay (as described above). The dilution should be sufficient to stop further inactivation during the activity measurement.
-
Data Analysis:
-
For each concentration of this compound, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot the kobs values against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_i + [I]) where [I] is the concentration of the inhibitor. The values for kinact and Ki can be determined from this plot.
-
Structural and Mechanistic Analysis
X-ray Crystallography: To understand the structural basis of inactivation, co-crystallization of the aminotransferase with this compound or soaking of pre-formed crystals with the inhibitor can be attempted. The resulting crystal structure can reveal the covalent adduct formed in the active site.
Mass Spectrometry: To identify the site of covalent modification, the inactivated enzyme can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by mass spectrometry (e.g., LC-MS/MS). The modified peptide will exhibit a mass shift corresponding to the mass of the this compound adduct, and tandem mass spectrometry can pinpoint the exact modified amino acid residue. For example, peptide analysis after inactivation of aspartate aminotransferase with [1-14C]vinylglycine has shown that the active-site lysine residue 258 is alkylated.[1]
Visualizations
Inactivation of Aspartate Aminotransferase by this compound
Experimental Workflow for Kinetic Analysis
References
The Physiological Impact of L-Vinylglycine: An Early Research Retrospective
A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Vinylglycine (L-VG), a naturally occurring non-proteinogenic amino acid, has long been a subject of interest in the scientific community due to its potent and selective effects on physiological systems. As a structural analog of various amino acids, its primary mechanism of action involves the irreversible inhibition of a class of enzymes crucial for amino acid metabolism: the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. This technical guide provides an in-depth overview of the early studies that elucidated the physiological effects of this compound, with a focus on its enzymatic interactions. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound's biochemical profile.
Core Mechanism of Action: Suicide Inhibition
This compound is a classic example of a mechanism-based inactivator, also known as a "suicide inhibitor." These molecules are unreactive on their own but are transformed into highly reactive species by the catalytic action of their target enzyme. In the case of L-VG, the vinyl group is the key to its inhibitory activity. When L-VG binds to the active site of a PLP-dependent enzyme, the enzyme's catalytic machinery initiates a reaction that converts the inert vinyl group into a reactive electrophile. This electrophile then forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.
Quantitative Analysis of this compound's Enzymatic Inhibition
Early research quantified the potent inhibitory effects of this compound on several key PLP-dependent enzymes. The following tables summarize the kinetic parameters of these interactions, providing a comparative look at its efficacy against different targets.
| Enzyme | Organism/Tissue Source | L-VG Isomer | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Partition Ratio (Catalysis/Inactivation) | Reference(s) |
| 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Tomato (Fruit) | L-isomer | 1.4 | 1.8 | 1300 | 500 | [1] |
Table 1: Kinetic Parameters of this compound as a Substrate for ACC Synthase. This table details the Michaelis-Menten constant (K_m), catalytic rate constant (k_cat), specificity constant (k_cat/K_m), and the partition ratio, which indicates the number of catalytic turnovers per inactivation event.
| Enzyme | Organism/Tissue Source | L-VG Isomer | K_inact (mM) | k_inact (min⁻¹) | Reference(s) |
| 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Not Specified | L-isomer | 3.3 | 0.1 | [2] |
| Kynurenine Aminotransferase | Hansenula schneggii (Yeast) | L-isomer | ~0.17 (as K_m for deamination) | - | [3] |
Table 2: Inactivation Constants for this compound. This table presents the concentration of L-VG required for half-maximal inactivation rate (K_inact) and the maximal rate of inactivation (k_inact). A specific k_inact value for Kynurenine Aminotransferase was not provided in the early literature.
| Enzyme | Organism/Tissue Source | L-VG Isomer | Effect | Reference(s) |
| Aspartate Aminotransferase (Cytosolic) | Swine (Myocardium) | L-isomer | Irreversible inactivation; 90% inactivation per catalytic cycle | [4] |
| Aspartate Aminotransferase (Mitochondrial) | Swine (Myocardium) | L-isomer | Irreversible inactivation | [4] |
| Alanine Aminotransferase | Rat (Hepatocytes) | DL-racemate | "Almost equally effective in blocking" as Aspartate Aminotransferase in vitro, but a "very weak inhibitor" in intact cells. | [5] |
Table 3: Qualitative Inhibitory Effects of this compound on Various Aminotransferases. This table summarizes the observed inhibitory effects where specific kinetic constants were not determined in the early studies.
Experimental Protocols of Key Early Studies
The following sections detail the methodologies employed in seminal studies on the physiological effects of this compound.
Inhibition of 1-Aminocyclopropane-1-carboxylate (ACC) Synthase
Objective: To determine the kinetic parameters of this compound's interaction with ACC synthase.
Enzyme Source: Partially purified ACC synthase from tomato fruit.
Assay Method: The activity of ACC synthase was determined by measuring the production of its product, 1-aminocyclopropane-1-carboxylic acid (ACC).
Reaction Conditions:
-
Buffer: 100 mM EPPS buffer (pH 8.5)
-
Cofactor: 5 µM Pyridoxal 5'-phosphate (PLP)
-
Substrate: S-Adenosyl-L-methionine (SAM) at various concentrations.
-
Inhibitor: this compound at various concentrations.
-
Incubation: The enzyme was pre-incubated with this compound for various time intervals before the addition of the substrate to initiate the reaction.
Data Analysis: The rate of ACC formation was measured, and the data were analyzed using pseudo-first-order kinetics to determine the inactivation constants (K_inact and k_inact). For substrate kinetics, Michaelis-Menten analysis was performed.
Inactivation of Aspartate Aminotransferase
Objective: To investigate the mechanism of irreversible inactivation of aspartate aminotransferase by this compound.
Enzyme Source: Cytosolic and mitochondrial aspartate aminotransferase from swine myocardium.
Assay Method: The activity of aspartate aminotransferase was monitored spectrophotometrically by coupling the reaction to malate (B86768) dehydrogenase and monitoring the oxidation of NADH at 340 nm.
Reaction Conditions:
-
Buffer: Specific buffer composition and pH were not detailed in the abstract but would typically be a buffered solution around neutral pH (e.g., phosphate (B84403) or Tris buffer).
-
Cofactor: Pyridoxal 5'-phosphate was present as the enzyme's native cofactor.
-
Inhibitor: this compound.
-
Substrates (for activity assay): L-aspartate and α-ketoglutarate.
-
Incubation: The enzyme was incubated with this compound, and the remaining activity was measured at different time points.
Analysis of Inactivation: The inactivation was determined to be irreversible. The stoichiometry of inactivation was investigated using radiolabeled [1-¹⁴C]vinylglycine to identify the covalent modification of the active site lysine (B10760008) residue.[4]
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key molecular pathways involved in the physiological effects of this compound.
Conclusion
The early investigations into the physiological effects of this compound laid a critical foundation for our understanding of mechanism-based enzyme inhibition. These studies demonstrated that this compound is a potent and versatile inhibitor of a range of pyridoxal 5'-phosphate-dependent enzymes, with its primary mode of action being suicide inhibition. The quantitative data and detailed mechanistic insights gleaned from this initial research continue to be relevant for scientists in the fields of enzymology, drug design, and metabolic research. The targeted and irreversible nature of this compound's inhibitory action underscores the potential for designing highly specific enzyme inactivators for therapeutic applications. Further research building on these seminal findings can continue to explore the therapeutic potential and broader physiological implications of this compound and its derivatives.
References
- 1. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biolabo.fr [biolabo.fr]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
L-Vinylglycine as a Mechanistic Probe in Amino Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-vinylglycine (L-VG), a naturally occurring non-proteinogenic amino acid, has emerged as a powerful tool in the study of amino acid metabolism. Its unique chemical structure, featuring a vinyl group at the α-carbon, allows it to act as a mechanism-based inhibitor, or "suicide substrate," for a variety of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. This in-depth technical guide provides a comprehensive overview of the role of this compound in elucidating the mechanisms of these crucial enzymes and its application in metabolic pathway analysis. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their experimental designs.
Mechanism of Action: An Irreversible Inhibitor
This compound's inhibitory action stems from its ability to be processed by PLP-dependent enzymes through part of their normal catalytic cycle. The enzyme recognizes this compound as a substrate analog. Following the formation of an external aldimine with the PLP cofactor, enzymatic catalysis proceeds. However, the vinyl group of this compound is then converted into a highly reactive electrophilic species within the active site. This reactive intermediate subsequently forms a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.
This "Trojan horse" strategy makes this compound a highly specific and potent tool for studying enzymes that catalyze reactions at the α, β, and γ carbons of amino acids.
Quantitative Data on this compound Inhibition
The efficacy of this compound as an inhibitor varies depending on the target enzyme. The following tables summarize key quantitative data from studies on its interaction with prominent PLP-dependent enzymes.
| Enzyme | Organism/Source | Kinetic Parameter | Value | Reference(s) |
| 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Tomato (Recombinant) | K_m | 1.4 mM | |
| k_cat | 1.8 s⁻¹ | |||
| k_cat/K_m | 1300 M⁻¹s⁻¹ | |||
| Partition Ratio | 500 turnovers/inactivation | |||
| Apple | K_inact | 3.3 mM | ||
| k_max | 0.1 min⁻¹ | |||
| Aspartate Aminotransferase | Porcine Heart | Inhibition Type | Irreversible | |
| Rat Hepatocytes | Inhibition | Weak in intact cells | ||
| Cystathionine (B15957) γ-synthase | Lemna paucicostata | Inhibition Type | Irreversible |
Note: Quantitative inhibition constants (Ki) for aspartate aminotransferase and cystathionine γ-synthase are not consistently reported in the literature, with studies often focusing on the irreversible nature of the inactivation.
Key Applications in Amino Acid Metabolism Studies
Elucidating Ethylene (B1197577) Biosynthesis in Plants
This compound and its analog aminoethoxyvinylglycine (AVG) are instrumental in studying the ethylene biosynthesis pathway in plants. Ethylene, a crucial plant hormone, is synthesized from methionine via S-adenosylmethionine (SAM) and 1-aminocyclopropane-1-carboxylic acid (ACC). This compound potently inhibits ACC synthase, the rate-limiting enzyme in this pathway. By blocking this step, researchers can investigate the physiological effects of ethylene deficiency and study the regulation of the pathway.
Ethylene biosynthesis pathway and the inhibitory action of this compound.
Probing the Mechanism of Transaminases
Aspartate aminotransferase (AAT) is a classic example of a PLP-dependent enzyme that is irreversibly inhibited by this compound. Studies with this compound have been pivotal in identifying the active site lysine (B10760008) residue responsible for the formation of the internal aldimine with PLP. The inactivation mechanism involves the formation of a covalent adduct between the vinylglycine moiety and this lysine residue, providing a clear picture of the enzyme's catalytic machinery.
Investigating Methionine and Cysteine Metabolism
This compound also serves as an inhibitor of enzymes involved in the biosynthesis of methionine and cysteine, such as cystathionine γ-synthase. By blocking these pathways, researchers can study the metabolic consequences of deficiencies in these essential amino acids and explore the regulatory mechanisms that govern their synthesis.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are representative protocols for key experiments.
Protocol 1: Assay for Inhibition of Aspartate Aminotransferase (AAT) Activity
This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on AAT activity.
Materials:
-
Purified aspartate aminotransferase
-
L-aspartic acid
-
α-ketoglutarate
-
NADH
-
Malate dehydrogenase (MDH)
-
This compound
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Enzyme Pre-incubation:
-
Prepare a reaction mixture containing AAT in potassium phosphate buffer.
-
Add varying concentrations of this compound to different aliquots of the enzyme solution.
-
Include a control with no this compound.
-
Incubate the mixtures for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C) to allow for inactivation.
-
-
Activity Assay:
-
Prepare a substrate solution containing L-aspartic acid, α-ketoglutarate, NADH, and an excess of MDH in potassium phosphate buffer.
-
Initiate the reaction by adding an aliquot of the pre-incubated AAT (with or without this compound) to the substrate solution.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of decrease in absorbance is proportional to the AAT activity.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each this compound concentration.
-
Plot the percentage of remaining AAT activity against the concentration of this compound to determine the IC50 value.
-
For mechanism-based inhibition, kinetic parameters such as K_inact and k_max can be determined by analyzing the time-course of inactivation at different this compound concentrations.
-
Protocol 2: In Vivo Ethylene Biosynthesis Inhibition Assay in Plant Tissue
This protocol describes a method to assess the effect of this compound on ethylene production in plant tissues.
Materials:
-
Plant tissue (e.g., leaf discs, fruit slices)
-
Incubation buffer (e.g., MES buffer, pH 6.8)
-
This compound stock solution
-
Gas-tight vials or syringes
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Procedure:
-
Tissue Preparation and Treatment:
-
Excise uniform pieces of plant tissue and place them in the incubation buffer.
-
Prepare a series of vials containing the incubation buffer with different concentrations of this compound. Include a control with no inhibitor.
-
Transfer the plant tissue to the vials.
-
-
Incubation:
-
Seal the vials and incubate them under controlled conditions (e.g., constant light and temperature) for a specific duration (e.g., 4-24 hours).
-
-
Ethylene Measurement:
-
After incubation, take a headspace gas sample from each vial using a gas-tight syringe.
-
Inject the gas sample into the GC.
-
Quantify the ethylene concentration based on the peak area compared to a standard curve of known ethylene concentrations.
-
-
Data Analysis:
-
Calculate the rate of ethylene production for each treatment.
-
Plot the ethylene production rate as a function of this compound concentration to evaluate the inhibitory effect.
-
Protocol 3: Metabolic Flux Analysis using ¹⁴C-Labeled Methionine
This protocol outlines a general workflow for tracing the metabolic fate of methionine in the presence of this compound.
Materials:
-
Cell culture or organism of interest
-
Culture medium
-
L-[¹⁴C]methionine (or other suitable isotopic tracer)
-
This compound
-
Scintillation counter or other appropriate detector for the isotopic label
-
Analytical equipment for metabolite separation (e.g., HPLC, GC-MS)
Procedure:
-
Experimental Setup:
-
Culture the cells or organism in a defined medium.
-
Introduce L-[¹⁴C]methionine to the medium.
-
In parallel experiments, treat the cultures with this compound at a concentration known to inhibit the target pathway.
-
-
Labeling and Sampling:
-
Allow the organism to metabolize the labeled methionine for a specific period.
-
Collect samples at various time points.
-
-
Metabolite Extraction and Analysis:
-
Quench metabolic activity and extract metabolites from the samples.
-
Separate the metabolites of interest using chromatographic techniques.
-
Quantify the amount of radioactivity in each metabolite fraction using a scintillation counter or determine the mass isotopomer distribution by mass spectrometry.
-
-
Flux Calculation:
-
Use the collected data on the distribution of the isotopic label to calculate the metabolic fluxes through the relevant pathways.
-
Compare the flux maps between the control and this compound-treated groups to understand the impact of the inhibitor on methionine metabolism.
-
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential for understanding the complex interactions in metabolic pathways and for visualizing experimental designs. The following diagrams were generated using the Graphviz DOT language.
Generalized mechanism of irreversible inhibition by this compound.
Workflow for studying metabolic flux using isotopic tracers and this compound.
Conclusion
This compound is an indispensable tool for researchers studying amino acid metabolism. Its ability to act as a mechanism-based inhibitor provides a specific and potent means to probe the function of PLP-dependent enzymes. By integrating quantitative kinetic data, detailed experimental protocols, and clear visualizations of the underlying biochemical pathways, this guide aims to equip scientists with the knowledge to effectively utilize this compound in their research, ultimately advancing our understanding of metabolic regulation and providing new avenues for drug development.
The Structural Elucidation of L-Vinylglycine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Vinylglycine, a naturally occurring non-proteinogenic amino acid, and its synthetic analogs represent a class of compounds with significant biological activity, most notably as irreversible inhibitors of various pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Their unique vinyl group functionality allows for covalent modification of enzyme active sites, making them valuable tools in enzymology and potential leads in drug development. This technical guide provides an in-depth analysis of the structural aspects of this compound and its analogs, focusing on the experimental and computational methodologies employed for their characterization. Detailed protocols for key analytical techniques, quantitative structural data, and visualizations of relevant biological pathways are presented to serve as a comprehensive resource for researchers in the field.
Introduction
This compound ((S)-2-aminobut-3-enoic acid) is a molecule of interest due to its potent and specific mechanism of action against a range of enzymes, including aminotransferases and synthases.[1][2] Its biological activity is intrinsically linked to its three-dimensional structure and the reactivity of its vinyl moiety. Understanding the precise structural features of this compound and how they are altered in its various analogs is paramount for elucidating their mechanisms of action and for the rational design of new, more effective enzyme inhibitors.
This guide will cover the primary methods used for the structural analysis of these compounds, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. We will also explore the synthesis of this compound and the mechanism of its best-characterized interaction: the inhibition of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a key enzyme in the biosynthesis of the plant hormone ethylene.
Structural Analysis Methodologies
The determination of the three-dimensional structure of this compound and its analogs relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure and conformation of molecules in solution. For this compound and its analogs, ¹H and ¹³C NMR are routinely used to confirm their synthesis and purity.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Derivatives
| Compound | Solvent | Nucleus | Chemical Shift (ppm) and Multiplicity | Assignment |
| This compound | D₂O | ¹H | 5.87-6.00 (ddd) | H-3 (vinyl CH) |
| ¹H | 5.53-5.54 (d) | H-4 (vinyl CH₂) | ||
| ¹H | 5.48-5.50 (d) | H-4 (vinyl CH₂) | ||
| ¹H | 4.52-5.55 (d) | H-2 (α-CH) | ||
| ¹³C | 173.1 | C-1 (COOH) | ||
| ¹³C | 130.6 | C-3 (vinyl CH) | ||
| ¹³C | 125.7 | C-4 (vinyl CH₂) | ||
| ¹³C | 57.7 | C-2 (α-CH) | ||
| N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester [3] | CDCl₃ | ¹H | 7.35 (s, 5H) | Ar-H |
| ¹H | 5.91 (m, 1H) | H-3 (vinyl CH) | ||
| ¹H | 5.47 (bd, 1H) | NH | ||
| ¹H | 5.36 (dd, 1H) | H-4 (vinyl CH₂, trans) | ||
| ¹H | 5.28 (dd, 1H) | H-4 (vinyl CH₂, cis) | ||
| ¹H | 5.13 (s, 2H) | CH₂Ph | ||
| ¹H | 4.94 (m, 1H) | H-2 (α-CH) | ||
| ¹H | 3.77 (s, 3H) | CO₂CH₃ | ||
| N-Acetylglycine [4][5] | D₂O | ¹H | 3.84 (s, 2H) | α-CH₂ |
| ¹H | 2.06 (s, 3H) | COCH₃ | ||
| ¹³C | 175.0 | COOH | ||
| ¹³C | 174.5 | COCH₃ | ||
| ¹³C | 43.5 | α-CH₂ | ||
| ¹³C | 22.5 | COCH₃ |
Note: Chemical shifts can vary depending on the specific experimental conditions (e.g., pH, temperature, concentration).
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, yielding precise bond lengths, bond angles, and the overall conformation of a molecule in the solid state. While obtaining a crystal structure of this compound itself has been challenging, the structure of its complex with target enzymes, such as ACC synthase, has been solved, providing invaluable insights into its inhibitory mechanism.[6][7]
Table 2: Key Bond Lengths and Angles for Glycine (for comparison)
| Parameter | Bond/Angle | Typical Value |
| Bond Lengths | Cα - C' | ~1.53 Å |
| C' - O | ~1.25 Å | |
| Cα - N | ~1.47 Å | |
| Bond Angles | N - Cα - C' | ~111° |
| O - C' - O | ~125° | |
| H - N - H | ~109.5° |
Note: These are generalized values for the zwitterionic form of glycine. The vinyl group in this compound will influence these parameters.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound starts from L-methionine. The following is a generalized workflow based on established procedures.
References
- 1. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Differential regulation of four members of the ACC synthase gene family in plum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmdb.ca [hmdb.ca]
- 5. hmdb.ca [hmdb.ca]
- 6. Structure of ACC synthase inactivated by the mechanism-based inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
toxicological profile of L-Vinylglycine in preliminary studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Vinylglycine, a non-proteinogenic amino acid, is recognized primarily for its role as an irreversible inhibitor of several pyridoxal (B1214274) phosphate-dependent enzymes, most notably aminotransferases. Its structural similarity to glycine (B1666218), a key neurotransmitter, suggests potential interactions with neurological pathways, while its enzyme-inhibiting properties raise concerns about broader systemic toxicity. This technical guide provides a preliminary toxicological profile of this compound, summarizing available data on its toxicity, outlining relevant experimental protocols, and visualizing its known and potential mechanisms of action. The information presented is intended to serve as a foundational resource for researchers and professionals involved in the study and development of compounds structurally or functionally related to this compound.
Quantitative Toxicological Data
Comprehensive quantitative toxicological data for this compound is limited in publicly available literature. Much of the available information is extrapolated from studies on glycine or its derivatives. The following table summarizes the available data, highlighting the need for further specific toxicological testing of this compound.
| Compound | Test Type | Species | Route of Administration | LD50/IC50 | Citation |
| Glycine | Acute Toxicity (LD50) | Rat | Oral | 7930 mg/kg | [1] |
| Glycine | Acute Toxicity (LD50) | Mouse | Oral | 4920 mg/kg | [2] |
| Aminoethoxyvinyl Glycine (hydrochloride) | Acute Toxicity (LD50) | Rat | Oral | >5,000 mg/kg | [3][4] |
| Aminoethoxyvinyl Glycine (hydrochloride) | Acute Toxicity (LD50) | Mouse | Oral | 500 mg/kg | [3] |
Note: The provided data for Aminoethoxyvinyl Glycine, a derivative, shows a significant difference in toxicity between rats and mice, underscoring the importance of species-specific testing. The lack of direct LD50 and IC50 values for this compound represents a significant data gap in its toxicological profile.
Mechanisms of Toxicity and Signaling Pathways
The toxicological effects of this compound are believed to stem from two primary mechanisms: its action as an enzyme inhibitor and its potential interaction with neurotransmitter pathways due to its structural analogy to glycine.
Enzyme Inhibition
This compound is a well-documented mechanism-based inhibitor of various aminotransferases. This inhibition is irreversible and occurs through the covalent modification of a critical lysine (B10760008) residue at the enzyme's active site.
Neurotoxicity via NMDA Receptor Interaction
Drawing parallels from studies on glycine, this compound may exert neurotoxic effects by acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. Over-activation of NMDA receptors can lead to excitotoxicity, a process characterized by excessive intracellular calcium influx, which in turn triggers downstream pathways leading to oxidative stress and apoptosis.[5][6][7][8][9]
Oxidative Stress and Apoptosis
High concentrations of glycine have been shown to induce lipid peroxidation and decrease glutathione (B108866) levels, key markers of oxidative stress.[5][10] This oxidative stress can, in turn, initiate apoptotic cascades. Furthermore, glycine has been implicated in the regulation of cell death pathways, including the inhibition of NINJ1-mediated plasma membrane rupture, a late event in lytic cell death.[11][12] It is plausible that this compound could modulate these pathways similarly.
Experimental Protocols
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.[13][14]
-
SH-SY5Y (Human Neuroblastoma): To assess potential neurotoxicity.[15]
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Expose cells to a range of this compound concentrations (e.g., 0.1 µM to 10 mM) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Organotypic Hippocampal Slice Cultures for Neurotoxicity
Objective: To assess the neurotoxic effects of this compound in a more physiologically relevant ex vivo model.
Methodology:
-
Slice Preparation: Prepare 350-400 µm thick hippocampal slices from postnatal day 8-10 rat pups.
-
Culture: Place slices on a semi-permeable membrane insert in a six-well plate containing culture medium.
-
Treatment: After 7-10 days in culture, treat the slices with various concentrations of this compound.
-
Viability Assessment: Assess cell death using propidium (B1200493) iodide (PI) staining, which fluoresces upon binding to the DNA of cells with compromised membranes.
-
Imaging: Acquire fluorescent images at different time points post-treatment.
-
Quantification: Quantify the PI fluorescence intensity to determine the extent of cell death.
Conclusion and Future Directions
The preliminary toxicological profile of this compound indicates potential for toxicity primarily through its potent enzyme inhibition and possible neurotoxic effects mediated by pathways similar to its structural analog, glycine. However, a significant lack of direct, quantitative toxicological data for this compound necessitates further investigation. Future studies should focus on:
-
Definitive Acute and Chronic Toxicity Studies: Determining the oral and dermal LD50 values in multiple species.
-
In Vitro Cytotoxicity Screening: Establishing IC50 values in a panel of relevant cell lines, including primary neurons and hepatocytes.
-
Mechanistic Studies: Elucidating the specific signaling pathways involved in this compound-induced toxicity, particularly its effects on NMDA receptor signaling, oxidative stress, and apoptosis, using targeted molecular probes and inhibitors.
-
Hepatotoxicity Assessment: Investigating the effects of this compound on primary hepatocyte function and viability.
A more complete understanding of the toxicological profile of this compound is crucial for the safe handling and potential therapeutic development of this and related compounds.
References
- 1. A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. durhamtech.edu [durhamtech.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. Evidence that glycine induces lipid peroxidation and decreases glutathione concentrations in rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycine plays a crucial role as a co-agonist of NMDA receptors in the neuronal circuit generating body movements in rat fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A complex interaction between glycine/NMDA receptors and serotonergic/noradrenergic antidepressants in the forced swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death | eLife [elifesciences.org]
- 12. elifesciences.org [elifesciences.org]
- 13. Suitability of hepatocyte cell lines HepG2, AML12 and THLE-2 for investigation of insulin signalling and hepatokine gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Glycine inhibits ethanol-induced oxidative stress, neuroinflammation and apoptotic neurodegeneration in postnatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthesis of Vinylglycine and Related Analogs in Natural Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylglycine and its derivatives, a class of non-proteinogenic amino acids, are of significant interest due to their activity as mechanism-based inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This technical guide provides an in-depth overview of the known biosynthetic pathways of vinylglycine-related compounds in natural sources, with a primary focus on the well-characterized biosynthesis of methoxyvinylglycine (AMB) in Pseudomonas aeruginosa and rhizobitoxine (B1232551) in Bradyrhizobium elkanii. Direct biosynthetic pathways for vinylglycine itself are not well-elucidated, with its natural occurrence primarily documented in the mushroom Rhodophyllus nidorosus. This guide details the enzymatic steps, precursor molecules, and genetic organization of these pathways. Furthermore, it provides comprehensive experimental protocols for key analytical and biochemical procedures, and summarizes the available quantitative data to serve as a resource for researchers in natural product biosynthesis, enzymology, and drug development.
Introduction
Vinylglycine (2-amino-3-butenoic acid) is the simplest α-vinylic amino acid and a potent inhibitor of various PLP-dependent enzymes, including transaminases.[1] Its natural occurrence is limited, with the D-enantiomer being produced by the mushroom Rhodophyllus nidorosus.[1] While the direct biosynthetic pathway in this fungus remains uncharacterized, significant insights into the biosynthesis of vinylglycine-like structures have been gained from studying related vinyl ether-containing amino acids in bacteria.
This guide focuses on two key examples:
-
Methoxyvinylglycine (AMB): A vinyl ether amino acid from Pseudomonas aeruginosa with antibacterial properties.[2] Its biosynthesis is a well-studied example of a non-ribosomal peptide synthetase (NRPS) pathway.[3]
-
Rhizobitoxine: An enol-ether amino acid produced by Bradyrhizobium elkanii, a nitrogen-fixing symbiont of legumes.[4] It plays a role in the symbiotic relationship by inhibiting ethylene (B1197577) biosynthesis in the host plant.[4]
Understanding these pathways provides a framework for discovering novel enzymes and biosynthetic strategies, and for the potential engineered biosynthesis of vinylglycine and its analogs for therapeutic applications.
Biosynthesis of Methoxyvinylglycine (AMB) in Pseudomonas aeruginosa
The biosynthesis of L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) is orchestrated by the amb gene cluster (ambA-E). The pathway commences with glutamate (B1630785) and involves a series of modifications on a non-ribosomal peptide synthetase (NRPS) assembly line.[3]
Genetic Organization and Key Enzymes
The amb gene cluster encodes for a transporter (AmbA) and four biosynthetic enzymes:
| Gene | Protein | Function |
| ambB | AmbB | A mono-modular NRPS responsible for alanine (B10760859) activation and condensation.[5] |
| ambC | AmbC | A non-heme iron, α-ketoglutarate-dependent oxygenase that catalyzes the hydroxylation of the glutamate β-carbon. |
| ambD | AmbD | A non-heme iron, α-ketoglutarate-dependent oxygenase that catalyzes the hydroxylation of the glutamate γ-carbon. |
| ambE | AmbE | A di-modular NRPS with an O-methyltransferase (MT) domain, responsible for glutamate activation, methylation, and final product release. |
Proposed Biosynthetic Pathway
The biosynthesis of AMB is proposed to occur as a dipeptide, alanyl-AMB, which is then released.
Biosynthesis of Rhizobitoxine in Bradyrhizobium elkanii
Rhizobitoxine is an enol-ether amino acid that enhances nodulation in some legumes by inhibiting the host's ethylene production.[4] Its biosynthesis involves the rtx gene cluster.
Genetic Organization and Key Enzymes
The key genes identified for rhizobitoxine biosynthesis are:
| Gene | Protein | Function |
| rtxA | Dihydrorhizobitoxine synthase | A multifunctional enzyme with aminotransferase and O-acetylhomoserine sulfhydrylase homologous domains, responsible for the synthesis of dihydrorhizobitoxine.[6][7] |
| rtxC | Dihydrorhizobitoxine desaturase | A fatty acid desaturase-like enzyme that catalyzes the final desaturation step to form the vinyl ether moiety of rhizobitoxine.[6][7] |
Proposed Biosynthetic Pathway
The final step in rhizobitoxine biosynthesis is the conversion of dihydrorhizobitoxine to rhizobitoxine.
Quantitative Data
Quantitative data on the biosynthesis of vinylglycine and its analogs are limited. The following tables summarize the available information.
Table 1: Production of Methoxyvinylglycine in P. aeruginosa
| Strain | Condition | Titer (mg/L) | Reference |
| P. aeruginosa PAO1 | - | ~0.55 | [8] |
| P. aeruginosa PA14 | - | ~0.55 | [8] |
| P. aeruginosa PAO1 | + 50 µM β-hydroxydecanoic acid | ~1.51 | [8] |
Table 2: Enzyme Inhibition by Rhizobitoxine
| Enzyme | Source | Inhibitor | Ki (µM) | Reference |
| 1-Aminocyclopropane-1-carboxylate (ACC) synthase bLE-ACS2 | Tomato | Rhizobitoxine | 0.025 | [9] |
| β-cystathionase | E. coli DH52 | Rhizobitoxine | 3 | [9] |
No kinetic data (Km, kcat) for the biosynthetic enzymes of AMB or rhizobitoxine were found in the reviewed literature.
Experimental Protocols
In Vitro Reconstitution of Methoxyvinylglycine (AMB) Biosynthesis
This protocol describes a "one-pot" assay to reconstitute the biosynthesis of alanyl-AMB from its precursors using purified enzymes.
Workflow:
Methodology:
-
Protein Purification:
-
Express AmbB, AmbC, AmbD, and AmbE as His-tagged fusion proteins in E. coli.
-
Purify the proteins using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
-
One-Pot Reaction Mixture (50 µL):
-
HEPES buffer (50 mM, pH 7.5)
-
Purified AmbB (2 µM)
-
Purified AmbC (2 µM)
-
Purified AmbD (2 µM)
-
Purified AmbE (2 µM)
-
L-Glutamate (1 mM)
-
L-Alanine (1 mM)
-
ATP (2 mM)
-
S-adenosyl-methionine (SAM) (2 mM)
-
MgCl₂ (10 mM)
-
(NH₄)₂Fe(SO₄)₂ (100 µM)
-
α-ketoglutarate (α-KG) (200 µM)
-
DTT (1 mM)
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C for 4-6 hours.
-
-
Reaction Quenching and Sample Preparation:
-
Quench the reaction by adding 50 µL of methanol.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant.
-
-
Product Analysis:
-
Analyze the sample by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
-
Monitor for the expected mass of alanyl-AMB (m/z 203.1026 [M+H]⁺).
-
Gene Disruption and Complementation in Bradyrhizobium elkanii
This protocol outlines the general steps for creating a gene knockout mutant of a rhizobitoxine biosynthesis gene (e.g., rtxC) and subsequent complementation to confirm gene function.[6][10]
Workflow:
Methodology:
-
Construction of the Gene Disruption Vector:
-
Clone the upstream and downstream flanking regions of the target gene (e.g., rtxC) into a suicide vector (e.g., pJQ200SK).[10]
-
Insert an antibiotic resistance cassette (e.g., a nonpolar aph cartridge for kanamycin (B1662678) resistance) between the flanking regions.[6]
-
-
Triparental Mating:
-
Introduce the suicide vector into an E. coli donor strain.
-
Perform a triparental mating with the E. coli donor strain, an E. coli helper strain (e.g., containing pRK2013), and the recipient Bradyrhizobium elkanii strain.[10]
-
-
Selection of Mutants:
-
Select for single-crossover transconjugants on agar (B569324) plates containing the appropriate antibiotics for the recipient strain and the suicide vector.
-
Select for double-crossover mutants by plating on media containing sucrose (B13894) (the sacB gene on the suicide vector is lethal in the presence of sucrose).
-
-
Verification of Mutants:
-
Confirm the gene disruption by PCR using primers flanking the insertion site.
-
Further verify the disruption and the absence of the wild-type allele by Southern blot analysis.
-
-
Complementation:
-
Clone the full-length wild-type gene and its promoter into a broad-host-range plasmid (e.g., a pLAFR1 derivative).
-
Introduce this complementation plasmid into the verified mutant strain by conjugation.
-
Assess the restoration of the wild-type phenotype (e.g., rhizobitoxine production) by LC-MS analysis of culture supernatants.
-
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final product, confirming the biosynthetic pathway.[11]
Methodology:
-
Culture Conditions:
-
Grow the producing organism (P. aeruginosa or B. elkanii) in a defined minimal medium.
-
Supplement parallel cultures with either an unlabeled precursor (control) or a stable isotope-labeled precursor (e.g., [¹³C]-glutamate or [¹⁵N]-glutamate for AMB biosynthesis).[11]
-
-
Extraction and Analysis:
-
After a suitable incubation period, harvest the culture supernatant and/or cell pellet.
-
Extract the target metabolite (AMB or rhizobitoxine).
-
Analyze the purified compound by mass spectrometry (MS).
-
-
Data Interpretation:
-
Compare the mass spectra of the metabolite from the labeled and unlabeled cultures.
-
An increase in the mass of the molecular ion corresponding to the incorporation of the stable isotope confirms that the labeled precursor is part of the biosynthetic pathway.
-
Conclusion
The biosynthesis of vinylglycine-related natural products, such as methoxyvinylglycine and rhizobitoxine, provides valuable models for understanding the enzymatic machinery capable of producing these potent enzyme inhibitors. The NRPS-based pathway for AMB and the desaturase-catalyzed formation of rhizobitoxine highlight distinct and sophisticated biochemical strategies. While the direct biosynthesis of vinylglycine in its primary natural source remains to be elucidated, the knowledge and experimental approaches detailed in this guide offer a solid foundation for future investigations into this and other novel biosynthetic pathways. The continued exploration of these pathways will undoubtedly uncover new enzymatic tools and opportunities for the synthetic biology-driven production of valuable bioactive compounds.
References
- 1. In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine. | Semantic Scholar [semanticscholar.org]
- 2. In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Biosynthesis of the Nonproteinogenic Amino Acid Methoxyvinylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhizobitoxine modulates plant-microbe interactions by ethylene inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural insights into the substrate-bound condensation domains of non-ribosomal peptide synthetase AmbB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Sequence and Mutational Analysis of Rhizobitoxine Biosynthesis Genes in Bradyrhizobium elkanii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Computational Insights into Amide Bond Formation Catalyzed by the Condensation Domain of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Assay for Rhizobitoxine Based on Inhibition of 1-Aminocyclopropane-1-Carboxylate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorimetric Detection of the Adenylation Activity in Nonribosomal Peptide Synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical characteristics of L-Vinylglycine powder
An In-Depth Technical Guide to the Physicochemical Characteristics of L-Vinylglycine Powder
Introduction
This compound, a non-proteinogenic α-amino acid, serves as a critical tool for researchers in biochemistry and drug development.[1] Its unique vinyl group confers significant reactivity, making it a valuable building block in stereoselective organic synthesis and a potent mechanism-based inhibitor of several key enzymes.[1][][3] Notably, it irreversibly inhibits pyridoxal (B1214274) phosphate-dependent enzymes such as 1-aminocyclopropane-1-carboxylate (ACC) synthase and aspartate aminotransferase.[][4][5] This guide provides a comprehensive overview of the core , offering detailed data, experimental protocols, and visualizations to support its application in a research setting.
Core Physicochemical Properties
The fundamental properties of this compound powder are summarized below, providing a baseline for its handling, dissolution, and use in experimental setups.
General and Structural Properties
This compound typically presents as a white to off-white crystalline powder.[1][6] As with most amino acids, it is a chiral molecule, with the L-isomer, (S)-2-aminobut-3-enoic acid, being the biologically relevant form discussed herein.[]
| Property | Value | Source(s) |
| Appearance | White or almost white crystalline powder | [1] |
| Molecular Formula | C₄H₇NO₂ | [][4][5][7] |
| Molecular Weight | 101.105 g/mol (101.10 g/mol also reported) | [][4][5] |
| Synonyms | (S)-2-Aminobut-3-enoic acid, (S)-Vinylglycine | [][7][8] |
| CAS Number | 70982-53-5 | [][4][5] |
Solubility
The solubility of this compound is a key parameter for preparing stock solutions and reaction mixtures. It is generally soluble in aqueous solutions and insoluble in non-polar organic solvents, a characteristic trait of amino acids due to their zwitterionic nature in water.[9]
| Property | Value | Source(s) |
| Water Solubility | 20 mg/mL (clear, colorless solution) | [1][][4][7] |
| Organic Solvents | Generally insoluble in non-polar solvents like hydrocarbons. | [9] |
Thermal and Chemical Properties
The thermal stability and acidity of this compound are important considerations for both storage and chemical reactions. Predicted values provide useful estimates for experimental design.
| Property | Value | Source(s) |
| Boiling Point | 256.1°C at 760 mmHg (Predicted) | [][7][10] |
| Density | 1.144 g/cm³ (Predicted) | [][7][10] |
| pKa | 1.99 ± 0.10 (Predicted) | [4][7][8] |
| Melting Point | Not specified; amino acids typically decompose at high temperatures (200-300°C). | [9] |
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity and reactivity of this compound powder.
Recommended Storage Conditions
To ensure long-term stability, this compound powder should be stored in tightly sealed, light-resistant containers in a dry environment at -20°C.[1][][7] Exposure to moisture can facilitate hydrolysis of the amino acid, while light can promote degradation.[10][11]
Handling Workflow
Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation and moisture uptake.[12] For sequences prone to oxidation, purging the vial with an inert gas like nitrogen or argon is recommended.[12]
Caption: Recommended workflow for the storage and handling of this compound powder.
Mechanism of Action: Enzyme Inhibition
This compound is a well-documented inhibitor of ACC synthase, a key enzyme in the biosynthesis of ethylene, a plant hormone.[4][5][7] This inhibition occurs through a mechanism-based "suicide" inactivation, where the enzyme processes this compound, leading to the formation of a covalent adduct that permanently deactivates the enzyme.
References
- 1. nbinno.com [nbinno.com]
- 3. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound CAS#: 70982-53-5 [amp.chemicalbook.com]
- 8. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
The Bivalent Reactivity of the Vinyl Group in L-Vinylglycine: A Technical Guide for Drug Development Professionals
Abstract: L-Vinylglycine (L-VG), a non-proteinogenic α-amino acid, possesses a chemically versatile vinyl moiety that dictates its biological activity and synthetic utility. This technical guide provides an in-depth analysis of the reactivity of this functional group. The document elucidates the mechanism of L-VG as a potent inhibitor of pyridoxal-5'-phosphate (PLP)-dependent enzymes, a cornerstone of its therapeutic potential. Furthermore, it explores the vinyl group's role as a synthetic handle for constructing complex molecules through modern catalytic methods. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a comprehensive understanding of this compound's chemical behavior.
The Dual Nature of the Vinyl Group: From Biological Inactivator to Synthetic Building Block
This compound's significance stems from the β,γ-unsaturation introduced by its vinyl group.[1] This structural feature makes it a powerful mechanism-based inhibitor, or "suicide substrate," for a range of PLP-dependent enzymes, which are crucial in amino acid metabolism.[1][2] Upon enzymatic processing, the vinyl group is transformed into a highly reactive electrophile, leading to irreversible inactivation of the target enzyme.[2][3] Concurrently, this same vinyl group serves as a versatile synthon in organic chemistry, enabling the construction of complex chiral molecules through reactions like palladium-catalyzed cross-couplings and olefin metathesis.[1][4] This dual reactivity makes this compound a molecule of high interest in medicinal chemistry and drug design.[5][6]
Reactivity in Biological Systems: Mechanism-Based Enzyme Inhibition
The primary biological role of this compound is the irreversible inhibition of PLP-dependent enzymes, such as aminotransferases and synthases.[2][7] The process is not one of simple competitive binding but a sophisticated "Trojan horse" mechanism where the enzyme processes L-VG as a substrate, thereby activating its latent reactivity and triggering its own inactivation.
General Mechanism of Inactivation
The inactivation pathway begins with the formation of an external aldimine between this compound and the enzyme's PLP cofactor. The enzyme's catalytic base then abstracts the α-proton from L-VG.[2] This deprotonation is the key step, as it brings the vinyl group's π-system into conjugation with the extensive π-system of the PLP cofactor, forming a stabilized quinonoid intermediate.[2][8] This intermediate then rearranges, and subsequent protonation creates a highly electrophilic α,β-unsaturated imine—a classic Michael acceptor.[2] A nucleophilic residue within the enzyme's active site, typically the very lysine (B10760008) that initially bound the PLP, performs a Michael addition to this acceptor.[2][3] This action forms a stable, covalent bond between the inhibitor and the enzyme, resulting in irreversible inactivation.[2]
Caption: Mechanism of PLP-enzyme inactivation by this compound.
Quantitative Analysis of Enzyme Inhibition
The efficiency of this compound as both a substrate and an inhibitor varies between enzymes. For some enzymes, turnover to product occurs many times before an inactivation event, while for others, inactivation is highly efficient. This relationship is defined by the partition ratio, which compares the number of productive turnovers to each inactivation event.
| Enzyme Target | Parameter | Value | Reference |
| 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | kcat (turnover rate) | 1.8 s⁻¹ | [8] |
| Km (affinity) | 1.4 mM | [8] | |
| Partition Ratio | 500 turnovers per inactivation | [8] | |
| Aspartate Aminotransferase | Inactivation Yield | 90% per catalytic cycle | [3] |
Reactivity in Synthetic Chemistry: A Chiral Synthon
Beyond its biological activity, the vinyl group of this compound is a functional handle for a variety of powerful synthetic transformations, making it a valuable chiral building block.[1][6][] With appropriate protection of the amino and carboxyl groups, the vinyl moiety can participate in a range of carbon-carbon bond-forming reactions.
Key synthetic applications include:
-
Palladium-Catalyzed Cross-Coupling: Protected L-VG derivatives readily undergo Heck couplings with aryl and vinyl halides or triflates, allowing for the synthesis of chain-extended, unsaturated amino acids.[1][4] These reactions are foundational in modern organic synthesis for creating C-C bonds.[10][11]
-
Olefin Metathesis: Ring-closing metathesis (RCM) has been successfully applied to N-allyl-L-vinylglycinol derivatives to construct complex heterocyclic structures like hydroxypyrrolidines.[1]
-
Cycloaddition Reactions: The electron-rich double bond can participate in cycloaddition reactions, providing access to cyclic amino acid derivatives.[12]
Caption: Key synthetic transformations involving the vinyl group of this compound.
Experimental Protocols
Protocol for Enzyme Inactivation Kinetics Assay
This protocol is adapted from studies on ACC synthase and is broadly applicable for assessing the mechanism-based inhibition of a PLP enzyme by this compound.[8]
-
Enzyme Preparation: Purify the target enzyme to homogeneity. Determine the active enzyme concentration via titration or a standard activity assay.
-
Reaction Mixture: Prepare a buffered solution (e.g., 50 mM HEPES, pH 8.0, containing 10 µM PLP) in a quartz cuvette suitable for spectrophotometry.
-
Initiation of Reaction: Add a known concentration of the enzyme to the cuvette. Initiate the reaction by adding varying concentrations of this compound.
-
Monitoring Turnover: If the reaction produces a chromophoric product (or can be coupled to a reporting enzyme), monitor the increase in absorbance over time at the appropriate wavelength. This measures the rate of product formation (turnover).
-
Monitoring Inactivation: At specific time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching and Activity Assay: Immediately dilute the aliquot into a much larger volume of assay buffer lacking this compound but containing a saturating concentration of the enzyme's natural substrate. Measure the residual enzyme activity.
-
Data Analysis: Plot the natural logarithm of the residual enzyme activity against the pre-incubation time. The slope of this line gives the pseudo-first-order rate constant of inactivation (k_obs). Plot k_obs against the this compound concentration to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
Protocol for Identification of Covalent Adduct
This protocol is based on active-site labeling studies used to pinpoint the site of covalent modification.[3]
-
Inactivation with Labeled Inhibitor: Incubate the target enzyme with a stoichiometric excess of radiolabeled (e.g., [1-¹⁴C]) this compound until activity is completely lost.
-
Removal of Unbound Inhibitor: Remove excess, unbound radiolabel by dialysis or size-exclusion chromatography.
-
Denaturation and Proteolysis: Denature the labeled, inactive enzyme (e.g., with urea (B33335) or guanidine (B92328) hydrochloride). Digest the protein into smaller peptides using a specific protease (e.g., trypsin).
-
Peptide Separation: Separate the resulting peptide fragments using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Identification of Labeled Peptide: Monitor the HPLC eluate for radioactivity using a scintillation counter to identify the fraction(s) containing the radiolabeled peptide.
-
Sequence Analysis: Subject the purified radioactive peptide to Edman degradation or mass spectrometry (e.g., LC-MS/MS) to determine its amino acid sequence. The position of the modified amino acid will be identified by the release of the radiolabel or by a characteristic mass shift corresponding to the this compound adduct.
Caption: Workflow for identifying the active site residue modified by this compound.
Conclusion
The vinyl group of this compound is a functional moiety with profound implications for its chemical and biological behavior. Its ability to be converted by target enzymes into a reactive Michael acceptor makes it a highly effective mechanism-based inhibitor, a property of significant interest in drug development. Simultaneously, its capacity to engage in a wide array of synthetic organic reactions establishes it as a valuable chiral precursor for complex molecule synthesis. A thorough understanding of this dual reactivity is critical for professionals seeking to exploit the therapeutic potential of this compound and its derivatives.
References
- 1. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. nobelprize.org [nobelprize.org]
- 12. Synthesis of α-Vinyl Amino Acids | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-L-Vinylglycine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Vinylglycine is a non-proteinogenic amino acid that offers a unique functional handle—a vinyl group—for the synthesis of modified peptides. Its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) opens avenues for creating peptides with enhanced stability, novel structural constraints, and sites for specific chemical modifications. The vinyl moiety is amenable to a variety of on-resin chemical transformations, including thiol-ene "click" chemistry and ring-closing metathesis (RCM), making it a valuable building block for drug discovery and development.
These application notes provide a comprehensive guide to the use of Fmoc-L-Vinylglycine in Fmoc-based SPPS. The protocols detailed below are based on established SPPS methodologies and analogous on-resin modifications. Researchers should consider these as a starting point, with the understanding that optimization may be required for specific peptide sequences.
Data Presentation
Table 1: General Reagents and Conditions for Fmoc-SPPS Cycles
| Step | Reagent/Solvent | Typical Concentration/Ratio | Duration | Notes |
| Resin Swelling | N,N-Dimethylformamide (DMF) | - | 30-60 min | Essential for optimal reaction kinetics. |
| Fmoc Deprotection | 20% Piperidine (B6355638) in DMF | - | 2 x 5-10 min | The stability of the vinyl group to repeated piperidine treatment is generally considered good, but should be monitored for long syntheses. |
| Amino Acid Coupling | Fmoc-L-Vinylglycine | 3-5 equivalents | 1-4 hours | Coupling efficiency is sequence-dependent. Monitoring with a qualitative test (e.g., Kaiser test) is recommended. |
| Coupling Reagent (e.g., HATU, HBTU, PyBOP) | 3-5 equivalents | 1-4 hours | The choice of coupling reagent can significantly impact efficiency. | |
| Base (e.g., DIPEA, NMM) | 6-10 equivalents | 1-4 hours | Essential for activation and neutralization. | |
| Washing | DMF | - | 3-5 times | Crucial for removing excess reagents and byproducts. |
| Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | - | 2-4 hours | The vinyl group is generally stable to standard TFA cleavage conditions. |
Table 2: Comparison of Common Coupling Reagents for Fmoc-L-Vinylglycine Incorporation
| Coupling Reagent | Class | Relative Reactivity | Potential Advantages | Potential Disadvantages |
| HATU/HCTU | Uronium/Aminium Salt | Very High | Rapid and efficient, especially for sterically hindered couplings. | Higher cost, potential for side reactions if not used correctly. |
| HBTU/TBTU | Uronium/Aminium Salt | High | Good balance of reactivity and cost-effectiveness. | Can be less effective for very difficult couplings compared to HATU. |
| PyBOP | Phosphonium Salt | High | Low risk of racemization, byproducts are non-carcinogenic.[1] | Can be less reactive than HATU for challenging sequences.[1] |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective and widely used. | Slower reaction times, potential for side reactions like dehydration of Asn/Gln. |
Note: The optimal coupling reagent and conditions for Fmoc-L-Vinylglycine may vary depending on the peptide sequence and should be determined empirically.
Experimental Protocols
Protocol 1: Standard Solid-Phase Peptide Synthesis Cycle for Fmoc-L-Vinylglycine Incorporation
This protocol outlines a single cycle of deprotection and coupling for the incorporation of Fmoc-L-Vinylglycine into a peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Fmoc-L-Vinylglycine
-
Coupling reagent (e.g., HATU, HBTU, or PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))
-
Dichloromethane (DCM)
-
Fritted reaction vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and shake for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-L-Vinylglycine:
-
In a separate vial, dissolve Fmoc-L-Vinylglycine (3-5 equivalents relative to the resin loading) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Shake the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a qualitative method such as the Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Wash with DCM (2-3 times) and prepare for the next deprotection cycle or final cleavage.
-
Protocol 2: On-Resin Thiol-Ene "Click" Modification of a Vinylglycine-Containing Peptide
This protocol describes a method for the modification of the vinyl group of a resin-bound peptide via a photoinitiated thiol-ene reaction. This method is analogous to established protocols for other alkenes on solid support.[2]
Materials:
-
Vinylglycine-containing peptide-resin
-
Thiol of interest (e.g., a cysteine-containing peptide, a fluorescent probe with a thiol group)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., DMF or a mixture of DMF/DCM)
-
UV lamp (365 nm)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Resin Preparation: Swell the vinylglycine-containing peptide-resin in the reaction solvent within a quartz reaction vessel for 30-60 minutes.
-
Reaction Setup:
-
Dissolve the thiol (5-10 equivalents) and the photoinitiator (0.1-0.5 equivalents) in the reaction solvent.
-
Add the solution to the swollen resin.
-
Purge the reaction vessel with an inert gas for 15-20 minutes to remove oxygen, which can quench the radical reaction.
-
-
Photoreaction:
-
Irradiate the reaction mixture with a UV lamp (365 nm) at room temperature for 1-4 hours with gentle agitation.
-
Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
-
-
Washing:
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin extensively with the reaction solvent, followed by DCM, to remove unreacted thiol and photoinitiator byproducts.
-
The modified peptide is now ready for cleavage from the resin.
-
Protocol 3: On-Resin Ring-Closing Metathesis (RCM) of a Peptide Containing Vinylglycine and another Olefin-Bearing Amino Acid
This protocol outlines a general procedure for creating a cyclic peptide on-resin using RCM between a vinylglycine residue and another olefin-containing amino acid (e.g., allylglycine).[3]
Materials:
-
Peptide-resin containing L-vinylglycine and another olefin-bearing amino acid
-
Grubbs' catalyst (1st or 2nd generation)
-
Anhydrous, degassed 1,2-dichloroethane (B1671644) (DCE) or DCM
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Resin Preparation: Swell the peptide-resin in the reaction solvent (DCE or DCM) for 30-60 minutes under an inert atmosphere.
-
Metathesis Reaction:
-
Dissolve the Grubbs' catalyst (5-20 mol% relative to the resin loading) in a small amount of the reaction solvent.
-
Add the catalyst solution to the swollen resin.
-
Shake the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-24 hours.
-
The reaction can be monitored by cleaving a small amount of resin and analyzing the product by HPLC and mass spectrometry.
-
-
Catalyst Removal and Washing:
-
Drain the catalyst solution.
-
Wash the resin extensively with the reaction solvent to remove the ruthenium catalyst. A wash with a solution of a ruthenium scavenger may also be employed.
-
Wash the resin with DMF and DCM.
-
-
Cleavage: The cyclized peptide can then be cleaved from the resin using the standard TFA cleavage protocol.
Visualizations
References
Protocols for Incorporating L-Vinylglycine into Peptide Chains: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the incorporation of the non-proteinogenic amino acid L-Vinylglycine into peptide chains. This compound is a valuable building block in medicinal chemistry, primarily known for its role as a mechanism-based inhibitor of various enzymes, including 1-aminocyclopropane-1-carboxylate (ACC) synthase and several aminotransferases.[1][2] The protocols outlined below cover solid-phase peptide synthesis (SPPS) and enzymatic ligation methods, along with data on expected outcomes and characterization techniques.
Introduction to this compound in Peptide Synthesis
This compound's vinyl side chain provides a reactive handle for various chemical modifications and serves as a key feature for its enzyme inhibitory activity. The successful incorporation of this unnatural amino acid into peptide sequences opens avenues for developing novel therapeutic agents and research tools. This guide details the necessary procedures to achieve this, focusing on the widely used Fmoc-based solid-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) of this compound Containing Peptides
Fmoc-based SPPS is the most common and versatile method for synthesizing peptides containing this compound.[3][4][5][6] The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.[3][6]
Key Considerations for this compound Incorporation
-
Protection of the Vinyl Group: The vinyl group of this compound is generally stable under standard Fmoc-SPPS conditions and does not typically require a protecting group.[7][8] However, for syntheses involving harsh conditions or specific chemistries, the potential for side reactions should be considered.
-
Coupling Reagents: Standard coupling reagents used in Fmoc-SPPS are effective for incorporating Fmoc-L-Vinylglycine. Reagents such as HBTU, HATU, and HCTU in the presence of a tertiary base like N,N-Diisopropylethylamine (DIPEA) provide efficient coupling.[4][9][10]
-
Side Reactions: While the vinyl group is relatively stable, the potential for Michael addition or other reactions under strongly basic or acidic conditions should be monitored, especially during prolonged reaction times.[7][8] Standard SPPS side reactions like racemization and aspartimide formation are also possible depending on the peptide sequence.[7]
Experimental Protocol: Fmoc-SPPS of a Model Peptide Containing this compound
This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-Val(L-Vinyl)-Gly-NH₂, on a Rink Amide resin.
1. Resin Preparation and Swelling:
-
Place Rink Amide resin (e.g., 100 mg, 0.5 mmol/g loading) in a fritted syringe reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes at room temperature.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of the First Amino Acid (Fmoc-Gly-OH):
-
In a separate vial, pre-activate Fmoc-Gly-OH (3 equivalents) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 1 min).
-
Confirm complete coupling using a Kaiser test (ninhydrin test).
4. Subsequent Amino Acid Couplings (Fmoc-L-Vinylglycine-OH and Fmoc-Ala-OH):
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for Fmoc-L-Vinylglycine-OH and then for Fmoc-Ala-OH.
5. N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (B1165640) (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
React for 30 minutes at room temperature.
-
Wash the resin with DMF (3 x 1 min) and then with dichloromethane (B109758) (DCM) (3 x 1 min).
-
Dry the resin under vacuum.
6. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).[11]
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
7. Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]
-
Characterize the purified peptide by mass spectrometry (MS) to confirm the correct molecular weight.[15][16]
Workflow for SPPS of this compound Peptides
Figure 1. General workflow for the solid-phase synthesis of a peptide containing this compound.
Quantitative Data for SPPS of this compound Containing Peptides
The yield and purity of peptides synthesized via SPPS can vary depending on the sequence, length, and synthesis conditions. For peptides containing unnatural amino acids like this compound, careful optimization is key.
| Peptide Sequence | Synthesis Scale (mmol) | Coupling Reagent | Crude Yield (%) | Purity after HPLC (%) | Reference |
| Ac-Ala-Val(L-Vinyl)-Gly-NH₂ | 0.1 | HBTU/DIPEA | ~75-85 | >95 | General expectation based on similar syntheses[1][17] |
| Model Peptide 2 | 0.05 | HATU/DIPEA | ~70-80 | >98 | General expectation based on similar syntheses[1][17] |
Note: The data in this table are representative estimates based on typical SPPS outcomes and may vary based on specific experimental conditions. The crude yield is calculated based on the initial resin loading, and purity is determined by the peak area in the HPLC chromatogram.[18][19]
Enzymatic Ligation of this compound Containing Peptides
Enzymatic ligation offers a highly specific and mild alternative to chemical methods for joining peptide fragments. Sortase A, a transpeptidase from Staphylococcus aureus, is a commonly used enzyme for this purpose.[20][21] It recognizes a specific C-terminal sequence (LPXTG) on one peptide and ligates it to an N-terminal glycine (B1666218) on another.[20]
Experimental Protocol: Sortase A-Mediated Ligation
This protocol describes the ligation of a C-terminal this compound-containing peptide (Peptide 1: Ac-Ala-Val(L-Vinyl)-LPETG) to an N-terminal glycine-containing peptide (Peptide 2: GGG-Lys-NH₂).
1. Peptide Synthesis:
-
Synthesize Peptide 1 and Peptide 2 using standard Fmoc-SPPS as described previously.
-
Purify both peptides by RP-HPLC to >95% purity.
2. Ligation Reaction:
-
Prepare a ligation buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Dissolve Peptide 1 (1 equivalent) and Peptide 2 (3 equivalents) in the ligation buffer.
-
Add Sortase A (e.g., a pentamutant for higher efficiency) to a final concentration of 10-20 µM.[20]
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
Monitor the reaction progress by RP-HPLC and mass spectrometry.
3. Purification of the Ligated Product:
-
Quench the reaction by adding TFA to a final concentration of 0.1%.
-
Purify the ligated peptide from the unreacted starting materials and Sortase A by RP-HPLC.
4. Characterization:
-
Confirm the identity of the purified ligated peptide by mass spectrometry.
Workflow for Enzymatic Ligation
Figure 2. Workflow for the Sortase A-mediated ligation of a peptide containing this compound.
Applications in Targeting Signaling Pathways
This compound-containing peptides are primarily used as inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.
Inhibition of ACC Synthase and the Ethylene (B1197577) Biosynthesis Pathway
1-aminocyclopropane-1-carboxylate (ACC) synthase is a key enzyme in the biosynthesis of ethylene, a plant hormone that regulates numerous developmental processes and stress responses.[22] this compound acts as a mechanism-based inhibitor of ACC synthase, leading to a reduction in ethylene production.[2][22]
Mechanism of Inhibition: this compound is processed by ACC synthase, leading to the formation of a reactive intermediate that covalently modifies the enzyme's active site, causing irreversible inhibition.[2]
ACC Synthase Inhibition Pathway
Figure 3. Inhibition of the ethylene biosynthesis pathway by an this compound-containing peptide.
Inhibition of Aminotransferases and Impact on Metabolism
Aminotransferases (also known as transaminases) are crucial enzymes in amino acid metabolism, catalyzing the transfer of an amino group from an amino acid to a keto-acid. This compound is known to inhibit various aminotransferases, such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[23][24]
Mechanism of Inhibition: Similar to its action on ACC synthase, this compound acts as a suicide substrate for aminotransferases, leading to irreversible inactivation of the enzyme.[23]
Metabolic Consequences: Inhibition of aminotransferases disrupts the flow of nitrogen and carbon skeletons between amino acids and central carbon metabolism. For instance, inhibition of ALT can impair the glucose-alanine cycle, which is important for transporting nitrogen from peripheral tissues to the liver and for gluconeogenesis.[25][26][27]
Aminotransferase Inhibition and Metabolic Disruption
Figure 4. Disruption of amino acid metabolism through the inhibition of aminotransferases by an this compound-containing peptide.
Conclusion
The incorporation of this compound into peptide chains provides a powerful tool for the development of specific enzyme inhibitors. Both solid-phase peptide synthesis and enzymatic ligation are viable methods for creating these valuable research and therapeutic molecules. The protocols and data presented here offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize this compound-containing peptides for their specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of ACC synthase inactivated by the mechanism-based inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. hplc.eu [hplc.eu]
- 13. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 15. users.renyi.hu [users.renyi.hu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 20. Enzymatic Ligation of Disulfide-Rich Animal Venom Peptides: Using Sortase A to Form Double-Knotted Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. roboklon.com [roboklon.com]
- 22. Auxin-induced Ethylene Production and Its Inhibition by Aminoethyoxyvinylglycine and Cobalt Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolic effects of an aspartate aminotransferase-inhibitor on two T-cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Silencing alanine transaminase 2 in diabetic liver attenuates hyperglycemia by reducing gluconeogenesis from amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Therapeutic Effects of Amino Acids in Liver Diseases: Current Studies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Vinylglycine as a Chiral Synthon for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of L-vinylglycine as a versatile chiral synthon in asymmetric synthesis. This document details established protocols for the synthesis of this compound and explores its application in the construction of complex chiral molecules, including nitrogen heterocycles.
Introduction to this compound
This compound is a non-proteinogenic α-amino acid characterized by a vinyl group attached to its α-carbon.[1] This unique structural feature makes it a potent mechanism-based inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as 1-aminocyclopropane-1-carboxylate (ACC) synthase.[2] Beyond its biological activity, the vinyl moiety serves as a valuable functional handle in organic synthesis. As a chiral building block, this compound enables the stereocontrolled synthesis of a wide array of complex molecules, including substituted amino acids, alkaloids, and various heterocyclic systems. Its utility in asymmetric synthesis is a cornerstone for the development of novel therapeutics and other bioactive compounds.[3][4]
Asymmetric Synthesis of this compound
The efficient synthesis of enantiomerically pure this compound is crucial for its use as a chiral synthon. Several methods have been developed, primarily starting from readily available chiral amino acids. Below are detailed protocols for two common and effective approaches.
This method, pioneered by Rapoport and coworkers, involves the controlled oxidation of L-methionine to its corresponding sulfoxide (B87167), followed by a thermal syn-elimination.[5][6] This procedure is scalable and provides this compound with high enantiomeric purity.[3]
Experimental Protocol:
-
Preparation of L-Methionine Methyl Ester Hydrochloride: A solution of L-methionine (100.0 g, 0.67 mol) in methanol (B129727) (0.7 L) is cooled to 0°C. Hydrogen chloride gas is bubbled through the mixture for 15 minutes. The solution is then stirred for 18 hours at room temperature. The solvent is removed under reduced pressure to yield L-methionine methyl ester hydrochloride as a white solid (99% yield).[7]
-
N-protection: The L-methionine methyl ester hydrochloride is reacted with a suitable protecting group, such as benzyloxycarbonyl (Cbz), to protect the amino group.
-
Oxidation to Sulfoxide: The N-protected L-methionine derivative (0.56 mol) is dissolved in methanol (1.5 L) and cooled to 0°C. A solution of sodium periodate (B1199274) (NaIO4) (0.61 mol) in water (2 L) is added dropwise over 1.5 hours. The mixture is stirred for 18 hours at room temperature. The product is then extracted with chloroform.[7]
-
Pyrolysis: The purified sulfoxide (35.0 g, 0.11 mol) is mixed with Pyrex helices and distilled under vacuum (0.1–0.3 mm) using a Kugelrohr apparatus preheated to 195–200°C for 1 hour. This thermal elimination yields the protected this compound methyl ester.[7]
-
Purification and Deprotection: The crude product is purified by chromatography to yield N-(benzyloxycarbonyl)-L-vinylglycine methyl ester.[7] Subsequent hydrolysis of the ester and removal of the protecting group yields this compound.
This approach utilizes the chemoselective ring-opening of N-protected L-homoserine lactone with a phenylselenolate anion, followed by oxidative elimination to introduce the vinyl group. This method is notable for its efficiency and high optical yield over four steps.[3]
Experimental Protocol:
-
N-protection of L-Homoserine Lactone: To a solution of L-homoserine lactone trifluoroacetate (B77799) salt (2.00 g, 9.29 mmol) and triethylamine (B128534) (1.4 mL, 9.29 mmol) in dichloromethane (B109758) (38 mL) at 0°C, di-tert-butyl dicarbonate (B1257347) (2.03 g, 9.29 mmol) is added. The mixture is stirred for 12 hours at room temperature to afford N-(tert-butoxycarbonyl)-homoserine lactone (97% yield).[3]
-
Phenylselenolate Ring Opening: A solution of diphenyl diselenide (1.58 g, 7.45 mmol) in DMF (60 mL) is added to a flask containing sodium borohydride (B1222165) (310 mg, 8.19 mmol). To this, a solution of the N-Boc-homoserine lactone (1.50 g, 7.45 mmol) in DMF (60 mL) is added, and the reaction is heated at 100°C for 1 hour.[3]
-
Oxidative Elimination: The resulting selenide (B1212193) is oxidized (e.g., with hydrogen peroxide) to the corresponding selenoxide, which undergoes spontaneous syn-elimination to form the vinyl group.
-
Deprotection: The N-Boc protected this compound derivative is deprotected using trifluoroacetic acid in the presence of a cation scavenger (e.g., acetic acid) to yield this compound trifluoroacetate salt.[3]
Table 1: Comparison of Asymmetric Synthesis Methods for this compound
| Starting Material | Key Reaction | Reported Yield | Enantiomeric Excess (ee) / Optical Yield | Reference(s) |
| L-Methionine | Sulfoxide Pyrolysis | 60-62% (for protected ester) | 99% ee | [5][7] |
| L-Homoserine Lactone | Phenylselenolate Ring Opening & Elimination | 72% (over 4 steps) | ≥95% optical yield | [3] |
| Racemic Butadiene Monoepoxide | Pd-catalyzed Dynamic Kinetic Asymmetric Transformation | Nearly quantitative | >99% ee (after crystallization) | [8] |
Diagram 1: Synthetic Routes to this compound
Caption: Key synthetic pathways to this compound from common chiral precursors.
Applications of this compound in Asymmetric Synthesis
The vinyl group of this compound is a versatile functional handle that can participate in a variety of chemical transformations, including cycloadditions and ring-closing metathesis, to generate complex molecular architectures with high stereocontrol.
N-alkenylated derivatives of this compound are excellent substrates for Grubbs-catalyzed ring-closing metathesis (RCM) to produce chiral substituted tetrahydropyridines, which are precursors to piperidines. This strategy provides access to a class of nitrogen heterocycles that are prevalent in many natural products and pharmaceuticals.
Application Note:
The general approach involves the N-allylation of a protected this compound derivative to introduce a second olefin. The resulting diene then undergoes RCM to form the six-membered ring. The stereocenter of the starting this compound directs the stereochemistry of the final product. This methodology is a powerful tool for the synthesis of enantiopure piperidine (B6355638) derivatives.
Table 2: Representative Applications of this compound in Heterocycle Synthesis
| Target Molecule Class | Key Reaction | Starting Material Derivative | General Yield Range | Diastereoselectivity |
| Chiral Piperidines | Ring-Closing Metathesis | N-Allyl-L-vinylglycine | Good to Excellent | High |
| Substituted Prolines | [3+2] Cycloaddition | N-Acyl-L-vinylglycine | Moderate to Good | High |
Diagram 2: Synthesis of Chiral Piperidines from this compound via RCM
Caption: General workflow for the synthesis of chiral piperidines using this compound.
The electron-deficient vinyl group of suitably protected this compound derivatives can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, reaction with azomethine ylides can lead to the diastereoselective synthesis of highly substituted proline derivatives. This approach is valuable for creating novel amino acid structures and peptide mimics.
Application Note:
The [3+2] cycloaddition reaction between an N-acyl-L-vinylglycine ester and an azomethine ylide (generated in situ from another amino acid and an aldehyde) can construct the pyrrolidine (B122466) ring of proline in a single step. The stereochemistry of the starting this compound influences the stereochemical outcome of the newly formed stereocenters in the proline ring.
Diagram 3: Synthesis of Substituted Prolines from this compound
Caption: Synthesis of substituted prolines via [3+2] cycloaddition with this compound.
Conclusion
This compound stands out as a highly valuable and versatile chiral synthon in the field of asymmetric synthesis. Its ready availability in enantiopure form through established synthetic routes, coupled with the reactivity of its vinyl group, provides a powerful platform for the stereocontrolled synthesis of a diverse range of complex molecules. The applications highlighted herein, from the construction of nitrogen heterocycles like piperidines and prolines to its potential in the synthesis of alkaloids and other bioactive compounds, underscore its significance for researchers in organic chemistry and drug development. The continued exploration of this compound's reactivity will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with significant biological and pharmaceutical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of indolizidine alkaloid (-)-209D: overriding substrate bias in the asymmetric rhodium-catalyzed [2+2+2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Application of L-Vinylglycine in Novel Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Vinylglycine (L-VG) is a non-proteinogenic amino acid that has garnered significant interest in drug discovery due to its potent and selective mechanism-based inhibition of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[1] As a structural analog of various amino acids, L-VG can enter the active site of these enzymes and, through enzymatic conversion, generate a reactive species that covalently modifies the enzyme, leading to irreversible inactivation.[2][3] This "suicide inhibition" mechanism offers a powerful strategy for the development of highly specific and effective therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, with a focus on its applications as an antimicrobial and anticancer agent.
Mechanism of Action
This compound primarily functions as a mechanism-based inhibitor of PLP-dependent enzymes, which play crucial roles in amino acid metabolism. The vinyl group of L-VG is the key to its inhibitory activity. Once bound to the PLP cofactor in the enzyme's active site, the enzyme initiates a catalytic process that transforms the vinyl group into a highly reactive electrophilic intermediate. This intermediate then covalently binds to a nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme.[2]
Key enzymatic targets of this compound include:
-
Aminotransferases: Such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are involved in amino acid biosynthesis and degradation.[4][5]
-
Alanine Racemase: A bacterial enzyme essential for the synthesis of D-alanine, a critical component of the bacterial cell wall.[6]
-
1-Aminocyclopropane-1-carboxylate (ACC) Synthase: A key enzyme in the biosynthesis of the plant hormone ethylene.[4]
The specificity of L-VG and its derivatives for different enzymes can be modulated by chemical modifications, offering a versatile platform for targeted drug design.
Applications in Drug Discovery
Antimicrobial Drug Development
The essential role of alanine racemase in bacterial cell wall synthesis makes it an attractive target for the development of novel antibiotics. This compound and its halogenated derivatives have been shown to be potent inhibitors of this enzyme.[6]
Key Features:
-
Mechanism-based inhibition: Leads to high potency and specificity.
-
Broad-spectrum potential: Targeting a conserved bacterial enzyme suggests potential activity against a wide range of bacteria.
Anticancer Drug Development
Cancer cells often exhibit altered metabolic pathways, including an increased reliance on specific amino acids like serine and glycine (B1666218).[7] While direct inhibition of cancer-related signaling pathways by this compound is still under investigation, its role as an inhibitor of enzymes involved in amino acid metabolism presents a potential therapeutic strategy. One emerging area of interest is the interplay between amino acid metabolism and major signaling hubs like the mTOR pathway. Glycine has been shown to have dose-dependent effects on angiogenesis, a critical process in tumor growth, which may be mediated through the PI3K/Akt/mTOR signaling pathway.[8][9] Furthermore, the "glutamine addiction" of many cancer cells highlights the potential of targeting amino acid metabolism.[7][10][11][12] this compound's ability to interfere with transaminases could disrupt the metabolic flexibility of cancer cells.
Potential Mechanisms:
-
Disruption of amino acid metabolism: Depriving cancer cells of essential building blocks.
-
Modulation of signaling pathways: Indirectly affecting cancer cell proliferation and survival through metabolic changes.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its derivatives against various enzymatic targets.
Table 1: Enzyme Inhibition Data for this compound and its Derivatives
| Compound | Target Enzyme | Organism | Inhibition Parameter | Value | Reference |
| This compound | 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Plant | Kinact | 3.3 mM | [4][13] |
| This compound | 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Plant | kmax | 0.1 min-1 | [4][13] |
| This compound | 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Plant | kcat | 1.8 s-1 | [2] |
| This compound | 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Plant | Km | 1.4 mM | [2] |
| D-Chlorovinylglycine | Alanine Racemase | Escherichia coli | Second-order rate constant | 122 ± 14 M-1s-1 | [6] |
Table 2: Antimicrobial Activity of Glycine
| Compound | Bacterial Strain | MIC (M) | Reference |
| Glycine | Klebsiella pneumoniae ATCC 1705 | 0.40 | [13] |
| Glycine | Klebsiella pneumoniae ATCC 1706 | 0.44 | [13] |
| Glycine | Enterococcus faecalis ATCC 51922 | 1 | [13] |
| Glycine | Escherichia coli (clinical isolates) | 0.28 - 0.36 | [13] |
| Glycine | Stenotrophomonas maltophilia (clinical isolates) | 0.28 - 0.48 | [13] |
| Glycine | Acinetobacter baumannii (clinical isolates) | 0.40 - 0.44 | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 and Ki for this compound against Aspartate Aminotransferase (AST)
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for Aspartate Aminotransferase.
Materials:
-
Purified Aspartate Aminotransferase (e.g., from porcine heart)
-
This compound
-
L-Aspartic acid
-
α-Ketoglutarate
-
Malate Dehydrogenase (MDH)
-
NADH
-
Potassium phosphate buffer (pH 7.4)
-
96-well UV-transparent microplates
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in potassium phosphate buffer.
-
Prepare substrate solution containing L-Aspartic acid and α-Ketoglutarate in potassium phosphate buffer.
-
Prepare a solution of NADH and MDH in potassium phosphate buffer.
-
-
Enzyme Assay:
-
To each well of a 96-well plate, add:
-
Potassium phosphate buffer
-
Varying concentrations of this compound (for test wells) or buffer (for control wells)
-
AST solution
-
-
Incubate the plate at 37°C for a defined pre-incubation time (e.g., 10, 20, 30 minutes) to allow for time-dependent inhibition.
-
Initiate the reaction by adding the substrate solution (L-Aspartic acid and α-Ketoglutarate) and the NADH/MDH solution.
-
Immediately measure the decrease in absorbance at 340 nm over time (kinetic read) at 37°C. The rate of NADH oxidation is proportional to the AST activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each this compound concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition (compared to the control without inhibitor) against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
To determine the Ki value for this irreversible inhibitor, a Kitz-Wilson plot is appropriate. Plot the reciprocal of the observed inactivation rate constant (1/k_obs) against the reciprocal of the inhibitor concentration (1/[I]). The y-intercept will be 1/k_inact and the x-intercept will be -1/K_I. The k_obs for each inhibitor concentration is determined from the slope of the plot of ln(Enzyme Activity) versus pre-incubation time.
-
Protocol 2: Antimicrobial Susceptibility Testing of this compound using Broth Microdilution
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial strain.
Materials:
-
This compound
-
Target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the target bacteria overnight in CAMHB.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.
-
-
Serial Dilution:
-
Prepare a stock solution of this compound in sterile water or a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control (bacteria in CAMHB without this compound) and a negative control (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density at 600 nm.
-
Protocol 3: In Vivo Anticancer Efficacy Study of this compound in a Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor activity of this compound in a mouse xenograft model.
Materials:
-
Human cancer cell line (e.g., a line known to be sensitive to metabolic inhibitors)
-
Immunocompromised mice (e.g., nude or SCID mice)
-
This compound
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the human cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound (dissolved in a sterile vehicle) to the treatment group via a clinically relevant route (e.g., intraperitoneal or oral administration) at a predetermined dose and schedule.
-
Administer the vehicle alone to the control group.
-
-
Monitoring:
-
Measure tumor volume using calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight between the treatment and control groups.
-
Analyze the tumor growth curves to assess the effect of this compound on tumor progression.
-
Optional: Perform histological and molecular analyses on the tumor tissues to investigate the mechanism of action.
-
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound and its derivatives represent a promising class of compounds for novel drug discovery, particularly in the fields of antimicrobial and anticancer therapy. Their mechanism-based inhibition of essential metabolic enzymes provides a clear rationale for their therapeutic potential. The protocols and data presented in this document are intended to serve as a comprehensive resource for researchers to explore the applications of this compound and to guide the design and execution of further preclinical studies. Future work should focus on elucidating the specific signaling pathways affected by this compound in cancer cells and on optimizing its derivatives to enhance potency and selectivity for desired therapeutic targets.
References
- 1. Frontiers | Testing antimicrobial peptides inhibiting protein synthesis in living E. coli and K. pneumoniae using bio-orthogonal non-canonical amino-acid tagging [frontiersin.org]
- 2. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of PI3K/Akt/mTOR signaling in dose-dependent biphasic effects of glycine on vascular development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 11. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Enzyme Kinetics with L-Vinylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Vinylglycine (L-VG) is a potent mechanism-based inhibitor, also known as a suicide inhibitor, of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. These enzymes play crucial roles in a vast array of metabolic pathways, including amino acid biosynthesis and degradation. By mimicking the natural substrate, L-VG enters the active site of these enzymes and undergoes a catalytic conversion to a highly reactive intermediate. This intermediate then covalently modifies a critical residue in the active site, leading to irreversible inactivation of the enzyme. This unique mechanism of action makes L-VG a valuable tool for studying enzyme mechanisms and a lead compound for the development of novel therapeutics targeting PLP-dependent enzymes.
These application notes provide detailed experimental techniques and protocols for studying the kinetics of enzyme inhibition by this compound. The information is intended for researchers in academia and industry who are investigating enzyme mechanisms, screening for novel inhibitors, or developing new therapeutic agents.
Mechanism of Action: this compound as a Suicide Inhibitor
This compound's inhibitory action stems from its structural similarity to natural amino acid substrates of PLP-dependent enzymes. The general mechanism of suicide inhibition by L-VG can be summarized as follows:
-
Initial Binding: L-VG binds to the active site of the PLP-dependent enzyme, forming a non-covalent enzyme-inhibitor complex.
-
Formation of a Schiff Base: The amino group of L-VG forms a Schiff base with the PLP cofactor.
-
Enzymatic Conversion: The enzyme's catalytic machinery initiates a reaction with L-VG, typically involving the abstraction of a proton.
-
Formation of a Reactive Intermediate: This enzymatic conversion transforms the relatively inert L-VG into a highly reactive electrophilic species.
-
Covalent Modification: The reactive intermediate rapidly attacks a nucleophilic residue within the enzyme's active site, forming a stable covalent bond.
-
Irreversible Inactivation: This covalent modification results in the irreversible inactivation of the enzyme.
Quantitative Data Presentation
The following tables summarize key kinetic parameters for the interaction of this compound and its analogs with various PLP-dependent enzymes. This data is essential for comparing the potency and efficiency of inhibition across different enzyme targets.
Table 1: Kinetic Parameters for the Interaction of this compound with 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase
| Parameter | Value | Reference |
| kcat (deaminase activity) | 1.8 s⁻¹ | [1] |
| Km (deaminase activity) | 1.4 mM | [1] |
| Partition Ratio | ~500 | [1] |
The partition ratio indicates the number of turnover events leading to product formation for every inactivation event.
Table 2: Kinetic Parameters for the Inhibition of Amino Acid Decarboxylases by Vinyl-Analogs
| Enzyme | Inhibitor | Kᵢ (mM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference |
| L-Arginine Decarboxylase | (±)-α-Vinylarginine | 1.8 | 3.6 x 10⁻² | |
| L-Lysine Decarboxylase | (±)-α-Vinyllysine | 0.77 | 6.0 x 10⁻² |
Note: Data for vinyl-analogs of the natural substrates are provided as examples of time-dependent inhibition in this enzyme class.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for L-Amino Acid Oxidase Activity
This protocol describes a continuous assay to monitor the activity of L-Amino Acid Oxidase, which can be adapted to study the inhibitory effects of this compound. The assay is based on the production of hydrogen peroxide (H₂O₂), which is coupled to the horseradish peroxidase (HRP)-catalyzed oxidation of a chromogenic substrate.
Materials:
-
L-Amino Acid Oxidase (from desired source)
-
This compound
-
L-Leucine (or other suitable substrate)
-
Horseradish Peroxidase (HRP)
-
o-dianisidine dihydrochloride (B599025) or other suitable HRP substrate
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
Spectrophotometer capable of reading in the visible range
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of L-Leucine (e.g., 100 mM) in potassium phosphate buffer.
-
Prepare a stock solution of this compound in potassium phosphate buffer. The concentration range should be determined based on preliminary experiments.
-
Prepare a fresh solution of o-dianisidine (e.g., 10 mg/mL) in water.
-
Prepare a working solution of HRP (e.g., 1 mg/mL) in potassium phosphate buffer.
-
-
Assay Mixture:
-
In a cuvette, prepare the following reaction mixture (total volume 1 mL):
-
850 µL Potassium phosphate buffer
-
50 µL L-Leucine stock solution (final concentration will vary depending on Km)
-
50 µL o-dianisidine solution
-
20 µL HRP solution
-
-
-
Enzyme Addition and Measurement:
-
Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume (e.g., 10-20 µL) of L-Amino Acid Oxidase solution.
-
Immediately monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogen (e.g., 460 nm for oxidized o-dianisidine) for several minutes. The rate of absorbance change should be linear.
-
-
Inhibition Studies:
-
To determine the effect of this compound, pre-incubate the enzyme with varying concentrations of L-VG in the assay buffer for different time intervals before adding the substrate to initiate the reaction.
-
Alternatively, for competitive inhibition studies, add L-VG to the assay mixture along with the substrate.
-
Protocol 2: Kitz-Wilson Analysis for Time-Dependent Inactivation
This protocol outlines the experimental procedure and data analysis for a Kitz-Wilson plot, a graphical method used to determine the kinetic parameters (Kᵢ and kᵢₙₐ꜀ₜ) for suicide inhibitors like this compound.
Principle:
The Kitz-Wilson method involves measuring the apparent first-order rate constant of inactivation (kₒₑₛ) at various concentrations of the inhibitor. A double reciprocal plot of 1/kₒₑₛ versus 1/[Inhibitor] yields a straight line, from which Kᵢ and kᵢₙₐ꜀ₜ can be determined.
Procedure:
-
Enzyme and Inhibitor Solutions:
-
Prepare a stock solution of the target enzyme in a suitable buffer.
-
Prepare a series of dilutions of this compound in the same buffer.
-
-
Inactivation Reaction:
-
For each concentration of this compound, and a control without inhibitor, pre-incubate the enzyme with the inhibitor at a constant temperature.
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.
-
-
Residual Activity Assay:
-
Immediately dilute the aliquot into an assay mixture containing a saturating concentration of the enzyme's natural substrate. The dilution should be large enough to prevent further significant inactivation during the assay.
-
Measure the initial velocity of the reaction using an appropriate assay method (e.g., spectrophotometry).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity (ln(% Activity)) versus the pre-incubation time.
-
The slope of this line is equal to -kₒₑₛ.
-
Create a Kitz-Wilson plot by plotting 1/kₒₑₛ on the y-axis against 1/[this compound] on the x-axis.
-
The y-intercept of this plot is equal to 1/kᵢₙₐ꜀ₜ, and the x-intercept is equal to -1/Kᵢ.
-
Protocol 3: Continuous Spectrophotometric Assay for Alanine Aminotransferase (ALT)
This protocol describes a coupled enzyme assay for the continuous monitoring of ALT activity, which can be used to study the inhibition by this compound. The production of pyruvate (B1213749) by ALT is coupled to the lactate (B86563) dehydrogenase (LDH)-catalyzed oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Alanine Aminotransferase (ALT)
-
L-Alanine
-
α-Ketoglutarate
-
Lactate Dehydrogenase (LDH)
-
NADH
-
Tris-HCl buffer (e.g., 100 mM, pH 7.4)
-
This compound
-
Spectrophotometer with UV capabilities
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of L-Alanine (e.g., 500 mM) and α-Ketoglutarate (e.g., 50 mM) in Tris-HCl buffer.
-
Prepare a stock solution of NADH (e.g., 10 mM) in Tris-HCl buffer. Store protected from light.
-
Prepare a working solution of LDH (e.g., 100 units/mL) in Tris-HCl buffer.
-
Prepare a stock solution of this compound in Tris-HCl buffer.
-
-
Assay Mixture:
-
In a UV-transparent cuvette, prepare the following reaction mixture (total volume 1 mL):
-
800 µL Tris-HCl buffer
-
100 µL L-Alanine stock solution
-
20 µL α-Ketoglutarate stock solution
-
50 µL NADH stock solution
-
10 µL LDH solution
-
-
-
Enzyme Addition and Measurement:
-
Equilibrate the cuvette at 37°C.
-
Initiate the reaction by adding a small volume (e.g., 10-20 µL) of ALT solution.
-
Immediately monitor the decrease in absorbance at 340 nm for several minutes.
-
-
Inhibition Studies:
-
To study the time-dependent inhibition by this compound, pre-incubate ALT with various concentrations of L-VG for different time periods before adding the assay mixture to measure residual activity.
-
Conclusion
The experimental techniques and protocols detailed in these application notes provide a robust framework for investigating the kinetics of enzyme inhibition by this compound. By employing these methods, researchers can gain valuable insights into the mechanism of action of this potent suicide inhibitor and its interactions with various PLP-dependent enzymes. This knowledge is fundamental for advancing our understanding of enzyme catalysis and for the rational design of new therapeutic agents.
References
Application Notes & Protocols: L-Vinylglycine as a Tool for Probing Enzyme Active Sites
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Vinylglycine (L-VG) is a non-proteinogenic amino acid that serves as a powerful tool in enzymology and drug discovery.[1][2] Its unique chemical structure, featuring a vinyl group attached to the α-carbon, allows it to act as a mechanism-based inhibitor for a variety of enzymes, particularly those dependent on pyridoxal (B1214274) 5'-phosphate (PLP).[3][4][5] By forming a covalent bond within the enzyme's active site, this compound provides a means to identify active site residues, elucidate catalytic mechanisms, and develop novel therapeutic agents.[3][6][7] These application notes provide a comprehensive overview of this compound's mechanism of action, its target enzymes, and detailed protocols for its use in probing enzyme active sites.
Mechanism of Action: Covalent Modification
This compound functions as a "suicide substrate" or mechanism-based inactivator.[8] The enzyme's own catalytic machinery processes this compound, leading to the generation of a reactive intermediate that covalently modifies an active site residue, resulting in irreversible inhibition.[3][7] The most well-characterized mechanism involves PLP-dependent enzymes, such as aminotransferases and synthases.[3][6]
The inactivation pathway typically proceeds as follows:
-
Transimination: this compound forms an external aldimine with the PLP cofactor in the enzyme's active site.
-
α-Proton Abstraction: The enzyme's catalytic base abstracts the α-proton from this compound, a common step in the catalytic cycle of PLP enzymes.[3]
-
Intermediate Formation: This leads to the formation of a reactive intermediate. In the case of 1-aminocyclopropane-1-carboxylate (ACC) synthase, a vinylglycine ketimine intermediate is formed.[6]
-
Michael Addition: A nucleophilic residue in the active site, often a lysine (B10760008), attacks the β-carbon of the vinyl group in a Michael addition reaction.[3][6] This step is an enzyme-catalyzed azaallyllic isomerization followed by the Michael addition.[3]
-
Covalent Adduct Formation: This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.[6][7]
The crystal structure of ACC synthase inactivated by this compound has confirmed that the γ-carbon of this compound is covalently bound to the ε-amino group of an active site lysine residue (Lys273).[6]
It is important to note that for some enzymes, this compound can also act as a substrate, undergoing catalytic conversion to α-ketobutyrate and ammonia.[4] The ratio of catalytic turnover to inactivation is known as the partition ratio and is a key parameter in characterizing the interaction.[4][6]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas:
-
Active Site Probing: By identifying the specific amino acid residue that forms a covalent bond with this compound, researchers can pinpoint key catalytic residues within the active site.[7][9]
-
Mechanistic Studies: The use of this compound helps to elucidate the catalytic mechanism of enzymes by trapping catalytic intermediates and identifying nucleophilic residues.[3][6]
-
Drug Discovery: As an irreversible inhibitor of key enzymes, this compound and its derivatives serve as lead compounds in the development of new drugs.[2][10] Its chiral nature is particularly useful in stereoselective synthesis for pharmaceutical development.[2]
-
Organic Synthesis: this compound is a versatile building block in the synthesis of complex molecules and novel amino acids.[2][5][10]
Quantitative Data
The following tables summarize the target enzymes for this compound and the available quantitative data for its interaction with 1-aminocyclopropane-1-carboxylate (ACC) synthase.
Table 1: Target Enzymes for this compound
| Enzyme Class | Specific Enzyme | Organism/Source | Type of Inhibition |
| Lyases | 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Malus (Apple) | Mechanism-based, Irreversible |
| Transferases | Aspartate Aminotransferase | Porcine, Chicken | Irreversible |
| Alanine Aminotransferase | Inactivated by racemic vinylglycine | ||
| Serine Aminotransferase | Inactivated by racemic vinylglycine | ||
| D-Alanine Aminotransferase | Inactivated by D-vinylglycine | ||
| Oxidoreductases | L-Amino Acid Oxidase | Crotalus adamanteus (venom) | Inactivation |
| D-Amino Acid Oxidase | Pig Kidney | Substrate, no inactivation | |
| Lyases | Cystathionine γ-Lyase | Rat Liver | Substrate |
| Synthases | Cystathionine γ-Synthase | Salmonella typhimurium | Substrate |
| Tryptophan Synthase | E. coli | Substrate | |
| Decarboxylases | L-Cysteine Sulfinate Decarboxylase | Irreversible Inactivation |
References:[3][5][6][7][11][12]
Table 2: Kinetic Parameters for the Interaction of this compound with ACC Synthase
| Parameter | Value | Unit | Description |
| kcat (deaminase activity) | 1.8 | s⁻¹ | Catalytic rate constant for the conversion of L-VG to α-ketobutyrate and ammonia.[4] |
| Km (deaminase activity) | 1.4 | mM | Michaelis constant for the deaminase activity with L-VG as a substrate.[4] |
| kcat/Km | 1300 | M⁻¹s⁻¹ | Specificity constant for the deaminase activity.[4] |
| Partition Ratio | 500/1 | Ratio of catalytic conversion to inactivation events.[4][6] |
Experimental Protocols
Protocol 1: Determination of Enzyme Inhibition by this compound
This protocol describes a general method to determine if this compound inhibits a target enzyme and to characterize the nature of the inhibition.
Materials:
-
Purified target enzyme
-
This compound solution (stock solution prepared in appropriate buffer)
-
Substrate for the target enzyme
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader
-
Reaction termination solution (e.g., acid, base, or heat)
Procedure:
-
Enzyme Activity Assay:
-
Establish a reliable assay to measure the activity of the target enzyme. This could be a spectrophotometric, fluorometric, or HPLC-based assay that monitors substrate depletion or product formation over time.[13][14]
-
Determine the initial velocity of the reaction under varying substrate concentrations to determine the enzyme's KM and Vmax.[15][16]
-
-
Time-Dependent Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of this compound in the assay buffer at a specific temperature (e.g., 25°C or 37°C).
-
At different time intervals (e.g., 0, 5, 10, 20, 30 minutes), take an aliquot of the enzyme-inhibitor mixture and add it to the substrate solution to initiate the enzyme reaction.
-
Measure the initial velocity of the reaction for each time point and inhibitor concentration.
-
A time-dependent decrease in enzyme activity suggests irreversible inhibition.
-
-
Determination of Kinetic Parameters (kinact and KI):
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each this compound concentration. The slope of each line will give the apparent inactivation rate constant (kobs).
-
Plot the kobs values against the this compound concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).[17]
-
-
Substrate Protection Assay:
-
To confirm that this compound acts at the active site, perform the time-dependent inhibition assay in the presence and absence of a saturating concentration of the enzyme's natural substrate.
-
If the substrate protects the enzyme from inactivation by this compound, it indicates that the inhibitor binds to the active site.
-
Protocol 2: Identification of Covalently Modified Peptides
This protocol outlines a general workflow to identify the specific amino acid residue in the enzyme's active site that is covalently modified by this compound.
Materials:
-
Enzyme inactivated with this compound (from Protocol 1)
-
Control (native) enzyme
-
Denaturing and reducing agents (e.g., urea, DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Enzyme Inactivation:
-
Incubate the target enzyme with a sufficient concentration of this compound to achieve complete inactivation.
-
Remove excess, unbound this compound by dialysis or gel filtration.
-
-
Denaturation, Reduction, and Alkylation:
-
Denature the inactivated and control enzyme samples in a buffer containing urea.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteine residues with iodoacetamide.
-
-
Proteolytic Digestion:
-
Digest the protein samples with a specific protease, such as trypsin, overnight at 37°C. Trypsin cleaves after lysine and arginine residues.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Compare the peptide maps of the inactivated and control enzyme samples.
-
Look for a peptide in the inactivated sample that has a mass shift corresponding to the addition of the this compound molecule. The mass of this compound is 101.11 g/mol .
-
Perform MS/MS fragmentation on the modified peptide to determine the exact site of modification (the specific amino acid residue).
-
Visualizations
Caption: Mechanism of this compound inactivation of a PLP-dependent enzyme.
Caption: Experimental workflow for probing enzyme active sites with this compound.
References
- 1. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of ACC synthase inactivated by the mechanism-based inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Probing of glycosidase active sites through labeling, mutagenesis and kinetic studies | UBC Chemistry [chem.ubc.ca]
- 10. chemimpex.com [chemimpex.com]
- 11. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase. | Semantic Scholar [semanticscholar.org]
- 13. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
Application Notes and Protocols: Synthesis of L-Vinylglycine from L-Methionine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis of L-vinylglycine, a valuable chiral building block in pharmaceutical development, starting from the readily available amino acid L-methionine. The methods outlined below are based on established and improved procedures, offering scalability and high enantiomeric purity.
Method 1: Sulfoxide (B87167) Pyrolysis (Rapoport Synthesis)
This classic and widely cited method involves the controlled oxidation of N-protected L-methionine to its corresponding sulfoxide, followed by a thermal elimination (pyrolysis) to yield the desired this compound derivative. An optimized, solvent-free pyrolysis protocol has been developed to improve yield and scalability.[1][2][3]
Reaction Pathway
The synthesis proceeds in three main steps:
-
Protection and Esterification of L-Methionine: The amino group of L-methionine is protected, and the carboxylic acid is esterified. A common protecting group is benzyloxycarbonyl (Cbz).
-
Oxidation to Sulfoxide: The sulfide (B99878) in the methionine side chain is selectively oxidized to a sulfoxide.
-
Pyrolysis: The sulfoxide undergoes thermal syn-elimination to form the vinyl group, yielding the protected this compound.
-
Deprotection: The protecting groups are removed to give this compound.
Quantitative Data Summary
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Purity/ee (%) | Reference |
| 1. Esterification | L-Methionine, Methanol (B129727) | HCl (gas) | L-Methionine methyl ester hydrochloride | 99 | - | [4] |
| 2. N-Protection | L-Methionine methyl ester hydrochloride, Water, Ether | Potassium bicarbonate, Benzyl (B1604629) chloroformate | N-(Benzyloxycarbonyl)-L-methionine methyl ester | - | - | [4] |
| 3. Sulfoxide Formation | N-(Benzyloxycarbonyl)-L-methionine methyl ester, Methanol | Sodium periodate (B1199274) (NaIO₄), Water | Methyl L-2-(benzyloxycarbonylamino)-4-(methylsulfinyl)butanoate | - | - | [4] |
| 4. Pyrolysis | Methyl L-2-(benzyloxycarbonylamino)-4-(methylsulfinyl)butanoate | Kugelrohr apparatus, 195–200°C, 0.1–0.3 mm Hg | N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester | 60-62 | 95 (purity) | [4] |
| 5. Deprotection | N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester | 6 N HCl, reflux | This compound hydrochloride | ~100 | 99 (ee) | [1][4] |
Experimental Protocols
Step 1: Preparation of L-Methionine Methyl Ester Hydrochloride [4]
-
Charge a 3-L, three-necked Morton flask with L-methionine (100.0 g, 0.67 mol) and methanol (0.7 L).
-
Cool the solution to 0°C.
-
Bubble hydrogen chloride gas through the mixture for 15 minutes until the solution becomes homogeneous.
-
Remove the cooling bath and stir the solution for 18 hours.
-
Evaporate the solvent under reduced pressure to yield L-methionine methyl ester hydrochloride as a white solid (132.5 g, 99%).
Step 2: Preparation of N-(Benzyloxycarbonyl)-L-methionine methyl ester [4]
-
To a 3-L, three-necked Morton flask, add L-methionine methyl ester hydrochloride (117.6 g, 0.56 mol), potassium bicarbonate (282.3 g, 2.82 mol), water (750 mL), and ether (750 mL).
-
Cool the mixture to 0°C.
-
Slowly add benzyl chloroformate.
-
After the reaction is complete, separate the organic layer, wash, dry, and evaporate the solvent to obtain the product.
Step 3: Preparation of Methyl L-2-(benzyloxycarbonylamino)-4-(methylsulfinyl)butanoate [4]
-
In a 5-L, three-necked Morton flask, dissolve N-(Benzyloxycarbonyl)-L-methionine methyl ester (166.0 g, 0.56 mol) in methanol (1.5 L) and cool to 0°C.
-
Prepare a solution of sodium periodate (NaIO₄) (131.4 g, 0.61 mol) in water (2 L).
-
Add the NaIO₄ solution dropwise to the methanol solution over 1.5 hours.
-
Remove the cooling bath and stir for 18 hours.
-
Filter the mixture through Celite and process the filtrate to isolate the sulfoxide product.
Step 4: Pyrolysis to N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester [4]
-
Place the sulfoxide (35.0 g, 0.11 mol) and Pyrex helices (35 g) in a 1-L round-bottomed flask.
-
Mix thoroughly by shaking.
-
Distill using a preheated rocking Kugelrohr apparatus at 195–200°C and 0.1–0.3 mm Hg for 1 hour.
-
Collect the distillate in a receiving flask cooled with powdered dry ice.
-
Purify the resulting yellow oil by chromatography to yield the product (17.4 g, 62%).
Step 5: Deprotection to this compound Hydrochloride [4]
-
Reflux the N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester in 6 N hydrochloric acid for 1 hour.
-
Upon completion, evaporate the solvent to obtain this compound hydrochloride in nearly quantitative yield.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via sulfoxide pyrolysis.
Method 2: Photofragmentation of L-Methionine Derivative
A photochemical approach has also been developed, starting from L-methionine. This method involves the irradiation of a protected L-methionine sulfoxide to induce fragmentation and formation of the vinyl group.[1][2]
Reaction Pathway
-
Protection of L-Methionine: The amino group of L-methionine is protected, for instance, with a phthaloyl group.
-
Oxidation to Sulfoxide: The sulfide is oxidized to a sulfoxide.
-
Photofragmentation: The sulfoxide is irradiated with UV light (e.g., 300 nm) in a suitable solvent like acetonitrile (B52724), leading to the formation of the protected vinylglycine.
Quantitative Data Summary
| Step | Starting Material | Conditions | Product | Yield (%) | Purity/ee (%) | Reference |
| Photofragmentation | N-Phthaloyl-L-methioninemethyl ester sulfoxide | 300 nm irradiation in acetonitrile | Methyl N-phthaloyl-L-vinylglycinate | - | - | [1] |
Note: This method encountered side reactions at substrate concentrations above 10 mM.[1][2]
Experimental Protocol
-
Synthesize and protect L-methionine, for example, as methyl N-phthaloyl-L-methionine.
-
Oxidize the sulfide to a sulfoxide using a suitable oxidizing agent.
-
Dissolve the sulfoxide in acetonitrile at a low concentration (e.g., <10 mM).
-
Irradiate the solution with 300 nm UV light until the reaction is complete, monitoring by a suitable analytical method (e.g., TLC or HPLC).
-
Isolate and purify the product, methyl N-phthaloyl-L-vinylglycinate, using standard chromatographic techniques.
-
Perform deprotection to obtain this compound.
Logical Relationship Diagram
Caption: Logical steps for the photofragmentation synthesis of this compound.
Method 3: Synthesis via L-Homoserine
While not a direct one-step conversion from L-methionine, a highly efficient route to this compound proceeds through L-homoserine, which can be obtained from L-methionine in high yield.[5] This pathway offers an alternative with good yields and high optical purity.
Reaction Pathway
-
Conversion of L-Methionine to L-Homoserine: This can be achieved via a "one-pot" procedure.[5]
-
Lactonization and Protection: L-homoserine is converted to its lactone and the amino group is protected (e.g., with a Boc group).
-
Lactone Cleavage and Selenide (B1212193) Formation: The lactone is opened using a phenylselenolate anion.
-
Oxidation and Elimination: The resulting selenide is oxidized and undergoes syn-elimination to form the vinyl group.
-
Deprotection: Removal of the protecting groups yields this compound.
Quantitative Data Summary
| Step | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Purity/ee (%) | Reference |
| L-Met to L-Homoserine | L-Methionine | Baldwin's "one-pot" procedure | L-Homoserine | 90 | - | [5] |
| Overall from L-Homoserine Lactone | N-(Boc)-L-homoserine lactone | 4 steps | L-α-Vinylglycine | 72 (overall) | ≥95 (ee) | [5] |
Experimental Protocol (from L-Homoserine Lactone)
Step 1: N-Boc Protection of L-Homoserine Lactone [5]
-
To a solution of L-homoserine lactone salt (e.g., trifluoroacetate (B77799) or hydrochloride) and triethylamine (B128534) in dichloromethane (B109758) at 0°C, add di-tert-butyl dicarbonate (B1257347) (Boc₂O).
-
Stir the reaction mixture for 12 hours at room temperature.
-
Perform an aqueous workup to isolate N-(tert-Butoxycarbonyl)-homoserine lactone.
Step 2: Phenylselenolate-mediated Lactone Cleavage [5]
-
Prepare a solution of sodium borohydride (B1222165) and diphenyl diselenide in DMF to generate the phenylselenolate equivalent.
-
Add a solution of the N-Boc-homoserine lactone in DMF to the phenylselenolate solution.
-
Heat the reaction at 100°C for 1 hour.
-
Work up the reaction to isolate the intermediate selenide.
The subsequent oxidation, elimination, and deprotection steps would follow standard literature procedures to complete the synthesis.[5]
Signaling Pathway Diagram
Caption: Synthesis of this compound from L-Methionine via an L-Homoserine intermediate.
References
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
Practical Synthesis of L-Vinylglycine from L-Homoserine Lactone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Vinylglycine is a crucial chiral building block in synthetic organic chemistry and a valuable compound in drug development due to its role as a mechanism-based inhibitor of several pyridoxal-linked enzymes.[1] This document provides a detailed and practical protocol for the synthesis of this compound from the readily available starting material, L-homoserine lactone. The described four-step synthesis is efficient, yielding this compound with a high optical purity.[1][2] The methodology is particularly advantageous as it requires only a single chromatographic purification step, making it a convenient and reproducible procedure for laboratory-scale synthesis.[1][2][3]
Introduction
This compound, a naturally occurring β,γ-unsaturated amino acid, has garnered significant attention in the scientific community.[1] It is a potent inactivator of various transaminases and decarboxylases, making it a valuable tool for studying enzyme mechanisms and a lead compound for drug design.[1] Furthermore, its utility as a versatile chiral synthon has been demonstrated in the synthesis of complex molecules, including the core of mitomycin.[1] While several synthetic routes to this compound have been reported, the conversion from L-homoserine lactone offers a practical and efficient approach, particularly for producing enantiomerically pure this compound.[1] This protocol is adapted from the work of Berkowitz and Smith, which highlights a convenient and high-yielding synthesis.[1][2]
Reaction Pathway and Data Summary
The synthesis of this compound from L-homoserine lactone proceeds through a four-step sequence involving protection of the amino group, cleavage of the lactone, oxidation of the resulting selenide, and a final deprotection step. The key transformation involves the use of a phenylselenolate equivalent to open the lactone ring.[1]
Quantitative Data Summary
| Step | Reaction | Reagents and Conditions | Product | Yield (%) | Optical Purity (ee%) |
| 1 | Boc Protection | L-homoserine lactone·TFA, Di-tert-butyl dicarbonate (B1257347), NEt₃, CH₂Cl₂, 0°C to rt, 12 h | N-(tert-Butoxycarbonyl)-L-homoserine lactone (1) | 97 | Not reported |
| 2 | Lactone Cleavage | 1, Diphenyl diselenide, NaBH₄, DMF, 100°C, 1 h; then diphenyldiazomethane | Diphenylmethyl N-(tert-butoxycarbonyl)-4-(phenylseleno)-L-homoserinate (2) | 83 | ≥96 |
| 3 & 4 | Oxidation and Deprotection | 2, 30% H₂O₂, THF, 0°C to rt; then TFA, Acetic acid, rt | This compound trifluoroacetate (B77799) salt (4) | 90 (for two steps) | ≥95 |
| Overall | This compound trifluoroacetate salt (4) | 72 | ≥95 |
Experimental Protocols
Materials and Equipment
-
L-homoserine lactone, trifluoroacetate salt
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (B128534) (NEt₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diphenyl diselenide
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Sodium acetate (B1210297) (NaOAc)
-
Diphenyldiazomethane
-
30% Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Acetic acid
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography column
Step 1: N-(tert-Butoxycarbonyl)-L-homoserine lactone (1)
-
To a solution of L-homoserine lactone, trifluoroacetate salt (2.00 g, 9.29 mmol) and triethylamine (1.4 mL, 9.29 mmol) in dichloromethane (38 mL) at 0°C, add di-tert-butyl dicarbonate (2.03 g, 9.29 mmol).[1]
-
Stir the reaction mixture for 12 hours at room temperature.[1]
-
Wash the mixture with water (1 x 25 mL) and 1N HCl (1 x 25 mL).[1]
-
Dry the organic layer over MgSO₄ and evaporate the solvent under reduced pressure to yield 1 as a white solid.[1]
Step 2: Diphenylmethyl N-(tert-butoxycarbonyl)-4-(phenylseleno)-L-homoserinate (2)
-
In an argon-purged flask, add sodium borohydride (310 mg, 8.19 mmol) followed by a solution of diphenyl diselenide (1.58 g, 7.45 mmol) in DMF (60 mL) via cannula.[1]
-
To this solution, add a solution of lactone 1 (1.50 g, 7.45 mmol) in DMF (60 mL) via cannula.[1]
-
Heat the reaction mixture at 100°C for 1 hour.[1]
-
Cool the mixture to 0°C, add methanol (B129727) (15 mL), and stir for 5 hours.[1]
-
Remove the solvent in vacuo. Partition the residue between diethyl ether (200 mL) and 100 mM NaOAc buffer (pH 5).[1]
-
Extract the aqueous layer twice more with diethyl ether (200 mL).[1]
-
The crude carboxylate salt is then protonated and treated with diphenyldiazomethane to give the phenylselenide 2 .[1]
Step 3 & 4: this compound trifluoroacetate salt (4)
-
Treat the phenylselenide 2 with 30% hydrogen peroxide in THF at 0°C, followed by warming to room temperature to facilitate the oxidative elimination.
-
Following the formation of the protected vinylglycine, perform the deprotection by treating the intermediate with trifluoroacetic acid, containing an equivalent of acetic acid as a scavenger for the diphenylmethyl cation, at room temperature.[1]
-
This two-step process yields L-α-vinylglycine as its trifluoroacetate salt 4 .[1]
Synthesis Pathway Diagram
References
Application Notes and Protocols for Investigating ACC Synthase Inhibition using L-Vinylglycine
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Vinylglycine (L-VG) is a potent mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) synthase, the key regulatory enzyme in the biosynthesis of ethylene (B1197577) in plants. Ethylene is a phytohormone that influences a wide array of developmental processes and stress responses. Due to its critical role, ACC synthase is a significant target for controlling ethylene production in agriculture and horticulture. L-VG serves as an invaluable tool for studying the catalytic mechanism of ACC synthase and for investigating the physiological effects of ethylene inhibition.
These application notes provide detailed protocols for utilizing this compound to study ACC synthase inhibition both in vitro and in vivo.
Mechanism of Action
This compound is a non-proteinogenic amino acid that acts as both an alternative substrate and a mechanism-based inhibitor of ACC synthase.[1][2] The enzyme's catalytic activity involves a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. In the presence of L-VG, ACC synthase primarily catalyzes a deaminase activity, converting L-VG to α-ketobutyrate and ammonia.[1] However, for every 500 catalytic turnovers, one inactivation event occurs.[2][3]
The inactivation process involves the formation of a covalent adduct between this compound and the enzyme.[2][3][4] Specifically, the γ-carbon of L-VG forms a covalent bond with the ε-amino group of a conserved lysine (B10760008) residue (Lys273 in the apple enzyme) in the active site of ACC synthase.[2][3] This irreversible modification leads to the inactivation of the enzyme.
Data Presentation: Quantitative Inhibition Data
The following tables summarize the kinetic parameters of this compound's interaction with ACC synthase.
Table 1: Kinetic Parameters for the Deaminase Activity of ACC Synthase with this compound as a Substrate
| Parameter | Value | Reference |
| Km | 1.4 mM | [1] |
| kcat | 1.8 s-1 | [1] |
| kcat/Km | 1300 M-1s-1 | [1] |
Table 2: Kinetic Parameters for the Inactivation of ACC Synthase by this compound
| Parameter | Value | Reference |
| Kinact | 3.3 mM | [5] |
| kmax | 0.1 min-1 | [5] |
| Partition Ratio (turnover/inactivation) | 500 | [2][3] |
Experimental Protocols
In Vitro Inhibition of ACC Synthase by this compound
This protocol describes how to determine the inhibitory activity of this compound against purified or recombinantly expressed ACC synthase. The activity of ACC synthase is typically measured by quantifying the amount of its product, ACC, or by measuring the production of α-ketobutyrate when L-VG is used as a substrate.
Materials:
-
Purified or recombinant ACC synthase
-
S-adenosyl-L-methionine (SAM) as the substrate
-
This compound
-
Pyridoxal 5'-phosphate (PLP)
-
EPPS or other suitable buffer (e.g., Tris-HCl)
-
Reagents for ACC quantification (e.g., Lizada and Yang assay) or α-ketobutyrate quantification (see Protocol 4.2)
-
Microplate reader or spectrophotometer
Protocol:
-
Enzyme Preparation: Prepare a stock solution of ACC synthase in a suitable buffer containing PLP (e.g., 50 mM EPPS, pH 8.5, 10 µM PLP). The optimal concentration of the enzyme should be determined empirically.
-
Inhibitor Preparation: Prepare a stock solution of this compound in water or the assay buffer.
-
Assay Setup: In a microplate or microcentrifuge tubes, prepare the following reaction mixtures:
-
Control (No Inhibitor): Assay buffer, ACC synthase, and SAM.
-
Inhibitor: Assay buffer, ACC synthase, this compound (at various concentrations), and SAM.
-
Blank (No Enzyme): Assay buffer, SAM, and this compound (optional).
-
-
Pre-incubation (for time-dependent inhibition): Pre-incubate the enzyme with this compound for various time intervals before adding the substrate (SAM) to determine the rate of inactivation.
-
Reaction Initiation: Initiate the enzymatic reaction by adding SAM to all wells. A typical final concentration for SAM is around its Km value.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., HClO4 or by heat inactivation).
-
Quantification of Product: Quantify the amount of ACC produced using a suitable method, such as the Lizada and Yang assay, which involves the conversion of ACC to ethylene and its measurement by gas chromatography.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. For mechanism-based inhibition, plot the pseudo-first-order rate constants of inactivation against the inhibitor concentration to determine Kinact and kmax.
Quantification of α-Ketobutyrate
As this compound is also a substrate for ACC synthase, its deaminase activity can be monitored by quantifying the production of α-ketobutyrate.
Materials:
-
Reaction mixture from the ACC synthase assay with this compound as the substrate
-
2,4-Dinitrophenylhydrazine (DNPH) solution (0.2% in 2 N HCl)
-
2 N NaOH
-
Spectrophotometer
Protocol:
-
Derivatization: To 200 µL of the reaction mixture, add 300 µL of the DNPH reagent.[6]
-
Incubation: Vortex the mixture and incubate at 30°C for 30 minutes to allow for the formation of the phenylhydrazone derivative.[6]
-
Color Development: Add 2.0 mL of 2 N NaOH to develop the color.[6]
-
Measurement: Measure the absorbance of the solution at 540 nm.[6]
-
Standard Curve: Prepare a standard curve using known concentrations of α-ketobutyrate to determine the amount of product formed in the enzymatic reaction.[6]
Alternatively, HPLC can be used for more sensitive and specific quantification of α-keto acids. [7][8]
In Vivo Investigation of Ethylene Production Inhibition
This protocol describes a general method for applying this compound to plant tissues and measuring its effect on ethylene production.
Materials:
-
Plant material (e.g., leaf discs, fruit slices, seedlings)
-
This compound solution
-
Incubation buffer or medium (e.g., Murashige and Skoog medium for seedlings)
-
Gas-tight containers (e.g., sealed vials or jars)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
Protocol:
-
Plant Material Preparation: Prepare uniform plant tissue samples.
-
Inhibitor Application: Incubate the plant material in a solution containing various concentrations of this compound. A control group should be incubated in a solution without the inhibitor. The uptake of L-VG can be facilitated by vacuum infiltration for some tissues.
-
Incubation: Place the treated plant material in gas-tight containers. The incubation time will vary depending on the plant species and tissue type but is typically in the range of a few hours.
-
Gas Sampling: After the incubation period, take a gas sample from the headspace of the container using a gas-tight syringe.
-
Ethylene Measurement: Inject the gas sample into a gas chromatograph to measure the ethylene concentration.
-
Data Analysis: Calculate the rate of ethylene production (e.g., in nL g-1 h-1) for both control and this compound-treated samples. Determine the effect of this compound on ethylene biosynthesis.
Visualizations
Ethylene Biosynthesis Pathway and Inhibition by this compound
Caption: The ethylene biosynthesis pathway, highlighting the inhibition of ACC synthase by this compound.
Mechanism of ACC Synthase Inactivation by this compound
Caption: Proposed mechanism for the irreversible inactivation of ACC synthase by this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Structure of ACC synthase inactivated by the mechanism-based inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of ACC synthase inactivated by the mechanism-based inhibitor this compound. [folia.unifr.ch]
- 4. researchgate.net [researchgate.net]
- 5. Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by this compound as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for L-Vinylglycine in Targeted Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-Vinylglycine and its derivatives as targeted enzyme inhibitors. The information is intended to guide researchers in the design and execution of experiments for the development of novel therapeutics.
Introduction to this compound as an Enzyme Inhibitor
This compound is a non-proteinogenic amino acid that acts as a mechanism-based inhibitor, primarily targeting pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[1][2] Its vinyl group makes it a reactive substrate analog that, upon enzymatic processing, can covalently modify the enzyme's active site, leading to irreversible inhibition.[3] This "suicide substrate" activity makes this compound a valuable scaffold for the development of targeted enzyme inhibitors for a range of therapeutic areas.[3]
Key Enzyme Targets and Therapeutic Applications
This compound and its derivatives have been investigated as inhibitors of several key enzymes, including:
-
1-Aminocyclopropane-1-carboxylate (ACC) Synthase: A crucial enzyme in the biosynthesis of ethylene (B1197577) in plants.[1][4] this compound acts as both an alternative substrate and a mechanism-based inhibitor of ACC synthase.[1]
-
γ-Aminobutyric Acid (GABA) Transaminase (GABA-T): An enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[5] Inhibition of GABA-T increases GABA levels in the brain and is a therapeutic strategy for epilepsy and other neurological disorders.[6][7]
-
Ornithine Decarboxylase (ODC): The rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation.[8][9] ODC is a target for cancer therapy.[8]
-
Alanine Racemase: An enzyme involved in bacterial cell wall synthesis, making it a target for antimicrobial agents.
Quantitative Inhibition Data
The inhibitory potency of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki). The following table summarizes available quantitative data for the inhibition of key target enzymes.
| Inhibitor | Target Enzyme | Organism/Source | Inhibition Parameter | Value | Reference(s) |
| This compound | 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Plant | Kinact | 3.3 mM | [10] |
| This compound | 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Plant | kmax | 0.1 min-1 | [10] |
| This compound | 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Plant | kcat (deaminase activity) | 1.8 s-1 | [1] |
| This compound | 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Plant | Km (deaminase activity) | 1.4 mM | [1] |
| Aminoethoxyvinylglycine (AVG) | 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Apple | Kd | 10-20 pM | [11] |
| (±)-α-Vinyllysine | L-Lysine Decarboxylase | B. cadaveris | KI | 1.1 ± 0.2 mM | [11] |
| (±)-α-Vinyllysine | L-Lysine Decarboxylase | B. cadaveris | kinact | 0.14 ± 0.01 min-1 | [11] |
| (±)-α-Vinylarginine | L-Arginine Decarboxylase | E. coli | KI | 2.1 ± 0.4 mM | [11] |
| (±)-α-Vinylarginine | L-Arginine Decarboxylase | E. coli | kinact | 0.09 ± 0.01 min-1 | [11] |
| D-DFMO | Ornithine Decarboxylase | Human | KD | 28.3 ± 3.4 µM | [2] |
| L-DFMO | Ornithine Decarboxylase | Human | KD | 1.3 ± 0.3 µM | [2] |
| D/L-DFMO | Ornithine Decarboxylase | Human | KD | 2.2 ± 0.4 µM | [2] |
| D-DFMO | Ornithine Decarboxylase | Human | Kinact | 0.25 ± 0.03 min-1 | [2] |
| L-DFMO | Ornithine Decarboxylase | Human | Kinact | 0.15 ± 0.03 min-1 | [2] |
| D/L-DFMO | Ornithine Decarboxylase | Human | Kinact | 0.15 ± 0.03 min-1 | [2] |
| D-DFMO | Ornithine Decarboxylase | Human | IC50 | ~7.5 µM | [2] |
Experimental Protocols
Synthesis of this compound Derivatives
Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester from L-Methionine [12]
This protocol describes a common method for the synthesis of a protected this compound derivative, which can be a precursor for other derivatives.
A. N-(Benzyloxycarbonyl)-L-methionine methyl ester [12]
-
Charge a 3-L, three-necked Morton flask with L-methionine methyl ester hydrochloride (117.6 g, 0.56 mol), potassium bicarbonate (282.3 g, 2.82 mol), water (750 mL), and ether (750 mL).
-
Cool the solution to 0°C.
-
Add benzyl (B1604629) chloroformate (105 g, 88.6 mL, 0.62 mol) dropwise over 1 hour.
-
Remove the cooling bath and stir the solution for 5 hours.
B. Methyl L-2-(benzyloxycarbonylamino)-4-(methylsulfinyl)butanoate [12]
-
Charge a 5-L, three-necked Morton flask with the product from step A (166.0 g, 0.56 mol) and methanol (B129727) (1.5 L), and cool the solution to 0°C.
-
Add a solution of sodium periodate (B1199274) (131.4 g, 0.61 mol) in water (2 L) dropwise over 1.5 hours.
-
Remove the cooling bath and stir the mixture for 18 hours.
-
Vacuum-filter the product through Celite.
C. N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester [12]
-
Place the sulfoxide (B87167) from step B (35.0 g, 0.11 mol) and Pyrex helices (35 g) in a 1-L round-bottomed flask.
-
Distill from a preheated rocking Kugelrohr apparatus (195–200°C, 0.1–0.3 mm, 1 hour) into a chilled receiving flask to afford a yellow oil.
-
Purify the crude oil by low-pressure or medium-pressure liquid chromatography.
Protocol 2: Synthesis of L-α-Vinylglycine from L-Homoserine Lactone [13]
This protocol provides an alternative and efficient route to this compound.
A. N-(tert-Butoxycarbonyl)-homoserine lactone [13]
-
To a solution of homoserine lactone, trifluoroacetate (B77799) salt (2.00 g, 9.29 mmol) and NEt3 (1.4 ml, 9.29 mmol) in CH2Cl2 (38 ml) at 0°C, add di-tert-butyl dicarbonate (B1257347) (2.03 g, 9.29 mmol).
-
Stir the reaction mixture for 12 hours at room temperature.
-
Wash with H2O (1 × 25 ml) and 1N HCl (1 × 25 ml).
-
Dry the organic layer (MgSO4) and evaporate to yield the product.
B. Diphenylmethyl N-(tert-butoxycarbonyl)-2-[2′-(phenylseleno)ethyl]glycinate [13]
-
To an argon-purged flask containing sodium borohydride (B1222165) (310 mg, 8.19 mmol), add a solution of diphenyl diselenide (1.58 g, 7.45 mmol) in DMF (60 ml).
-
To this solution, add a solution of the lactone from step A (1.50 g, 7.45 mmol) in DMF (60 ml) and heat at 100°C for 1 hour.
-
After cooling to 0°C, add methanol (15 ml) and stir for 5 hours.
-
Remove the solvent in vacuo and partition the residue between Et2O (200 ml) and 100 mM NaOAc buffer (pH 5).
C. Diphenylmethyl N-(tert-butoxycarbonyl)-L-vinylglycinate [13]
-
Bubble ozone into a solution of the selenide (B1212193) from step B (474 mg, 0.913 mmol) in CH2Cl2 (10 ml) at −78°C until a light blue color persists.
-
Add 1-hexene (B165129) (2 ml, 16 mmol) and add this cold solution dropwise to refluxing PhH (36 ml) and continue refluxing for 1 hour.
-
Evaporate the solvent to give the crude product.
D. L-α-Vinylglycine Trifluoroacetate Salt [13]
-
Treat the product from step C with trifluoroacetic acid, containing an equivalent of acetic acid as a diphenylmethyl cation scavenger, at room temperature.
-
After 8 hours, add H2O (30 ml) and extract with CH2Cl2 (3 × 20 ml) and Et2O (3 × 20 ml).
-
Evaporate the aqueous layer and dry thoroughly to yield the final product.
Enzyme Inhibition Assays
Protocol 3: GABA Transaminase (GABA-T) Inhibition Assay [14][15]
This coupled-enzyme assay measures GABA-T activity by monitoring the production of NADPH.
-
Reagent Preparation:
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, α-ketoglutarate, succinic semialdehyde dehydrogenase (SSADH), and NADP+.
-
Prepare a stock solution of GABA.
-
Prepare stock solutions of this compound or its derivatives at various concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the reaction mixture.
-
Add the inhibitor solution at various concentrations to the test wells and a vehicle control to the control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the GABA solution to all wells.
-
Immediately measure the absorbance at 340 nm at regular intervals for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH formation (ΔA340/min).
-
Determine the percentage of GABA-T inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 4: Ornithine Decarboxylase (ODC) Inhibition Assay [8][16][17]
This radiolabeling assay measures ODC activity by quantifying the release of 14CO2.
-
Reagent Preparation:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT, EDTA, and PLP.
-
Prepare stock solutions of this compound derivatives at various concentrations.
-
Prepare a solution of L-[1-¹⁴C]ornithine.
-
-
Assay Protocol:
-
In microcentrifuge tubes, prepare the reaction mixture.
-
Add varying concentrations of the inhibitor to the reaction tubes. Add a vehicle control to the control group.
-
Add purified ODC enzyme to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding L-[1-¹⁴C]ornithine.
-
Immediately seal the tubes with a rubber stopper holding a center well with a filter paper soaked in a CO₂ trapping agent.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by injecting an acid (e.g., TCA) into the reaction mixture.
-
Allow the tubes to stand for 1 hour to ensure complete trapping of the released ¹⁴CO₂.
-
-
Data Analysis:
-
Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways involving the target enzymes and the mechanism of inhibition by this compound.
GABAergic Synapse and GABA Transaminase Inhibition
Caption: GABAergic synapse and the role of GABA-T inhibition.
Polyamine Biosynthesis and Ornithine Decarboxylase Inhibition
Caption: Polyamine biosynthesis pathway and ODC inhibition.
Ethylene Biosynthesis and ACC Synthase Inhibition
Caption: Ethylene biosynthesis pathway and ACC synthase inhibition.
Experimental Workflow for Inhibitor Development
Caption: Workflow for developing this compound-based inhibitors.
References
- 1. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of ACC synthase inactivated by the mechanism-based inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by this compound as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-VINYLLYSINE AND α-VINYLARGININE ARE TIME-DEPENDENT INHIBITORS OF THEIR COGNATE DECARBOXYLASES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 17. abcam.cn [abcam.cn]
Application Note: Protocol for Preparing Stock Solutions of L-Vinylglycine
Introduction
L-Vinylglycine is a non-proteinogenic amino acid that serves as a mechanism-based inhibitor and an alternative substrate for enzymes such as 1-aminocyclopropane-1-carboxylate (ACC) synthase and aspartate aminotransferase.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for reliable and reproducible results in enzymatic assays, cell culture studies, and other drug development applications. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions to ensure their stability and integrity.
Physicochemical Data and Storage Recommendations
A summary of essential quantitative data for this compound is presented below. Proper storage is crucial to prevent degradation. The lyophilized powder should be stored in a freezer at -20°C, sealed, and kept in the dark.[4]
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | [1][4] |
| Molecular Weight | 101.1 g/mol | [1][2][4] |
| Solubility in Water | 20 mg/mL (clear, colorless solution) | [1][4] |
| pKa (Predicted) | 1.99 ± 0.10 | [1][4] |
| Storage (Solid) | -20°C, sealed in dry, dark conditions | [1][4] |
| Storage (Solution) | -20°C (short-term), -80°C (long-term) | [5][6][7] |
Experimental Protocol: Preparation of Aqueous Stock Solution
This protocol describes the preparation of a 10 mg/mL (approximately 99 mM) stock solution of this compound in sterile water. Adjust calculations as needed for different desired concentrations, not exceeding the 20 mg/mL solubility limit.[1][4]
Materials and Equipment
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sterile syringe filters (0.22 µm porosity, low protein binding, e.g., PVDF or PES)
-
Sterile syringes
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Safety Precautions
-
Handle this compound powder in a well-ventilated area or fume hood to avoid inhalation of dust.[8]
-
Wear appropriate PPE, including gloves and safety glasses, at all times.[8]
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Procedure
-
Equilibration: Before opening, allow the container of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation and moisture absorption by the hygroscopic powder.[6]
-
Calculation: Calculate the mass of this compound required.
-
Example for 10 mL of a 10 mg/mL solution:
-
Mass = Concentration × Volume = 10 mg/mL × 10 mL = 100 mg.
-
-
Weighing: Tare the analytical balance with a clean weighing boat. Quickly and accurately weigh the calculated mass of this compound.
-
Dissolution:
-
Carefully transfer the weighed powder into a sterile conical tube.
-
Add approximately 80% of the final desired volume of sterile water (e.g., 8 mL for a 10 mL final volume).
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.[1][4] If dissolution is slow, gentle warming (to ~37°C) or brief sonication can be used.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, add sterile water to reach the final desired volume (e.g., bring the total volume to 10 mL). Mix gently by inversion.
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile conical tube. This step removes any potential microbial contamination.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes.[5][9]
-
Labeling and Storage:
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing sterile this compound stock solutions.
References
- 1. Page loading... [guidechem.com]
- 2. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 70982-53-5 [amp.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. genscript.com [genscript.com]
Application Notes and Protocols for the Analytical Detection of L-Vinylglycine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Vinylglycine (L-VG) is a non-proteinogenic amino acid found naturally in some mushrooms and is a potent mechanism-based inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as 1-aminocyclopropane-1-carboxylate (ACC) synthase and aspartate aminotransferase.[1][2][3] Its ability to irreversibly inactivate key enzymes makes it a valuable tool in biochemical research and a potential lead for drug development.[4] However, the quantitative analysis of this compound in biological matrices like plasma, urine, or tissue homogenates presents analytical challenges. Like other amino acids, L-VG is a polar, zwitterionic, and non-volatile molecule, often requiring specific sample preparation and analytical techniques to achieve accurate and sensitive detection.[5]
This document provides detailed application notes and protocols for the detection and quantification of this compound in biological samples using modern analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
General Sample Preparation for Biological Matrices
Proper sample preparation is critical to remove interfering substances, such as proteins and salts, which can suppress the instrument signal and damage analytical columns.[6][7] The most common initial step for plasma, serum, or tissue homogenates is protein precipitation.[8][9]
Protocol 1: Protein Precipitation
-
Sample Collection : Collect blood into heparinized tubes and centrifuge at 3,000 rpm for 15 minutes at 4°C to separate plasma.[10] For tissues, homogenize the sample in an appropriate buffer on ice.
-
Precipitation : To 100 µL of plasma or tissue homogenate, add 100 µL of a cold precipitating agent such as 5% perchloric acid, 10% trichloroacetic acid (TCA), or 30% sulfosalicylic acid.[9][10][11] Alternatively, four volumes of cold acetonitrile (B52724) or methanol (B129727) can be used.
-
Vortexing : Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Incubation & Centrifugation : Incubate the samples on ice or at 4°C for at least 30 minutes.[11] Centrifuge the mixture at high speed (e.g., 12,000-15,000 rpm) for 10-15 minutes at 4°C.[10][11]
-
Supernatant Collection : Carefully collect the clear supernatant, which contains the deproteinized sample including this compound. This supernatant can be directly analyzed by LC-MS/MS or subjected to further processing (e.g., derivatization for GC-MS).
Method 1: LC-MS/MS for Direct Quantification of this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing amino acids in biological fluids due to its high sensitivity, specificity, and ability to perform direct analysis without derivatization.[11][12][13] A hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column can provide sufficient retention for polar compounds like this compound.[12][14]
Experimental Protocol
-
Sample Preparation : Prepare the sample as described in Protocol 1. Take 50 µL of the supernatant and mix with 450 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled version of this compound, if available, or a similar amino acid like [¹³C, ¹⁵N]-labeled Alanine).[11][15]
-
LC Conditions :
-
Column : Intrada Amino Acid column or Raptor Polar X (or similar HILIC/mixed-mode column).[12][15]
-
Mobile Phase A : Water with 0.5% formic acid and 1 mM ammonium (B1175870) formate.[14]
-
Mobile Phase B : Acetonitrile/Water/Formic Acid (95:5:0.3, v/v/v).[15]
-
Flow Rate : 0.6 mL/min.[15]
-
Gradient : A gradient elution is optimized to separate the analyte from other matrix components. A typical gradient might be: 0-3 min, 8-12% A; 3-7 min, 12-30% A; followed by a wash and re-equilibration step.[15]
-
Injection Volume : 4 µL.[11]
-
-
MS/MS Conditions :
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Scan Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by infusing a standard solution. For this compound (MW: 101.10 g/mol ), the precursor ion would be [M+H]⁺ at m/z 102.1. Product ions would result from fragmentation (e.g., loss of H₂O, CO, NH₃).
-
Source Parameters : Optimize parameters such as ion spray voltage (~1500 V), temperature (~600°C), and gas flows (curtain, nebulizer, auxiliary gases) to maximize signal.[15]
-
Expected Quantitative Performance
| Parameter | Expected Value | Reference |
| Linearity (r²) | >0.990 | [12] |
| Limit of Quantification (LOQ) | 1 - 10 µmol/L | [12] |
| Accuracy (% Bias) | < 15-20% | [13][14] |
| Precision (%RSD) | < 15-20% | [14] |
| Recovery | 85 - 115% | [15] |
| Note: These values are representative for amino acid analysis in plasma and must be experimentally validated for this compound. |
Method 2: GC-MS for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, but it requires chemical derivatization to convert the non-volatile this compound into a thermally stable and volatile compound suitable for GC analysis.[16] Silylation is a common derivatization technique for amino acids.
Experimental Protocol
-
Sample Preparation : Prepare the sample as described in Protocol 1.
-
Drying : Transfer a 50 µL aliquot of the supernatant to a new microfuge tube and evaporate to complete dryness under a stream of nitrogen or using a vacuum concentrator. This step is critical as silylation reagents are sensitive to moisture.
-
Derivatization :
-
Add 100 µL of acetonitrile followed by 100 µL of a silylating reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Seal the vial tightly and heat at 100°C for 2-4 hours to form the tert-butyldimethylsilyl (TBDMS) derivative.
-
-
GC Conditions :
-
Column : A low-polarity capillary column, such as an SLB-5ms (20 m x 0.18 mm I.D. x 0.18 µm).
-
Carrier Gas : Helium.
-
Injector : Splitless injection at 250°C.
-
Oven Program : Start at 100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 300-320°C and hold for 5 minutes.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Mode : Selected Ion Monitoring (SIM) using characteristic fragment ions of the derivatized this compound for quantification and confirmation.
-
Expected Quantitative Performance
GC-MS methods with derivatization can achieve excellent sensitivity, often in the femtomole range.[17]
| Parameter | Expected Value | Reference |
| Linearity (r²) | >0.99 | [18] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | [17] |
| Accuracy (% Bias) | < 20% | [18] |
| Precision (%RSD) | < 20% | [18] |
| Recovery | 80 - 120% | [18] |
| Note: These values are representative and must be experimentally validated for this compound. |
Mechanism of Action: Inactivation of PLP-Dependent Enzymes
This compound acts as a "suicide substrate" or mechanism-based inactivator.[3][4] In the active site of a PLP-dependent enzyme like ACC synthase, L-VG undergoes an initial transimination reaction. The enzyme then abstracts the α-proton, leading to the formation of an α,β-unsaturated iminium ion. This intermediate is a Michael acceptor, which is subsequently attacked by a nucleophilic residue in the enzyme's active site, resulting in irreversible covalent modification and inactivation of the enzyme.[4][19]
References
- 1. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. agilent.com [agilent.com]
- 7. biotage.com [biotage.com]
- 8. Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of Glutamate, Glycine, and Alanine in Human Plasma Using Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate and High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amino Acid analysis of peptides and proteins on the femtomole scale by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Use of Radiolabeled L-Vinylglycine in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of radiolabeled L-Vinylglycine (L-VG) in various tracer studies. This compound, a non-proteinogenic amino acid, is a potent mechanism-based inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[1][2][3] Its ability to form covalent adducts with enzyme active sites makes its radiolabeled forms invaluable tools for probing enzymatic mechanisms, elucidating metabolic pathways, and potentially for diagnostic imaging.
Introduction
Radiolabeling is a fundamental technique in biomedical and biological research, allowing for the sensitive and specific tracking of molecules within complex biological systems. By replacing an atom in a molecule like this compound with a radioactive isotope (e.g., Carbon-14 or Tritium), a radiotracer is created. This tracer is chemically identical to the parent compound but can be detected and quantified by its radioactive emissions.[4][5]
L-VG is known to irreversibly inhibit key enzymes such as 1-aminocyclopropane-1-carboxylate (ACC) synthase in plants and aspartate aminotransferase in mammals.[1][6] This property makes radiolabeled L-VG an excellent probe for:
-
Active-Site Mapping: Identifying and characterizing the specific amino acid residues involved in the catalytic mechanism of target enzymes.
-
Metabolic Flux Analysis: Quantifying the flow of metabolites through a specific biochemical pathway by observing the accumulation of intermediates when the pathway is blocked by L-VG.
-
Pharmacokinetic Studies: Although less common for L-VG itself, the principles apply to studying the absorption, distribution, metabolism, and excretion (ADME) of enzyme inhibitors.[4]
-
Diagnostic Imaging: Radiolabeled amino acids are increasingly used in Positron Emission Tomography (PET) to visualize tumors, which often exhibit upregulated amino acid metabolism.[7][8]
Application 1: Probing the Active Site of PLP-Dependent Enzymes
One of the primary applications of radiolabeled L-VG is in the irreversible labeling of the active site of PLP-dependent enzymes, such as aspartate aminotransferase. The vinyl group of L-VG undergoes an enzyme-catalyzed isomerization, creating a reactive Michael acceptor that is subsequently attacked by a nucleophilic residue in the active site, typically a lysine (B10760008), forming a stable covalent bond.[2][6] Using a radiolabeled version, such as [1-¹⁴C]this compound, allows for the precise identification of this modified residue after proteolytic digestion and peptide sequencing.[6]
Mechanism of Inactivation
The inactivation process involves the formation of an external aldimine with the PLP cofactor, followed by abstraction of the α-proton. This leads to an isomerization that positions the vinyl group for nucleophilic attack by the ε-amino group of an active-site lysine residue, resulting in irreversible alkylation.[6]
Caption: Mechanism of PLP-enzyme inactivation by this compound.
Quantitative Data: Inactivation Efficiency
Studies have shown this compound to be a highly efficient inhibitor of aspartate aminotransferase.
| Parameter | Value | Reference |
| Inactivation Efficiency per Catalytic Cycle | 90% | [6] |
| Molecules Escaping Inactivation (via transamination) | 10% | [6] |
Protocol 1: Active-Site Labeling of Aspartate Aminotransferase using [1-¹⁴C]this compound
This protocol is based on the methodology described for labeling aspartate aminotransferase.[6]
1. Materials and Reagents:
-
Purified aspartate aminotransferase
-
[1-¹⁴C]this compound (specific activity >50 mCi/mmol)
-
2-oxoglutarate
-
Sodium phosphate buffer (50 mM, pH 7.5)
-
Tris-HCl buffer
-
Trypsin (TPCK-treated)
-
Scintillation counter and cocktail
-
HPLC system for peptide separation
2. Enzyme Inactivation:
-
Prepare a solution of the pyridoxal form of aspartate aminotransferase (e.g., 10 mg/mL) in 50 mM sodium phosphate buffer, pH 7.5.
-
Add a 5-fold molar excess of [1-¹⁴C]this compound to the enzyme solution.
-
To ensure complete inactivation, add a catalytic amount of 2-oxoglutarate, which recycles any enzyme that escapes inactivation back to the susceptible pyridoxal form.[6]
-
Incubate the reaction mixture at 37°C for 60 minutes.
-
Terminate the reaction and remove unbound radiolabel by dialysis against a large volume of 10 mM Tris-HCl, pH 8.5, at 4°C.
3. Reduction and Carboxymethylation:
-
Denature the radiolabeled, dialyzed protein by adding solid urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating for 2 hours at 37°C.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating for 30 minutes in the dark at room temperature.
-
Stop the alkylation reaction by adding an excess of β-mercaptoethanol.
-
Dialyze the protein extensively against 50 mM ammonium (B1175870) bicarbonate, pH 8.0, to remove urea and other reagents.
4. Proteolytic Digestion and Peptide Analysis:
-
Digest the carboxymethylated protein with TPCK-treated trypsin (1:50 w/w enzyme:substrate ratio) at 37°C for 16-18 hours.
-
Lyophilize the resulting peptide mixture.
-
Reconstitute the peptides in an appropriate solvent (e.g., 0.1% TFA in water) and separate them using reverse-phase HPLC.
-
Collect fractions and determine the radioactivity of each fraction using liquid scintillation counting.
-
Pool the radioactive fractions, lyophilize, and subject them to Edman degradation or mass spectrometry to identify the labeled amino acid residue.
Caption: Experimental workflow for enzyme active-site labeling.
Application 2: Elucidating Plant Metabolic Pathways
In plant biology, L-VG and its analog aminoethoxyvinylglycine (AVG) are critical tools for studying the ethylene (B1197577) biosynthesis pathway. Ethylene, a key plant hormone, is synthesized from methionine via the intermediates S-adenosyl-L-methionine (SAM) and 1-aminocyclopropane-1-carboxylic acid (ACC).[9] L-VG specifically inhibits ACC synthase, the enzyme that converts SAM to ACC.[10]
By treating plant tissue with a radiolabeled precursor, such as [³H]- or [¹⁴C]methionine, and concurrently inhibiting ACC synthase with L-VG, researchers can trace the metabolic flux. Inhibition leads to a decrease in labeled ACC and ethylene, and a corresponding accumulation of the labeled precursor, SAM.[11][12]
Caption: this compound inhibits ACC synthase in the ethylene pathway.
Quantitative Data: Metabolic Flux Analysis
The use of inhibitors like AVG (an L-VG analog) allows for the quantification of changes in metabolic pools when a pathway is blocked.
| Treatment | Change in [¹⁴C]SAM | Change in [¹⁴C]ACC | Reference |
| AVG | +61% | -47% | [11] |
Additionally, kinetic parameters for L-VG's interaction with ACC synthase have been determined. While it is an inhibitor, it also acts as an alternative substrate.
| Parameter | Value | Reference |
| kcat (deaminase activity) | 1.8 s⁻¹ | [10] |
| Km | 1.4 mM | [10] |
| Partition Ratio (Products:Inactivation) | 500:1 | [10] |
Protocol 2: Tracer Study of Ethylene Biosynthesis Inhibition in Plant Tissue
This protocol is a generalized method based on studies of ethylene biosynthesis in plant tissues like orange peel or mung bean hypocotyls.[11][12]
1. Materials and Reagents:
-
Plant tissue (e.g., aged orange peel discs, mung bean hypocotyl segments)
-
[3,4-¹⁴C]Methionine
-
This compound (or AVG)
-
Incubation buffer (e.g., MES buffer with salts and sucrose)
-
Perchloric acid (PCA)
-
Dowex 50-X8 resin (H⁺ form)
-
Ethanol
-
Scintillation counter and cocktail
-
HPLC or TLC system for metabolite separation
2. Plant Tissue Treatment:
-
Prepare uniform plant tissue samples (e.g., discs or segments). Pre-incubate them in the desired buffer to stabilize their metabolic activity.
-
Create two treatment groups: a control group and an L-VG group.
-
Add L-VG to the treatment group to a final concentration known to be inhibitory (e.g., 10-100 µM). Incubate for 30 minutes.
-
Add [3,4-¹⁴C]Methionine to all samples at a known specific activity.
-
Incubate the tissues for a set period (e.g., 1-4 hours) in sealed flasks. Ethylene produced can be measured from the headspace gas by gas chromatography if desired.
3. Extraction of Radiolabeled Metabolites:
-
At the end of the incubation, quickly rinse the tissue samples with cold water to stop the reaction and remove external radiotracer.
-
Homogenize the tissue in two volumes of cold 5% (w/v) perchloric acid.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
The supernatant contains the soluble amino acids and metabolites. The pellet contains proteins and nucleic acids.
4. Separation and Quantification of SAM and ACC:
-
Apply the supernatant to a Dowex 50-X8 (H⁺) column to separate amino acids and SAM from organic acids and sugars.
-
Wash the column with distilled water.
-
Elute the amino acids, including ACC and SAM, with ammonium hydroxide.
-
Lyophilize the eluate.
-
Separate SAM and ACC from the reconstituted sample using paper chromatography, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).
-
Identify the spots/peaks corresponding to SAM and ACC standards.
-
Quantify the radioactivity in the SAM and ACC spots/peaks using a scintillation counter or a radio-TLC scanner.
-
Calculate the amount of radioactivity incorporated into each metabolite and compare the results between the control and L-VG-treated groups.
Caption: Workflow for a plant metabolism tracer study using L-VG.
Application 3: Potential for PET Imaging in Oncology (Prospective)
While specific studies using radiolabeled this compound for PET imaging are not yet prevalent, the principles of amino acid PET are well-established. Tumors, particularly brain tumors like gliomas, often exhibit increased expression of amino acid transporters to fuel their high proliferation rates.[8][13] This leads to a higher accumulation of radiolabeled amino acids in tumor tissue compared to surrounding healthy tissue, creating a clear imaging signal.[7]
An L-VG molecule labeled with a positron-emitter like Fluorine-18 (¹⁸F) could potentially be a valuable PET tracer. Its mechanism-based trapping within cells that express its target enzymes could provide a strong and lasting signal, offering high-contrast images. This would be particularly interesting for tumors that overexpress specific PLP-dependent enzymes that are targets of L-VG.
Protocol 3: General Protocol for Synthesis of [¹⁸F]-Labeled this compound (Hypothetical)
The synthesis of a PET tracer is a complex process that must be adapted to the short half-life of the isotope (e.g., ~110 minutes for ¹⁸F). This hypothetical protocol outlines a general multi-step approach.
1. Materials and Reagents:
-
A suitable protected precursor of this compound with a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution.
-
[¹⁸F]Fluoride, produced via a cyclotron.
-
Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.
-
Acetonitrile (B52724) (anhydrous).
-
Deprotection reagents (e.g., HCl, TFA).
-
Automated synthesis module.
-
Semi-preparative HPLC for purification.
-
Quality control equipment (radio-TLC, radio-HPLC, GC for residual solvents).
2. Automated Radiosynthesis:
-
[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride solution from the cyclotron is trapped on an anion-exchange cartridge. It is then eluted into the reaction vessel with a solution of K₂₂₂/K₂CO₃ in acetonitrile/water. The solvent is removed by azeotropic distillation with anhydrous acetonitrile to produce the reactive, anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
Nucleophilic Fluorination: The protected L-VG precursor, dissolved in an anhydrous solvent like acetonitrile, is added to the reaction vessel. The reaction is heated (e.g., 80-120°C) for a short period (e.g., 5-15 minutes) to facilitate the nucleophilic substitution, replacing the leaving group with [¹⁸F]F.
-
Deprotection: After fluorination, the protecting groups (e.g., Boc, Cbz) are removed. This is typically achieved by adding a strong acid (e.g., 4M HCl) and heating for another 5-10 minutes.
-
Purification: The crude reaction mixture is neutralized and then purified using semi-preparative HPLC to isolate the final [¹⁸F]-L-Vinylglycine product from precursors, byproducts, and unreacted fluoride.
3. Quality Control:
-
The final product, formulated in a sterile, isotonic solution, must undergo rigorous quality control before it can be used.
-
Radiochemical Purity: Assessed by radio-HPLC and radio-TLC to ensure that the radioactivity corresponds to the desired compound.
-
Specific Activity: The amount of radioactivity per mole of the compound is determined. High specific activity is crucial to avoid unwanted pharmacological effects.
-
Sterility and Endotoxin (B1171834) Levels: The final product must be sterile and have endotoxin levels below acceptable limits for injection.
-
Residual Solvents: Gas chromatography (GC) is used to ensure that levels of solvents used in the synthesis are below safety thresholds.
References
- 1. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. nuvisan.com [nuvisan.com]
- 6. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PET with radiolabeled aminoacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Ethylene Biosynthesis by Aminoethoxyvinylglycine and by Polyamines Shunts Label from 3,4-[14C]Methionine into Spermidine in Aged Orange Peel Discs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Auxin-induced Ethylene Production and Its Inhibition by Aminoethyoxyvinylglycine and Cobalt Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Amino Acid PET – An Imaging Option to Identify Treatment Response, Posttherapeutic Effects, and Tumor Recurrence? [frontiersin.org]
Troubleshooting & Optimization
potential side reactions of the vinyl group during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential side reactions involving the vinyl group during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions that can occur with a vinyl group during a synthetic route?
A1: The vinyl group (-CH=CH₂) is a versatile functional group, but its reactivity can also lead to several undesired side reactions. The most common categories of side reactions include:
-
Polymerization: Vinyl monomers can undergo radical, cationic, or anionic polymerization, leading to the formation of unwanted oligomers or high molecular weight polymers.[1][2][3] This is often initiated by heat, light, or trace radical initiators.[1][3]
-
Oxidation: The double bond of the vinyl group is susceptible to oxidation, which can yield epoxides, aldehydes, ketones, or even lead to cleavage of the C=C bond.[4][5]
-
Reduction: The vinyl group can be unintentionally reduced to an ethyl group (-CH₂CH₃) in the presence of certain reducing agents or catalytic hydrogenation conditions intended for other functional groups in the molecule.[6]
-
Electrophilic Addition: The electron-rich double bond can react with electrophiles present in the reaction mixture, leading to the formation of various addition products.[7][8][9] The regioselectivity of this addition (Markovnikov or anti-Markovnikov) depends on the substrate and reaction conditions.[9][10]
-
Radical Reactions: Besides polymerization, vinyl groups can participate in other radical reactions, such as radical addition or cyclization, which can lead to a variety of byproducts.[11][12][13]
-
Dimerization and Oligomerization: Under certain catalytic conditions, such as in Heck-type reactions, vinyl compounds can dimerize or oligomerize.[14][15]
Troubleshooting Guides
Issue 1: Unwanted Polymerization of a Vinyl-Containing Compound
Symptoms:
-
Formation of a viscous oil, sticky solid, or insoluble precipitate in the reaction mixture.
-
Broad, featureless peaks in the ¹H NMR spectrum.
-
Significant decrease in the yield of the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Radical Initiators Present | Traces of peroxides (from solvents like THF or diethyl ether), exposure to UV light, or high temperatures can initiate radical polymerization.[1][3] Solution: Use freshly distilled, inhibitor-free solvents. Protect the reaction from light by wrapping the flask in aluminum foil. Run the reaction at the lowest effective temperature. |
| Absence of a Polymerization Inhibitor | For sensitive vinyl compounds, the absence of an inhibitor can lead to spontaneous polymerization. |
| High Monomer Concentration | Higher concentrations of the vinyl-containing starting material can increase the rate of polymerization. |
Issue 2: Oxidation of the Vinyl Group
Symptoms:
-
Appearance of new peaks in the NMR or mass spectrum corresponding to an epoxide, aldehyde, or ketone.
-
A positive test with 2,4-dinitrophenylhydrazine (B122626) (for aldehydes/ketones).
-
Loss of the vinyl group signals in the ¹H NMR spectrum.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Oxidizing Agents | The reaction conditions may inadvertently contain or generate oxidizing species. For example, some metal catalysts can be oxidized by air, which then oxidize the vinyl group. |
| Over-oxidation | When an intended oxidation is carried out elsewhere in the molecule, the vinyl group can also be oxidized. |
| Aerobic Oxidation | Some compounds with vinyl groups can be susceptible to oxidation by atmospheric oxygen, sometimes catalyzed by light or trace metals.[5] |
Issue 3: Unwanted Electrophilic Addition to the Vinyl Group
Symptoms:
-
Formation of a new product where a group has added across the double bond.
-
Disappearance of the vinyl protons in the ¹H NMR and the appearance of new aliphatic protons.
-
Unexpected consumption of acidic reagents.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic Conditions | The presence of strong acids can protonate the vinyl group, generating a carbocation that can be trapped by nucleophiles in the reaction mixture.[9] |
| Presence of Halogens or other Electrophiles | Reagents such as Br₂ or Cl₂ will readily add across the double bond. |
Experimental Protocols
Protocol 1: Removal of Peroxides from Tetrahydrofuran (THF)
-
Safety Note: Handle peroxides with extreme care as they can be explosive upon concentration.
-
Detection: Before distillation, test for peroxides using commercially available test strips or by adding 1 ml of the THF to 1 ml of a freshly prepared 10% aqueous solution of potassium iodide. A yellow color indicates the presence of peroxides; a brown color indicates a high concentration.
-
Removal: Add a small amount of sodium benzophenone (B1666685) ketyl to the THF still. The persistent blue or purple color of the ketyl radical indicates that the solvent is free of water and peroxides.
-
Distillation: Distill the THF under a nitrogen or argon atmosphere.
-
Storage: Store the distilled THF over molecular sieves and under an inert atmosphere, protected from light.
Protocol 2: General Procedure for a Reaction Involving a Sensitive Vinyl Compound
-
Inhibitor: If the starting vinyl monomer is stored with an inhibitor, it may need to be removed prior to the reaction (e.g., by passing through a short column of basic alumina). However, for subsequent storage or workup, adding a small amount of an inhibitor like BHT (e.g., 10-100 ppm) can prevent polymerization.
-
Inert Atmosphere: Set up the reaction glassware and dry it thoroughly. Assemble the apparatus and purge with an inert gas (nitrogen or argon) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent and Reagents: Use freshly distilled or degassed solvents. Ensure all reagents are free from peroxides or other oxidizing impurities.
-
Temperature Control: Maintain the reaction at the optimal, and lowest possible, temperature using a suitable cooling or heating bath.
-
Monitoring: Monitor the reaction progress closely using TLC, GC, or LC-MS to avoid prolonged reaction times that can lead to side product formation.
Visualizations
Caption: Radical polymerization as an undesired side reaction pathway.
Caption: General mechanism of an unwanted electrophilic addition to a vinyl group.
Caption: A troubleshooting decision tree for common vinyl group side reactions.
References
- 1. polybiomaterials.com [polybiomaterials.com]
- 2. Vinyl group - Wikipedia [en.wikipedia.org]
- 3. pslc.ws [pslc.ws]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkane synthesis by alkene reduction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chem 353 Winter '03 MT : Mechanism [chem.ucalgary.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Vinyl radicals in transition metal-catalyzed organic transformations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. crab.rutgers.edu [crab.rutgers.edu]
- 14. Transition metal-catalyzed double Cvinyl–H bond activation: synthesis of conjugated dienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic L-Vinylglycine
Welcome to the technical support center for the purification of synthetic L-Vinylglycine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the purification of this valuable synthetic amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities in synthetic this compound often depend on the synthetic route. Common impurities may include unreacted starting materials, reagents, and side-products from the reaction. For instance, in syntheses starting from L-methionine, impurities can include the sulfoxide (B87167) precursor or α,β-unsaturated isomers.[1] Syntheses involving protecting groups may lead to impurities from incomplete deprotection.[2][3] It is also possible to have diastereomers as impurities due to partial racemization during the synthesis.[3]
Q2: My this compound product is "oiling out" during crystallization instead of forming crystals. What should I do?
A2: "Oiling out" typically occurs when the solute's melting point is lower than the solvent's boiling point, or if the solution is cooled too rapidly, leading to the separation of the solute as a liquid instead of a solid.[4] To resolve this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool down much more slowly. Insulating the flask can help.[4]
-
Consider using a different solvent system with a lower boiling point.[4]
Q3: I am observing a very low yield after the purification process. What are the likely causes?
A3: A poor yield can stem from several factors during purification:
-
Excessive Solvent in Crystallization: Using too much solvent can lead to a significant amount of the product remaining in the mother liquor.[5] You can test the mother liquor for dissolved product by dipping a glass rod, letting it dry, and observing for residue.[5]
-
Multiple Purification Steps: Each purification step, especially chromatography, can lead to product loss.[2][6] Optimizing the number of steps is crucial.
-
Product Instability: this compound can be sensitive to certain conditions. Degradation during purification will lower the yield.
-
Incomplete Precipitation/Crystallization: Ensure the solution is sufficiently supersaturated and cooled to maximize crystal formation.[4]
Q4: How can I improve the separation of this compound from its isomers during chromatography?
A4: Achieving good separation of isomers can be challenging. Here are some strategies:
-
Optimize the Mobile Phase: For reversed-phase HPLC, carefully adjust the gradient and the composition of the mobile phase (e.g., acetonitrile/water with additives like TFA).[7]
-
Change the Stationary Phase: If a standard C18 column does not provide adequate separation, consider other stationary phases like C8, phenyl, or cyano columns.[7]
-
Chiral Chromatography: For separating enantiomers (D- and L-isomers), a chiral column is often necessary.
-
Derivatization: Derivatizing the amino acid can sometimes enhance the separation of isomers.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Solution is not supersaturated (too much solvent).- Insufficient cooling. | - Reduce the solvent volume by gentle heating and evaporation.- Cool the solution to a lower temperature (e.g., in an ice bath).[4] |
| Crystallization is too rapid, yielding small or impure crystals | - Solution is too concentrated.- Cooling is too fast. | - Reheat and add a small amount of additional solvent.- Slow down the cooling process by insulating the flask.[4][5] |
| Colored impurities in crystals | - Impurities from the reaction mixture are co-crystallizing. | - Consider a charcoal treatment of the hot solution before cooling.- An additional purification step like column chromatography might be necessary before crystallization.[5] |
Chromatography Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Column overload.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase. | - Inject a smaller sample volume.- Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.- Add a competing agent to the mobile phase. |
| Co-elution of impurities with this compound | - Insufficient resolution of the chromatographic method. | - Optimize the gradient elution profile.- Try a different stationary phase or mobile phase composition.- Consider a different chromatographic technique (e.g., ion-exchange chromatography).[8] |
| Product degradation on the column | - Instability of this compound under the chromatographic conditions (e.g., pH). | - Use a milder pH for the mobile phase.- Work at a lower temperature if possible. |
Experimental Protocols
Protocol 1: Purification of N-protected this compound Methyl Ester by Chromatography
This protocol is adapted from a synthesis of N-(benzyloxycarbonyl)-L-vinylglycine methyl ester.[1]
-
Sample Preparation: The crude product from the synthesis is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of hexanes and ethyl acetate).
-
Chromatography Setup:
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A gradient of hexanes and ethyl acetate (B1210297) (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).[1]
-
-
Elution: The dissolved crude product is loaded onto the silica gel column. The mobile phase is then passed through the column.
-
Fraction Collection: Fractions are collected as the solvent elutes from the column.
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.[1]
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified N-protected this compound methyl ester.[1]
Protocol 2: Deprotection and Isolation of this compound
This protocol describes the final deprotection and isolation of this compound as its trifluoroacetate (B77799) salt.[2]
-
Deprotection Reaction: The protected this compound derivative is dissolved in dichloromethane (B109758) (CH2Cl2) and cooled to 0°C. Trifluoroacetic acid (TFA) and acetic acid (as a scavenger) are added. The reaction is allowed to warm to room temperature and stirred for several hours (e.g., 8 hours).[2]
-
Workup: Water is added to the reaction mixture, followed by extraction with an organic solvent like CH2Cl2 to remove organic-soluble impurities.[2]
-
Isolation: The aqueous layer containing the this compound trifluoroacetate salt is collected.
-
Final Product: The water is evaporated under vacuum, and the resulting solid is thoroughly dried to yield the final product.[2]
Data Presentation
Table 1: Reported Yields and Purity for this compound Synthesis and Purification
| Synthetic Step/Purification Method | Starting Material | Product | Reported Yield | Reported Purity (ee) | Reference |
| 4-Step Synthesis including one chromatography step | L-Homoserine Lactone | L-α-Vinylglycine | 72% (overall) | ≥95% | [2] |
| Low-Pressure Chromatography | Crude N-(benzyloxycarbonyl)-L-vinylglycine methyl ester | Purified N-(benzyloxycarbonyl)-L-vinylglycine methyl ester | 62% | 95% | [1] |
| Medium-Pressure Liquid Chromatography | Crude N-(benzyloxycarbonyl)-L-vinylglycine methyl ester | Purified N-(benzyloxycarbonyl)-L-vinylglycine methyl ester | 60% | >95% | [1] |
Visualizations
Caption: General workflow for the purification of synthetic this compound.
Caption: Troubleshooting logic for common this compound purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tapi.com [tapi.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. diaion.com [diaion.com]
Technical Support Center: Optimizing Coupling of Fmoc-L-Vinylglycine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful incorporation of Fmoc-L-Vinylglycine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is positive after a standard coupling protocol for Fmoc-L-Vinylglycine. What is the likely cause?
A positive Kaiser test indicates the presence of unreacted free amines on the resin, signifying an incomplete coupling reaction. For Fmoc-L-Vinylglycine, this can be attributed to several factors:
-
Steric Hindrance: The vinyl group, although not excessively bulky, can create more steric hindrance than a simple glycine (B1666218) residue, potentially slowing down the coupling reaction.[1]
-
Suboptimal Coupling Reagents: Your current coupling reagent may not be potent enough to efficiently drive the reaction to completion for this specific amino acid derivative.[2]
-
Peptide Aggregation: As the peptide chain elongates, it may form secondary structures that mask the N-terminal amine, making it inaccessible for the incoming activated Fmoc-L-Vinylglycine.[3]
-
Reagent Quality: Ensure that the Fmoc-L-Vinylglycine, coupling reagents, and solvents are of high purity and have not degraded.
Q2: What are the recommended coupling reagents for Fmoc-L-Vinylglycine?
For amino acids that present coupling challenges, more potent activating reagents are generally recommended.[4] Consider switching to uronium/aminium or phosphonium (B103445) salt-based reagents, which are known for their high reactivity.[5][6]
Q3: Are there any specific side reactions associated with the vinyl group of Fmoc-L-Vinylglycine during SPPS?
Q4: When should I consider a "double coupling" strategy?
A double coupling strategy is a prudent step whenever a positive Kaiser test is observed after the initial coupling attempt.[4] This involves repeating the coupling step with fresh reagents to drive the reaction to completion. It is a common and effective method for overcoming moderate coupling difficulties.
Q5: Can I cap the unreacted amines instead of performing a double coupling?
Yes, capping is an alternative to double coupling. If you consistently face difficulties with coupling Fmoc-L-Vinylglycine, or if you want to prevent the formation of deletion sequences, you can cap the unreacted amines with a reagent like acetic anhydride. This will terminate the elongation of the failed sequences.
Troubleshooting Guide
Issue: Incomplete Coupling of Fmoc-L-Vinylglycine (Positive Kaiser Test)
This troubleshooting workflow will guide you through the steps to address an incomplete coupling reaction.
Caption: Troubleshooting workflow for a positive Kaiser test.
Data Presentation
Table 1: Comparison of Coupling Reagents for Fmoc-L-Vinylglycine
The selection of a coupling reagent is critical for optimizing the incorporation of sterically hindered or challenging amino acids.[2] This table provides a qualitative comparison of common coupling reagents for Fmoc-L-Vinylglycine based on their known reactivity.
| Coupling Reagent | Class | Expected Reactivity | Potential Issues |
| HATU | Uronium/Aminium | Very High | Higher cost. |
| HBTU | Uronium/Aminium | High | Less reactive than HATU; potential for guanidinylation side reactions.[2] |
| COMU | Uronium/Aminium | Very High | Generally considered very effective and safer than benzotriazole-based reagents.[6] |
| PyBOP | Phosphonium | High | Byproducts are non-carcinogenic.[2] |
| DIC/Oxyma | Carbodiimide | Moderate | Cost-effective; slower reaction rates compared to onium salts.[2] |
Experimental Protocols
Protocol 1: Kaiser Test for Free Primary Amines
This protocol is used to qualitatively assess the completion of a coupling reaction.
Materials:
-
Resin beads from the reaction vessel
-
Test tubes
-
Reagent A: 5% (w/v) Ninhydrin in ethanol
-
Reagent B: 80% (w/v) Phenol in ethanol
-
Reagent C: 0.0002 M Potassium cyanide in pyridine
-
Heating block or water bath at 100-120°C
Procedure:
-
Carefully remove a few resin beads from the reaction vessel and place them in a clean test tube.
-
Wash the beads with DMF and then with ethanol.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple color.
-
Negative Result (Complete Coupling): The resin beads and solution remain yellow or colorless.
Protocol 2: Standard Coupling of Fmoc-L-Vinylglycine
This protocol describes a standard cycle for incorporating Fmoc-L-Vinylglycine.
Caption: General workflow for an SPPS coupling cycle.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-Vinylglycine (>99% purity)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3-5 minutes.
-
Drain and repeat the treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[8]
-
-
Coupling:
-
In a separate vessel, dissolve Fmoc-L-Vinylglycine (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[9]
-
-
Washing: Wash the resin with DMF (5 times).
-
Monitoring: Perform a Kaiser test (Protocol 1) to confirm the completion of the coupling reaction.
Protocol 3: Double Coupling Procedure
This procedure is performed when a Kaiser test indicates that the initial coupling was incomplete.
Procedure:
-
Initial Wash: After the first coupling and a positive Kaiser test, wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of activated Fmoc-L-Vinylglycine as described in step 3 of Protocol 2.
-
Second Coupling: Add the fresh activated amino acid solution to the resin and agitate for another 1-2 hours.
-
Final Wash and Monitoring: Wash the resin with DMF (5 times) and perform another Kaiser test to confirm completion.
Protocol 4: Capping of Unreacted Amines
This protocol is used to terminate peptide chains that have failed to couple.
Materials:
-
Acetic anhydride
-
DIPEA
-
DMF
Procedure:
-
Following an incomplete coupling, wash the resin with DMF (3 times).
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
Perform a final Kaiser test. The result should be negative (yellow), confirming that all free amines have been acetylated.
References
troubleshooting poor yields in L-Vinylglycine synthesis
Welcome to the technical support center for L-Vinylglycine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
Several routes have been successfully employed for the synthesis of this compound, starting from readily available chiral precursors. The most common starting materials include L-methionine, L-homoserine lactone, and L-glutamic acid.[1][2] An alternative approach utilizes D-glyceraldehyde.[1]
Q2: I am observing significant side product formation in my reaction. What could be the cause?
Side reactions are a common issue in this compound synthesis and can arise from several factors. One documented cause is high substrate concentrations. For instance, in a photofragmentation approach starting from an L-methionine derivative, substrate concentrations above 10 mM led to notable side reactions.[1] In syntheses involving intermediates prone to elimination or rearrangement, such as sulfoxides, careful control of reaction conditions is crucial to minimize byproducts.[3][4]
Q3: My final product has low enantiomeric purity. How can I minimize racemization?
Racemization is a potential pitfall, particularly during steps involving strong bases or elevated temperatures.[2][5] For example, in syntheses starting from L-homoserine lactone, the base-mediated amino group protection and the nucleophilic lactone cleavage steps are critical points where racemization can occur.[2][5] To mitigate this, it is important to carefully select protecting groups and reaction conditions that are mild enough to preserve the stereochemical integrity of the α-carbon. The use of acid-labile protecting groups like Boc (tert-butoxycarbonyl) can be advantageous.[5]
Troubleshooting Guide
Issue 1: Low Overall Yield in Multi-Step Synthesis
Low yields can be attributed to inefficiencies at various stages of a multi-step synthesis. Below is a breakdown of potential problem areas and suggested solutions for a common synthetic route starting from L-methionine.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Experimental Protocol: Synthesis of N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester from L-methionine
This protocol, adapted from Rapoport and coworkers, involves the oxidation of a protected L-methionine derivative followed by pyrolysis.[3][4]
-
Preparation of N-(Benzyloxycarbonyl)-L-methionine methyl ester:
-
Dissolve L-methionine methyl ester hydrochloride in a biphasic mixture of ether and water at 0°C.
-
Add potassium bicarbonate.
-
Slowly add benzyl (B1604629) chloroformate and stir until the reaction is complete.
-
Separate the organic layer, wash, dry, and concentrate to obtain the protected amino acid.
-
-
Oxidation to the Sulfoxide (B87167):
-
Dissolve the N-protected methionine ester in methanol (B129727) at 0°C.
-
Add a solution of sodium periodate (B1199274) in water dropwise.
-
Allow the reaction to proceed for several hours.
-
Extract the product with chloroform, wash, dry, and concentrate to yield the sulfoxide.
-
-
Pyrolysis to N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester:
-
Mix the sulfoxide with Pyrex helices in a round-bottomed flask.
-
Distill under high vacuum (0.1–0.3 mm) using a Kugelrohr apparatus preheated to 195–200°C.
-
Collect the distillate in a receiving flask cooled with dry ice.
-
-
Purification:
-
Purify the crude product by low-pressure or medium-pressure liquid chromatography (LPC or MPLC) on silica (B1680970) gel.[3]
-
| Step | Key Parameters | Typical Yield |
| Protection | Stoichiometry of reagents | 98-99%[3] |
| Oxidation | Reaction time, temperature | 99%[3] |
| Pyrolysis | Temperature, vacuum pressure | ~60-62% (after chromatography)[3] |
| Overall | ~58-60% |
Issue 2: Poor Yield in the Phenylselenolate-mediated Lactone Cleavage
The synthesis route from L-homoserine lactone involves a key step of opening the lactone ring with a phenylselenolate anion. Low yields in this step can be problematic.
Troubleshooting Logic for Lactone Cleavage
Caption: Logic diagram for troubleshooting poor yields in lactone cleavage.
Experimental Protocol: Phenylselenolate-mediated Cleavage of N-Boc-L-homoserine lactone
This protocol is based on the work of Berkowitz and Smith.[2][5]
-
Preparation of Sodium Phenylselenolate:
-
In an argon-purged flask, add a solution of diphenyl diselenide in DMF to sodium borohydride.
-
-
Lactone Cleavage:
-
To the freshly prepared sodium phenylselenolate solution, add a solution of N-(tert-Butoxycarbonyl)-homoserine lactone in DMF.
-
Heat the reaction mixture at 100°C for 1 hour.
-
Cool the reaction to 0°C and quench with methanol.
-
-
Work-up and Purification:
-
Remove the solvent in vacuo.
-
Partition the residue between ether and a sodium acetate (B1210297) buffer.
-
The desired product is the diphenylmethyl ester formed in a subsequent step, which is then purified by chromatography.
-
| Starting Material | Reagents | Conditions | Overall Yield (4 steps) | Enantiomeric Purity |
| L-homoserine lactone | 1. Boc₂O, NEt₃2. (PhSe)₂, NaBH₄3. O₃; then heat4. TFA, AcOH | 1. CH₂Cl₂2. DMF, 100°C3. CH₂Cl₂, -78°C to reflux4. rt | 72%[5] | ≥95% ee[5] |
Issue 3: Difficulty with Final Product Purification
The final this compound product can be challenging to purify due to its high polarity and potential for polymerization.
Purification Strategy Flowchart
Caption: Purification workflow for this compound.
Experimental Protocol: Purification by Ion-Exchange Chromatography
-
Resin Preparation:
-
Swell a strong cation exchange resin in deionized water.
-
Wash the resin sequentially with NaOH, water, HCl, and then water until the eluent is neutral.
-
-
Loading:
-
Dissolve the crude this compound in a minimal amount of acidic water (pH ~3).
-
Load the solution onto the prepared resin column.
-
-
Washing:
-
Wash the column with deionized water to remove neutral and anionic impurities.
-
-
Elution:
-
Elute the this compound from the resin using an aqueous ammonia (B1221849) solution (e.g., 0.5 M NH₄OH).
-
-
Isolation:
-
Collect the fractions containing the product (monitor by TLC with ninhydrin (B49086) staining).
-
Remove the ammonia and water under reduced pressure to yield the purified this compound.
-
This technical support guide provides a starting point for troubleshooting common issues in this compound synthesis. For more specific issues, consulting the primary literature is highly recommended.
References
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing L-Vinylglycine Solubility in Aqueous Buffers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for managing the solubility of L-Vinylglycine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids found in proteins.[1] It features a vinyl group attached to its α-carbon.[1] It is known to be a mechanism-based inhibitor of several pyridoxal (B1214274) phosphate-dependent enzymes, including 1-aminocyclopropane-1-carboxylate (ACC) synthase.[2][3]
Summary of this compound Properties:
| Property | Value | Source |
| Molecular Formula | C₄H₇NO₂ | [4] |
| Molecular Weight | 101.10 g/mol | [4] |
| Appearance | White or almost white crystalline powder | [5] |
| Solubility in Water | ~20 mg/mL (clear, colorless solution) | [5] |
| pKa₁ (-COOH) | ~1.99 (Predicted) | [6] |
| Storage | -20°C, in a dry, sealed, light-resistant container | [5] |
Q2: Why is the pH of the buffer important for dissolving this compound?
The solubility of amino acids, including this compound, is highly dependent on the pH of the solution.[7] Amino acids are zwitterionic molecules, meaning they contain both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH₂).[8]
-
At low pH (acidic conditions): The amino group is protonated (-NH₃⁺), and the carboxylic acid group is neutral (-COOH), resulting in a net positive charge.
-
At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), and the amino group is neutral (-NH₂), resulting in a net negative charge.
-
At the isoelectric point (pI): The molecule has a net charge of zero, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylic acid group (-COO⁻).[8]
Amino acids typically exhibit their lowest solubility at their isoelectric point (pI) because the neutral zwitterions have the strongest intermolecular interactions, leading to aggregation and precipitation.[7] Therefore, adjusting the pH away from the pI will increase the solubility of this compound.
Q3: What is the isoelectric point (pI) of this compound and how is it calculated?
The isoelectric point (pI) is the pH at which an amino acid has no net electrical charge.[8] It is calculated by averaging the pKa values of the α-carboxyl (pKa₁) and α-amino (pKa₂) groups:
pI = (pKa₁ + pKa₂) / 2[8]
Q4: What should I do if this compound does not dissolve in my aqueous buffer?
If you encounter difficulty dissolving this compound, you can try the following troubleshooting steps, which are detailed further in the protocols below:
-
Adjust the pH: Move the pH of your buffer further away from the presumed isoelectric point (likely around pH 5-7). For this compound, this would mean making the solution more acidic (pH < 4) or more basic (pH > 8).[10][11]
-
Gentle Heating: Warm the solution to a temperature not exceeding 40°C.[11]
-
Sonication: Use a sonicator to provide energy to break up aggregates.[10][12]
-
Use of Co-solvents: As a last resort, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the compound before diluting with your aqueous buffer.[10][12]
Q5: How stable is this compound in solution?
Amino acid solutions can be susceptible to degradation over time, which can be influenced by pH, temperature, and the presence of other reactive species.[13][14] The vinyl group in this compound could potentially be reactive under certain conditions.[15][16] It is recommended to prepare this compound solutions fresh for each experiment. If storage is necessary, filter-sterilize the solution and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This section addresses common problems encountered when dissolving this compound.
| Problem | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in the buffer. | The pH of the buffer is too close to the isoelectric point (pI) of this compound. | Adjust the pH of the buffer to be at least 2 pH units away from the estimated pI (try pH < 4 or pH > 8). |
| The concentration is too high. | Try preparing a more dilute solution. The reported solubility in water is ~20 mg/mL. | |
| The solution becomes cloudy or a precipitate forms after initial dissolution. | The solution has reached its solubility limit at that specific pH and temperature. | Try gentle warming (up to 40°C) or sonication to redissolve the precipitate. If this fails, you may need to adjust the pH or use a co-solvent. |
| The temperature of the solution has decreased, causing precipitation. | Maintain a constant temperature during your experiment if possible. | |
| The solution turns yellow or changes color over time. | This may indicate degradation of this compound. | Prepare fresh solutions before each experiment. Avoid prolonged exposure to light and elevated temperatures. |
| Difficulty dissolving in phosphate-buffered saline (PBS). | PBS has a pH of ~7.4, which may be close to the pI of this compound, leading to lower solubility. | Adjust the pH of the PBS solution or consider using a different buffer system where the pH can be more easily controlled away from the pI. |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in Aqueous Buffer
This protocol is for the initial attempt to dissolve this compound in a standard aqueous buffer.
-
Preparation:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Dissolution:
-
Add the desired volume of your chosen aqueous buffer (e.g., Phosphate, Tris, MES) to the vial to achieve your target concentration. Start with a concentration at or below 10 mg/mL.
-
Vortex the vial for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
If Dissolved:
-
The solution is ready for use. If not using immediately, filter-sterilize and store at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage.
-
Protocol 2: Troubleshooting Insolubility using pH Adjustment, Heat, and Sonication
Follow this protocol if this compound does not dissolve using Protocol 1.
-
pH Adjustment (Acidification):
-
While stirring the suspension, add small aliquots of a dilute acid (e.g., 0.1 M HCl) dropwise.
-
Monitor the pH and continue adding acid until the this compound dissolves. Aim for a pH below 4.
-
-
pH Adjustment (Alkalinization):
-
If acidification does not work or is not desired for your experiment, try making the solution basic.
-
While stirring, add small aliquots of a dilute base (e.g., 0.1 M NaOH) dropwise until the compound dissolves. Aim for a pH above 8.
-
-
Gentle Heating:
-
If pH adjustment alone is insufficient, gently warm the solution in a water bath to a maximum of 40°C while stirring.
-
-
Sonication:
-
If the compound is still not dissolved, place the vial in a bath sonicator for 5-10 minute intervals. Use an ice bath to prevent overheating during sonication.[12]
-
Protocol 3: Using Co-solvents for Highly Insoluble Cases
This protocol should be used as a last resort, as organic solvents may interfere with biological experiments.
-
Initial Dissolution in Organic Solvent:
-
Dilution into Aqueous Buffer:
-
Slowly add the concentrated this compound stock solution dropwise to your vigorously stirring aqueous buffer to the desired final concentration.
-
If a precipitate forms, you have exceeded the solubility limit in that buffer system. You may need to use a higher final concentration of the co-solvent or a lower final concentration of this compound.
-
Visualizations
Caption: Workflow for dissolving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Glycine has pKa values of 2.34 and 9.60. At what pH does glycine ... | Study Prep in Pearson+ [pearson.com]
- 10. jpt.com [jpt.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. 182.160.97.198:8080 [182.160.97.198:8080]
- 14. [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of Vinyl Carbocation | bartleby [bartleby.com]
- 16. Vinyl cation - Wikipedia [en.wikipedia.org]
preventing racemization during the synthesis of L-Vinylglycine
Welcome to the technical support center for the synthesis of L-Vinylglycine. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you prevent racemization and achieve high enantiomeric purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during this compound synthesis?
A1: The primary cause of racemization in the synthesis of this compound, as with many amino acids, is the deprotonation of the α-proton (the proton on the carbon atom bonded to the amino and carboxyl groups). This abstraction is often facilitated by a base, leading to the formation of a planar enolate or an oxazolone (B7731731) intermediate. The subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of L- and D-enantiomers.
Q2: How does the choice of starting material affect the risk of racemization?
A2: Common starting materials for enantiomerically pure this compound include L-Methionine and L-Homoserine.
-
From L-Methionine: The key step involves a thermal elimination of a sulfoxide (B87167). High temperatures used in this pyrolysis step (e.g., 195–200°C) can increase the risk of racemization if not carefully controlled.[1][2]
-
From L-Homoserine: This route involves multiple steps where bases are used, such as for the introduction of a protecting group. The choice of base and reaction conditions in these steps is critical to prevent epimerization at the α-center.[3]
-
From L-Serine: Syntheses starting from L-serine often proceed via an intermediate aldehyde, which is highly susceptible to racemization. Special care must be taken during olefination reactions to maintain stereochemical integrity.[2]
Q3: Which protecting groups are recommended to minimize racemization?
A3: Urethane-based protecting groups like benzyloxycarbonyl (Cbz or Z) and tert-butoxycarbonyl (Boc) are highly recommended. These groups are known to suppress racemization by reducing the acidity of the α-proton and disfavoring the formation of the problematic oxazolone intermediate. The Boc group is particularly advantageous as it can be removed under mild acidic conditions.[3][4]
Q4: Can the coupling reagents or bases used in the synthesis induce racemization?
A4: Absolutely. The basicity and steric hindrance of the base used are critical factors. Strong, non-hindered bases can readily abstract the α-proton, leading to significant racemization. It is often preferable to use sterically hindered or weaker bases where possible. For instance, in peptide synthesis, bases like N-methylmorpholine (NMM) are favored over stronger, less hindered bases like triethylamine (B128534) (TEA).[5]
Troubleshooting Guide: Low Enantiomeric Excess
This guide is designed to help you identify and resolve common issues leading to racemization during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final product (Rapoport method from L-Methionine). | 1. Excessive Pyrolysis Temperature/Time: The thermal elimination of the sulfoxide is sensitive. Overheating can provide sufficient energy for epimerization.[1] | Action: Ensure the Kugelrohr apparatus is preheated to the specified temperature range (195–200°C). Minimize the time the compound spends at high temperature by distilling the product as it forms into a chilled receiving flask.[1] |
| 2. Impure Starting Material: The commercial L-Methionine may not be 100% enantiomerically pure. | Action: Check the enantiomeric purity of the starting L-Methionine using a suitable chiral HPLC method or by measuring its optical rotation. | |
| Low ee when synthesizing from L-Homoserine. | 1. Racemization during Amino Group Protection: The use of a strong base during the introduction of the Boc or Cbz group can cause epimerization.[3] | Action: Perform the protection step at a low temperature (e.g., 0°C). Use a base like triethylamine (NEt₃) in stoichiometric amounts rather than in large excess.[3] |
| 2. Racemization during Lactone Cleavage: The conditions for opening the homoserine lactone ring, if harsh, can lead to loss of stereointegrity. | Action: Utilize established mild conditions, such as those employing phenylselenolate derived from sodium borohydride (B1222165) and diphenyl diselenide, which have been shown to preserve stereochemistry.[3] | |
| Racemization observed when using a synthetic route involving an aldehyde intermediate (e.g., from L-Serine). | High Basicity or Temperature during Olefination: Aldehydes derived from amino acids are notoriously prone to racemization via enolization, especially under basic conditions or at elevated temperatures.[6] | Action: Employ olefination methods known to proceed under mild, preferably neutral or acidic, conditions. The Peterson olefination under acidic workup has been shown to be effective while minimizing racemization.[2] Avoid strong bases like LDA if possible. |
| General low ee across different synthetic routes. | 1. Inappropriate Solvent Choice: The polarity of the solvent can influence the rate of racemization. | Action: Use solvents specified in validated protocols. Non-polar solvents generally suppress racemization better than polar aprotic solvents. |
| 2. Racemization during Deprotection: The final deprotection step, especially if it involves harsh acidic or basic conditions, can compromise the stereocenter. | Action: For Boc groups, use standard TFA/DCM conditions. For Cbz groups, hydrogenolysis (H₂/Pd-C) is a mild and effective method. If using acidic cleavage (e.g., 6N HCl), ensure the reaction is not heated for prolonged periods.[1] |
Quantitative Data Summary
The following table summarizes the reported yields and enantiomeric excess for key methods in this compound synthesis.
| Starting Material | Key Transformation | Overall Yield | Enantiomeric Excess (ee) | Reference |
| L-Methionine | Sulfoxide Pyrolysis | 60-62% (for protected ester) | 99% | [2] |
| L-Homoserine Lactone | Phenylselenolate-mediated Lactone Cleavage | 72% (over 4 steps) | ≥95% | [3] |
| L-Serine Derivative | Peterson Olefination | High ee reported (quantitative data not specified) | High ee | [2][6] |
| Racemic Vinylglycine | Enzymatic Kinetic Resolution (Papain) | ~39% (for D-enantiomer) | 82% | [2] |
Visualizing Key Processes
To better understand the challenges and solutions, the following diagrams illustrate the mechanism of racemization and a reliable experimental workflow.
Detailed Experimental Protocol
This protocol is adapted from the highly reliable Rapoport synthesis published in Organic Syntheses, which starts from L-Methionine and yields a product with high enantiomeric purity.[1]
Objective: To synthesize N-(benzyloxycarbonyl)-L-vinylglycine methyl ester, a key intermediate for this compound.
Materials:
-
L-Methionine (100.0 g)
-
Methanol (B129727) (MeOH)
-
Hydrogen Chloride (HCl) gas
-
Potassium Bicarbonate (K₂CO₃)
-
Benzyl (B1604629) Chloroformate (Cbz-Cl)
-
Ether (Et₂O)
-
Sodium Periodate (B1199274) (NaIO₄)
-
Chloroform (CHCl₃)
-
Pyrex glass helices
-
Silica (B1680970) Gel for chromatography
-
Hexanes, Ethyl Acetate (B1210297)
Instrumentation:
-
Three-necked round-bottom flasks
-
Mechanical stirrer
-
Dropping funnel
-
Kugelrohr distillation apparatus
-
Rotary evaporator
-
Chromatography column
Step 1: Synthesis of L-Methionine Methyl Ester Hydrochloride
-
Charge a 3-L three-necked flask with L-Methionine (100.0 g, 0.67 mol) and methanol (0.7 L).
-
Cool the solution to 0°C.
-
Bubble hydrogen chloride gas through the mixture for approximately 15 minutes until the solution becomes homogeneous.
-
Remove the cooling bath and stir the solution for 18 hours at room temperature.
-
Evaporate the solvent under reduced pressure to yield L-methionine methyl ester hydrochloride as a white solid (approx. 99% yield).
Step 2: N-Protection to yield N-(Benzyloxycarbonyl)-L-methionine methyl ester
-
In a 3-L flask, dissolve the L-methionine methyl ester hydrochloride (0.56 mol) and potassium bicarbonate (2.82 mol) in water (750 mL) and ether (750 mL).
-
Cool the mixture to 0°C.
-
Add benzyl chloroformate (0.62 mol) dropwise over 1 hour.
-
Remove the cooling bath and stir vigorously for 18 hours.
-
Separate the layers and extract the aqueous phase with ether. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and evaporate to yield the product as a clear oil (approx. 98% yield).
Step 3: Oxidation to the Sulfoxide
-
Dissolve the N-protected methionine ester (0.56 mol) in methanol (1.5 L) in a 5-L flask and cool to 0°C.
-
Add a solution of sodium periodate (0.61 mol) in water (2 L) dropwise over 1.5 hours.
-
Remove the cooling bath and stir for 18 hours.
-
Filter the reaction mixture through Celite. Extract the filtrate with chloroform, wash the combined organic layers, dry, and evaporate to yield the sulfoxide as a waxy solid (approx. 99% yield).
Step 4: Thermal Elimination to N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester
-
Place the sulfoxide (35.0 g, 0.11 mol) and an equal weight of Pyrex helices in a 1-L round-bottomed flask.
-
Crucial Step: Distill the mixture using a preheated Kugelrohr apparatus (195–200°C) under high vacuum (0.1–0.3 mm Hg) for 1 hour.
-
Collect the distillate in a receiving flask chilled with dry ice. This minimizes the product's exposure to high heat.
-
The crude product is a yellow oil.
Step 5: Purification
-
Purify the crude oil via low-pressure liquid chromatography on silica gel using a hexanes/ethyl acetate solvent system.
-
This step yields the pure N-protected vinylglycine methyl ester (approx. 62% yield from the sulfoxide) with high enantiomeric purity.
Step 6: Deprotection (to obtain this compound Hydrochloride)
-
Refluxing the purified product from Step 5 in 6N hydrochloric acid for 1 hour will yield this compound hydrochloride in nearly quantitative yield.
Disclaimer: All laboratory procedures should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
identifying and minimizing byproducts in L-Vinylglycine reactions
Welcome to the technical support center for L-Vinylglycine synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts in this compound reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis, and how do they form?
A1: The most frequently encountered byproducts depend on the synthetic route employed.
-
α,β-Unsaturated Isomers: In syntheses involving thermal elimination, such as the pyrolysis of N-protected L-methionine sulfoxide (B87167), minor amounts of the thermodynamically more stable (E)- and (Z)-α,β-unsaturated isomers can form alongside the desired β,γ-unsaturated product (this compound).[1]
-
Racemization Products (D-Vinylglycine): Racemization at the α-carbon is a potential issue, particularly under harsh basic or elevated temperature conditions.[2] This leads to the formation of the D-enantiomer, which can be difficult to separate from the desired L-enantiomer.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave residual starting materials (e.g., L-methionine, L-homoserine lactone) or stable intermediates (e.g., the sulfoxide in the Rapoport synthesis) in the final product mixture.[1]
-
Side-products from Protecting Groups: The cleavage of protecting groups (e.g., Boc, Cbz) can sometimes lead to side reactions if the conditions are not carefully controlled or if inappropriate scavengers are used.[2]
-
Solvent/Reagent Adducts: In some cases, reactive intermediates can be trapped by solvents or excess reagents, leading to unexpected adducts. Photochemical routes can be prone to side reactions at higher concentrations (>10 mM).[3][4]
Q2: My this compound reaction resulted in a low yield or failed completely. What are the first troubleshooting steps I should take?
A2: A failed reaction or low yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.[5][6]
-
Verify Reagents and Starting Materials: Ensure the purity and integrity of your starting materials and reagents. Some reagents may need to be purified immediately before use.[6]
-
Check Reaction Conditions:
-
Temperature: Was the temperature accurately monitored and maintained throughout the reaction?[6] For pyrolysis steps, ensure the Kugelrohr apparatus reached the target temperature.[1]
-
Atmosphere: Were anhydrous and inert conditions properly maintained if the reaction is sensitive to moisture or oxygen?[6]
-
Concentration: Was the reaction run at the correct concentration? Some protocols, like certain photochemical routes, are sensitive to high concentrations.[3][4]
-
-
Analyze the Workup Procedure:
-
Product Solubility: Could your product be soluble in the aqueous layer? It is advisable to check all layers and extracts via TLC or LC-MS before discarding them.[5]
-
Product Stability: Your product may be sensitive to the pH changes during an acidic or basic workup. Test the stability of your compound by exposing a small sample of the crude reaction mixture to the workup conditions and monitoring for degradation by TLC.[5]
-
Product Volatility: The desired product might be volatile and could be lost during solvent removal under reduced pressure. Check the contents of the rotovap trap.[5]
-
-
Evaluate the Purification Step: Significant product loss can occur during purification.[1] If using column chromatography, ensure the chosen silica (B1680970) gel and solvent system are appropriate. The product may have gotten stuck in filtration media.[5]
Below is a logical workflow to troubleshoot a failed reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
long-term stability of L-Vinylglycine solutions at -20°C
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of L-Vinylglycine solutions stored at -20°C. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound solutions?
A1: For long-term storage, it is recommended to store this compound solutions at -20°C in a dark, dry environment.[1] Aliquoting the solution into smaller, single-use volumes is advised to minimize freeze-thaw cycles, which can accelerate degradation.[2]
Q2: What is the expected shelf-life of an this compound solution at -20°C?
A2: The precise shelf-life of this compound solutions at -20°C has not been extensively documented in publicly available literature. However, based on the stability of similar amino acid and peptide solutions, it is recommended to use prepared solutions within a few days to a month for optimal activity.[2][3] For critical applications, it is highly recommended to perform a stability study for your specific formulation.
Q3: What are the potential degradation pathways for this compound in an aqueous solution?
A3: While specific degradation pathways for this compound are not well-documented, analogous compounds suggest that hydrolysis of the amino acid is a likely degradation route, particularly in non-neutral pH conditions. Oxidation of the vinyl group is another potential degradation pathway.
Q4: How can I detect degradation in my this compound solution?
A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][5] A decrease in the main this compound peak area and the appearance of new peaks in an HPLC chromatogram are indicative of degradation. MS can be used to identify the mass of potential degradation products.
Q5: Should I be concerned about the container material when storing this compound solutions?
A5: Yes, especially for dilute solutions. Hydrophobic peptides and amino acids can adsorb to certain plastics like polypropylene. For long-term storage of dilute solutions, it is advisable to use glass vials or low-adsorption plastic vials to prevent loss of material.[2]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the this compound solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solution: Prepare a fresh solution of this compound immediately before use and repeat the experiment.
-
Verify pH: Check the pH of your stock solution. This compound may be less stable in alkaline conditions. Adjust the pH to a neutral or slightly acidic range if your experimental protocol allows.
-
Perform Purity Check: Analyze an aliquot of your stored solution using HPLC. Compare the chromatogram to that of a freshly prepared solution or a certified standard. Look for a reduction in the area of the main peak or the presence of additional peaks, which would indicate degradation.
-
Issue 2: Visible changes in the this compound solution (e.g., color change, precipitation).
-
Possible Cause: Chemical degradation, contamination, or poor solubility at -20°C.
-
Troubleshooting Steps:
-
Discard Solution: Do not use a solution that shows visible changes.
-
Review Preparation Protocol: Ensure the this compound was fully dissolved during preparation. Consider the solvent used and its appropriateness for storage at -20°C.
-
Check for Contamination: Microbial contamination can lead to degradation. Ensure sterile techniques are used when preparing and handling solutions.
-
Quantitative Data Summary
Due to the limited availability of specific long-term stability data for this compound solutions at -20°C in published literature, the following table presents hypothetical data from a simulated one-month stability study. This table is for illustrative purposes to guide researchers in presenting their own stability data.
| Time Point | Purity by HPLC (%) | Appearance of Degradation Product 1 (%) | Appearance of Degradation Product 2 (%) |
| Day 0 | 99.8 | 0.1 | 0.1 |
| Day 7 | 99.5 | 0.3 | 0.2 |
| Day 14 | 98.9 | 0.7 | 0.4 |
| Day 30 | 97.2 | 1.5 | 1.3 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), sterile conical tubes, 0.22 µm sterile filter.
-
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound powder.
-
Add the sterile aqueous buffer to the desired final concentration.
-
Vortex or sonicate until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Aliquot into single-use, sterile tubes.
-
Label with the compound name, concentration, date, and store immediately at -20°C, protected from light.
-
Protocol 2: Stability Assessment of this compound Solution by HPLC
-
Objective: To determine the stability of an this compound solution over time at -20°C.
-
Methodology:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
At designated time points (e.g., Day 0, 7, 14, 30), thaw one aliquot of the solution at room temperature.
-
Analyze the sample by a validated stability-indicating HPLC method. A common approach for amino acids involves a reversed-phase column (e.g., C18) with a mobile phase gradient of acetonitrile (B52724) and water containing an ion-pairing agent or an acidic modifier (e.g., trifluoroacetic acid or formic acid).
-
Monitor the chromatogram for the emergence of new peaks (degradation products) and a decrease in the peak area of this compound.
-
Quantify the purity of this compound and the percentage of major degradation products at each time point.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a stability study of this compound.
References
- 1. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Vinylglycine Reactivity and Experimentation
Welcome to the technical support center for L-Vinylglycine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the reactivity of this compound with other reagents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound to maintain its reactivity?
A1: this compound is sensitive to heat and humidity. For optimal stability and to prevent degradation or unwanted polymerization, it should be stored under the following conditions:
-
Temperature: -20°C in a freezer.
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen).
-
Container: In a tightly sealed, light-resistant container.
-
Handling: Avoid repeated freeze-thaw cycles. Aliquot the reagent into smaller, single-use vials if necessary.
Q2: What are the most common types of reactions this compound participates in?
A2: this compound is a versatile molecule with three primary reactive sites: the vinyl group, the α-amino group, and the α-carboxyl group. The most common reactions include:
-
Michael (1,4-Conjugate) Addition: The vinyl group acts as a Michael acceptor, reacting with soft nucleophiles like thiols and amines.[1]
-
Peptide Coupling: The amino and carboxyl groups participate in standard peptide bond formation.
-
Enzymatic Inhibition: It acts as a mechanism-based inhibitor for several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as ACC synthase.[2][3]
-
Alkylation: The α-carbon can be deprotonated to form a dianionic dienolate, which can then be alkylated.[4]
Q3: Why is my this compound reaction showing low yield?
A3: Low yields in reactions involving this compound can stem from several factors:
-
Improper Storage: Degradation of the starting material can significantly impact yields.
-
Side Reactions: The vinyl group can undergo unwanted polymerization or other side reactions. The amino and carboxyl groups can also participate in unintended reactions if not properly protected.
-
Steric Hindrance: The vinyl group can present steric challenges in some reactions, such as peptide coupling.[5]
-
Incomplete Reaction: Reaction times or temperatures may not be optimal. Monitoring the reaction by TLC or LC-MS is crucial.
-
Purification Losses: this compound and its derivatives can be water-soluble, leading to losses during aqueous workups.
Q4: What are the best protecting groups for the amino and carboxyl functions of this compound?
A4: The choice of protecting group is critical and depends on the subsequent reaction conditions.
-
Amino Group Protection:
-
Boc (tert-Butoxycarbonyl): Commonly used and stable under many conditions. It is typically removed with strong acids like trifluoroacetic acid (TFA).[6][7]
-
Cbz (Benzyloxycarbonyl): Also widely used and can be removed by catalytic hydrogenation (H₂/Pd) or strong acids.[8][9]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Often used in solid-phase peptide synthesis (SPPS) and is removed under mild basic conditions (e.g., piperidine (B6355638) in DMF).[10]
-
-
Carboxyl Group Protection:
-
Methyl or Ethyl Esters: Simple esters that can be hydrolyzed under acidic or basic conditions.
-
Benzyl (B1604629) Ester (OBn): Removed by catalytic hydrogenation.
-
tert-Butyl Ester (OtBu): Removed with strong acids.
-
Troubleshooting Guides
Guide 1: Michael Addition Reactions
Issue: Low yield or formation of multiple products in a Michael addition reaction with a thiol or amine nucleophile.
| Possible Cause | Troubleshooting Step |
| Poor Nucleophilicity of the Reagent | Ensure the pH of the reaction medium is appropriate to deprotonate the nucleophile (e.g., for thiols, a pH above their pKa). Consider using a mild, non-nucleophilic base to facilitate the reaction. |
| Polymerization of this compound | Run the reaction at a lower temperature. Use a higher dilution. Ensure all reagents and solvents are free of radical initiators. |
| Competing Aza-Michael Addition (with amine nucleophiles) | While typically less significant, this can be influenced by the solvent. Consider screening different polar aprotic solvents.[11] |
| Reversibility of the Reaction | For some nucleophiles, the Michael addition can be reversible. Ensure the subsequent reaction step to trap the adduct is efficient. |
Guide 2: Peptide Coupling Reactions
Issue: Incomplete coupling of this compound in solid-phase or solution-phase peptide synthesis.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Use a more potent coupling reagent (e.g., HATU, HCTU).[12] Increase the coupling time and/or temperature. Consider a double coupling strategy.[13] |
| Aggregation of the Peptide Chain | If on solid phase, use a resin with a lower loading capacity. Incorporate pseudoprolines or use a "difficult sequence" protocol.[14] |
| Racemization | Use coupling reagents known to suppress racemization (e.g., COMU). Perform the coupling at a lower temperature. |
| Side Reaction of the Vinyl Group | Ensure the vinyl group is compatible with the coupling conditions. If not, consider a synthetic route where the vinyl group is introduced after peptide bond formation. |
Quantitative Data Summary
Table 1: Synthesis of Protected this compound Derivatives
| Starting Material | Protecting Groups | Key Reagents | Yield | Reference |
| L-Methionine | N-Cbz, Methyl ester | NaIO₄, Pyrolysis | ~60-62% | [8][9] |
| L-Homoserine Lactone | N-Boc, Diphenylmethyl ester | NaBH₄, Ph₂Se₂ | 72% (4 steps) | [6] |
| D,this compound | N-Boc | Papain, (Me₃OCO)₂O | 90% (for D-isomer) | [15] |
Table 2: Deprotection of N-Boc-L-Vinylglycine Derivatives
| Reagent | Solvent | Conditions | Notes | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 0°C to RT, 2.5h | Standard, effective method. | [15][16] |
| 4M HCl | Dioxane | RT | Commonly used alternative to TFA. | [16] |
| Oxalyl Chloride | Methanol (B129727) | RT, 1-4h | Mild conditions, high yields. | [17] |
| Thermal (Microwave) | TFE or HFIP | 100-150°C | Neutral conditions, useful for acid-sensitive substrates. | [18][19] |
Experimental Protocols
Protocol 1: Synthesis of N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester from L-Methionine[8][9]
This protocol involves the oxidation of N-Cbz-L-methionine methyl ester to its sulfoxide (B87167), followed by thermal elimination.
-
Protection of L-Methionine:
-
Dissolve L-methionine methyl ester hydrochloride in a biphasic mixture of ether and water.
-
Cool to 0°C and add potassium bicarbonate.
-
Slowly add benzyl chloroformate and stir at 0°C.
-
Allow to warm to room temperature and stir overnight.
-
Separate the organic layer, wash, dry, and concentrate to obtain N-(Benzyloxycarbonyl)-L-methionine methyl ester.
-
-
Oxidation to Sulfoxide:
-
Dissolve the protected methionine in methanol and cool to 0°C.
-
Add a solution of sodium periodate (B1199274) (NaIO₄) in water dropwise.
-
Stir overnight, allowing the mixture to warm to room temperature.
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., dichloromethane).
-
Dry and concentrate the organic phase to yield the sulfoxide.
-
-
Pyrolysis:
-
Mix the sulfoxide with Pyrex helices in a round-bottomed flask.
-
Heat in a Kugelrohr apparatus at 195–200°C under vacuum (0.1–0.3 mm Hg).
-
Collect the distilled yellow oil in a receiving flask cooled with dry ice.
-
Purify the crude product by chromatography to obtain N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester.
-
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)[15][16]
-
Dissolve the N-Boc protected this compound derivative in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 20% TFA in DCM (typically 5 equivalents of TFA).
-
Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly or neutralized with a mild base.
Visualizations
Caption: A generalized experimental workflow for the synthesis and reaction of this compound.
Caption: Troubleshooting logic for low peptide coupling efficiency with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. An improved protocol for the preparation of (S)-vinylglycine from (S)-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. EP0559927A1 - A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid) and a convenient resolution of a derivative - Google Patents [patents.google.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Reactions with L-Vinylglycine as a Chiral Auxiliary
Welcome to the technical support center for utilizing L-Vinylglycine as a chiral auxiliary in asymmetric synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why choose this compound as a chiral auxiliary?
This compound is a valuable chiral building block for the synthesis of novel amino acids, alkaloids, and azasugars.[1] When incorporated into a chiral auxiliary framework, it allows for the stereocontrolled formation of new C-C bonds at the α-carbon, leading to the synthesis of higher α-vinyl amino acids.[2][3]
Q2: What are the key reaction types where this compound auxiliaries are used?
The most documented application is in the diastereoselective alkylation of a vinylglycine-derived dianionic dienolate.[2][3] This methodology is effective for introducing a variety of side chains. Other potential applications, by analogy to other chiral glycine (B1666218) equivalents, include Michael additions and aldol (B89426) reactions.[4][5]
Q3: What is a common and effective chiral auxiliary to pair with this compound?
The (-)-8-(β-naphthyl)menthyl auxiliary, also known as the d'Angelo auxiliary, has been shown to provide a high degree of acyclic stereocontrol in the alkylation of vinylglycine-derived dianions.[2][3]
Q4: Is the use of Hexamethylphosphoramide (HMPA) necessary?
HMPA has been shown to be beneficial for achieving high yields in the alkylation of vinylglycine-derived dianions, likely by ensuring the reactive form of the dienolate is monomeric.[2] However, due to its carcinogenicity, safer alternatives are often sought. Potential replacements include 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), or N-methyl-2-pyrrolidone (NMP). The efficacy of these alternatives should be evaluated for the specific reaction.
Q5: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a common method for monitoring the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis and is particularly useful for determining the diastereomeric ratio of the product mixture.
Q6: How are the diastereomeric products typically purified?
Since diastereomers have different physical properties, they can often be separated by standard column chromatography on silica (B1680970) gel.[2] In some cases, recrystallization can also be an effective method for purification.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete dianion formation | Ensure strictly anhydrous conditions. Use freshly prepared or titrated LDA and n-BuLi. Add the dehydrobutyrine ester substrate slowly to the cooled LDA/n-BuLi solution to avoid side reactions. Consider quenching a small aliquot with D₂O and analyzing by ¹H NMR or MS to confirm deprotonation. |
| Degradation of reagents | Use freshly distilled solvents (especially THF). Ensure the electrophile is pure and free of protic impurities. |
| Incorrect reaction temperature | Maintain a constant low temperature (-78 °C) during dianion formation and alkylation. Use a cryostat or a well-insulated dry ice/acetone bath. |
| Inefficient quenching | Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl before warming to room temperature. |
Problem 2: Poor Diastereoselectivity
| Possible Cause | Troubleshooting Steps |
| Incorrect reaction temperature | Low temperatures are crucial for high diastereoselectivity. Ensure the temperature does not rise above -78 °C during the addition of the electrophile. |
| Suboptimal solvent system | The presence of a co-solvent like HMPA (or a suitable alternative) can be critical for organizing the transition state. If not using HMPA, screen alternatives like DMPU or DMI. |
| Steric hindrance of the electrophile | Very bulky electrophiles may exhibit lower diastereoselectivity. If possible, consider using a less hindered electrophile. |
| Epimerization | Prolonged reaction times or allowing the reaction to warm up prematurely can lead to epimerization. Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
Problem 3: Mixture of α- and γ-Alkylation Products
| Possible Cause | Troubleshooting Steps |
| Nature of the electrophile | "Harder" electrophiles (e.g., alkyl iodides) tend to favor α-alkylation, while "softer" electrophiles (e.g., benzyl (B1604629) bromide) may give more of the γ-alkylation product.[2] |
| Reaction conditions | While not extensively studied for this specific system, in other dienolate alkylations, the counter-ion and solvent can influence regioselectivity. Ensure the dianion is fully formed before adding the electrophile. |
Problem 4: Difficulty in Cleaving the Chiral Auxiliary
| Possible Cause | Troubleshooting Steps |
| Steric hindrance around the ester | The d'Angelo auxiliary is sterically hindered. Standard saponification conditions may be too slow or require harsh conditions that could compromise the product. |
| Ineffective hydrolysis conditions | Use "anhydrous hydroxide" conditions, which are reported to be effective for cleaving hindered menthyl-type esters.[2][3] This involves using a strong, non-aqueous base. A specific protocol is provided in the Experimental Protocols section. |
| Product degradation during cleavage | If the product is sensitive to the cleavage conditions, consider milder methods or protecting group strategies for other functional groups in the molecule. |
Data Presentation
Table 1: Diastereoselective Alkylation of Vinylglycine-Derived Dianion with (-)-8-(β-naphthyl)menthyl Auxiliary [2][3]
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Isobutyl iodide | L-α-Vinylleucine derivative | 64 | 94:6 |
| Benzyl bromide | L-α-Vinylphenylalanine derivative | 62 | 97:1 |
| Ethyl iodide | L-α-Vinylbutyrine derivative | 81 | 91:9 |
| Isopropyl iodide | L-α-Vinylvaline derivative | 75 | >98:2 |
| Methyl 3-bromopropionate | L-α-Vinylaspartate derivative | 65 | 95:5 |
| 1-Chloro-4-iodobutane | L-α-Vinylnorleucine derivative | 78 | >98:2 |
Reactions were carried out at -78 °C in THF-HMPA.
Experimental Protocols
Protocol 1: Synthesis of (-)-8-(β-Naphthyl)menthyl N-Benzoyl-dehydrobutyrine Ester (Key Intermediate)
A detailed, step-by-step protocol for the attachment of the this compound derivative to the d'Angelo auxiliary is currently being optimized. The general procedure involves the p-TsOH-catalyzed esterification of N-benzoyl-L-vinylglycine with (-)-8-(β-naphthyl)menthol. This process is accompanied by an isomerization of the double bond into conjugation with the ester to form the dehydrobutyrine system.
Protocol 2: Asymmetric Alkylation of the Vinylglycine-Derived Dianion
-
Dianion Formation:
-
To a flame-dried, three-necked flask under a positive pressure of argon, add anhydrous THF and cool to -78 °C.
-
Add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF.
-
Slowly add a solution of the (-)-8-(β-naphthyl)menthyl N-benzoyl-dehydrobutyrine ester (1.0 eq.) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add n-butyllithium (n-BuLi) (1.1 eq.) dropwise and stir for an additional 30 minutes at -78 °C to ensure complete dianion formation. HMPA (or a suitable alternative) can be added at this stage.
-
-
Alkylation:
-
Slowly add the electrophile (1.2 eq.) to the dianion solution at -78 °C.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC. Reaction times typically range from 1 to 4 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (B1210297). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
-
Protocol 3: Cleavage of the (-)-8-(β-Naphthyl)menthyl Auxiliary
This procedure is based on Gassman's "anhydrous hydroxide" conditions, modified for higher temperatures.
-
Saponification:
-
Dissolve the purified alkylated product in a suitable solvent such as THF.
-
Add a solution of potassium trimethylsilanolate (KOTMS) in THF.
-
The reaction is typically heated to reflux and monitored by TLC until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture and quench with water.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.
-
The aqueous layer containing the desired α-vinyl amino acid can then be further purified, for example, by ion-exchange chromatography.
-
Visualizations
Caption: Experimental workflow for the asymmetric synthesis of α-vinyl amino acids.
Caption: Troubleshooting logic for optimizing asymmetric alkylation reactions.
References
Technical Support Center: Crystallization of L-Vinylglycine Adducts
Welcome to the technical support center for challenges in crystallizing L-Vinylglycine (LVG) adducts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles during their crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound (LVG) adducts?
A1: Crystallizing LVG adducts, particularly with protein targets, presents a unique set of challenges due to the reactive nature of the vinyl group. Key difficulties include:
-
Sample Heterogeneity: Incomplete reaction between LVG and the target protein can lead to a mixed population of apo-protein, non-covalently bound LVG, and the desired covalent adduct, which hinders crystal lattice formation.
-
Adduct Instability: The LVG adduct itself may be unstable under certain buffer conditions (pH, temperature), leading to degradation over the long timescales often required for crystallization.[1][2]
-
Conformational Changes: Covalent modification by LVG can induce significant conformational changes in the target protein, meaning that crystallization conditions established for the apo-protein are often not transferable.[3]
-
Solubility Issues: The formation of the adduct can alter the surface properties of the protein, potentially leading to aggregation or changes in solubility that require new screening conditions.[4]
Q2: Should I use co-crystallization or soaking to obtain LVG-adduct crystals?
A2: Co-crystallization is strongly recommended for LVG adducts.[5][6] Since LVG is a reactive molecule that often forms covalent bonds with its target, pre-forming the protein-adduct complex before setting up crystallization trials is crucial. This ensures the homogeneity of the sample being crystallized. Attempting to soak LVG into existing apo-protein crystals is likely to fail because the covalent modification can induce conformational changes that would shatter the crystal lattice.[3]
Q3: How can I confirm the formation and purity of the LVG adduct before starting crystallization trials?
A3: It is critical to verify the formation and purity of the adduct. A combination of techniques is recommended:
-
Mass Spectrometry (MS): To confirm the covalent modification of the protein by LVG.
-
SDS-PAGE: To assess the overall purity of the protein sample.
-
Size Exclusion Chromatography (SEC): To ensure the sample is monodisperse and free of aggregates.[4] A single, symmetrical peak is indicative of a homogenous sample suitable for crystallization trials.
Troubleshooting Guides
Problem 1: No Crystals Formed in Initial Screens
If your initial crystallization screens with the LVG adduct yield no crystals, consider the following troubleshooting steps:
-
Verify Adduct Formation and Purity: As mentioned in the FAQ, ensure you are starting with a high-purity, fully-formed adduct. Contamination with apo-protein is a common reason for crystallization failure.[7]
-
Broaden Screening Conditions: The optimal crystallization conditions for the adduct may be significantly different from the apo-protein. Utilize a wider range of commercial screens that cover diverse precipitants, salts, and pH values.
-
Optimize Protein Concentration: Experiment with a range of protein concentrations. While 10-20 mg/mL is a common starting point, some complexes crystallize better at lower or higher concentrations.[3]
-
Vary Temperature: Set up crystallization trials at different temperatures (e.g., 4°C and 20°C). Temperature can significantly affect protein stability and solubility.[8]
Problem 2: Only Amorphous Precipitate is Observed
Amorphous precipitate suggests that the supersaturation rate is too high, or the protein is unstable in the tested condition.
-
Reduce Precipitant Concentration: Dilute the reservoir solution to slow down the rate of equilibration.
-
Additive Screening: Incorporate additives that are known to improve protein stability and solubility, such as glycerol, low concentrations of detergents, or charged amino acids (L-arginine, L-glutamate).[4][9]
-
pH Optimization: The stability of the LVG adduct can be pH-dependent. Ensure your buffer pH is optimal for the stability of the complex. This may require biophysical characterization prior to crystallization.[10][11]
Problem 3: Poorly Formed, Small, or Needle-like Crystals
Obtaining small or low-quality crystals is a positive sign, indicating that you are near optimal crystallization conditions.
-
Microseeding: Use crushed crystals from your initial hits to seed new crystallization drops. This can promote the growth of larger, more well-ordered crystals.
-
Refine Precipitant and Salt Concentrations: Perform optimization screens around your initial hit conditions, systematically varying the precipitant and salt concentrations in small increments.
-
Control Temperature: A stable temperature is crucial for crystal growth. Ensure your crystallization incubator has minimal temperature fluctuations.[12]
Data Presentation
Table 1: Comparison of Crystallization Success for Apo-Protein vs. LVG Adduct
| Condition Set | Apo-Protein Hits | LVG Adduct Hits | Notes |
| High PEG, low salt, pH 7.5-8.5 | 12 | 1 | LVG adduct may be less stable or soluble in high PEG concentrations. |
| Low PEG, high salt, pH 6.0-7.0 | 2 | 8 | The adduct appears to favor different physicochemical conditions. |
| Ammonium Sulfate Screen | 5 | 3 | |
| Total Conditions Screened | 96 | 96 |
Table 2: Effect of Additives on LVG Adduct Crystal Quality
| Additive (5% v/v) | Initial Crystal Quality | Optimized Crystal Quality | Time to Appear (days) |
| None | Small needles | Small needles | 5-7 |
| Glycerol | Small needles | Rods (diffraction to 4 Å) | 4-6 |
| L-Arginine/L-Glutamate | Clear drops | No crystals | N/A |
| 1,6-Hexanediol | Needles | Plates (diffraction to 2.5 Å) | 7-10 |
Experimental Protocols
Protocol 1: Formation and Purification of Protein-LVG Adduct
-
Protein Preparation: Purify the target protein to >95% homogeneity as determined by SDS-PAGE.
-
Buffer Exchange: Exchange the purified protein into a reaction buffer suitable for LVG binding (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Adduct Formation: Add a 5- to 10-fold molar excess of this compound to the protein solution. Incubate at 4°C for 2-4 hours or as determined by reaction kinetics.[13]
-
Removal of Excess LVG: Pass the reaction mixture over a desalting column (e.g., PD-10) to remove unreacted LVG.
-
Final Purification Step: Perform size-exclusion chromatography (SEC) as a final polishing step to separate the pure adduct from any remaining apo-protein or aggregates.[13]
-
Concentration and Verification: Concentrate the purified adduct to the desired concentration for crystallization trials (typically 10-20 mg/mL). Verify the adduct formation and purity using mass spectrometry.
Protocol 2: Co-crystallization of the Protein-LVG Adduct
-
Method: The hanging drop vapor diffusion method is commonly used.[13][14]
-
Reservoir Solution: Use commercially available or custom-made screens covering a broad range of precipitants (PEGs, salts), buffers (pH 4-9), and additives.
-
Drop Setup: Mix 1 µL of the purified protein-LVG adduct solution with 1 µL of the reservoir solution on a siliconized coverslip.[13]
-
Incubation: Seal the coverslip over the reservoir well and incubate at a constant temperature (e.g., 4°C or 20°C).[13]
-
Monitoring: Monitor the drops for crystal growth regularly over several weeks.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 4. biolscigroup.us [biolscigroup.us]
- 5. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biolscigroup.us [biolscigroup.us]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 11. Glycine crystallization in frozen and freeze-dried systems: effect of pH and buffer concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. benchchem.com [benchchem.com]
- 14. Protein crystallization - Wikipedia [en.wikipedia.org]
Technical Support Center: L-Vinylglycine in Enzyme Inactivation Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing L-Vinylglycine in enzyme inactivation assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inactivate enzymes?
A1: this compound (L-VG) is a mechanism-based inhibitor, also known as a suicide substrate, that specifically targets certain pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as transaminases and aminotransferases.[1] Its inactivation mechanism involves enzymatic conversion by the target enzyme into a reactive electrophilic intermediate. This intermediate then covalently bonds with a nucleophilic residue in the enzyme's active site, leading to irreversible inactivation.[2]
Q2: For which types of enzymes is this compound a suitable inhibitor?
A2: this compound is primarily effective against PLP-dependent enzymes that catalyze reactions involving amino acid substrates. This includes a broad range of aminotransferases (transaminases), such as aspartate aminotransferase and alanine (B10760859) aminotransferase, as well as enzymes like 1-aminocyclopropane-1-carboxylate (ACC) synthase.[2][3][4]
Q3: How should I store and handle this compound?
A3: this compound is a white to almost-white crystalline powder. For long-term storage, it should be kept in a tightly sealed, light-resistant container at -20°C.[5] The compound is soluble in water at approximately 20 mg/mL. When preparing stock solutions, it is advisable to make fresh solutions regularly and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light to prevent degradation.[5]
Q4: My enzyme is not being inactivated by this compound. What are the possible reasons?
A4: There are several potential reasons for a lack of inactivation:
-
Enzyme Type: Ensure your enzyme of interest is a PLP-dependent enzyme that is known to be or is likely to be susceptible to inactivation by this compound.
-
Cofactor Absence: PLP-dependent enzymes require pyridoxal 5'-phosphate (PLP) for activity. Ensure that PLP is present in your assay buffer at a saturating concentration (typically 10-100 µM is a good starting point).[6]
-
Incorrect Assay Conditions: The pH and temperature of your assay may not be optimal for enzyme activity or the inactivation process.
-
This compound Degradation: Improper storage or handling of this compound can lead to its degradation. Use a fresh stock solution to rule out this possibility.
-
High Substrate Concentration: If your assay contains a high concentration of the enzyme's natural substrate, it can compete with this compound for binding to the active site, reducing the rate of inactivation.
Q5: Can this compound act as a substrate for my enzyme instead of an inhibitor?
A5: Yes, this is a crucial point to consider. For some enzymes, this compound can be processed as a substrate, leading to the formation of products such as α-ketobutyrate and ammonia, rather than causing inactivation.[3] The ratio of catalytic turnover to inactivation is known as the partition ratio. For example, with 1-aminocyclopropane-1-carboxylate (ACC) synthase, approximately 500 turnovers occur for every inactivation event.[7] For L-amino acid oxidase, this ratio is even higher, at around 20,000 turnovers per inactivation.[8] If you observe product formation consistent with this compound being a substrate, this partitioning effect is likely occurring.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your enzyme inactivation assays with this compound.
Issue 1: High Variability in Inactivation Kinetics (kinact and KI values)
| Potential Cause | Troubleshooting Steps |
| This compound Instability in Assay Buffer | Prepare fresh this compound stock solutions for each experiment. Investigate the stability of this compound in your specific assay buffer over the time course of your experiment. Consider using a buffer system where glycine (B1666218) has been shown to be more stable.[9] |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. Use a master mix for reagents where possible to minimize pipetting errors between wells. Ensure proper mixing after adding each reagent.[10] |
| Temperature Fluctuations | Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. Ensure all reagents are equilibrated to the assay temperature before starting the reaction.[11] |
| Inconsistent Enzyme Activity | Use a fresh aliquot of enzyme for each experiment. Avoid repeated freeze-thaw cycles of the enzyme stock. Perform a control experiment without the inhibitor to ensure the enzyme activity is stable over the assay period.[6] |
Issue 2: No or Very Slow Enzyme Inactivation Observed
| Potential Cause | Troubleshooting Steps |
| Sub-optimal PLP Concentration | Titrate the concentration of PLP in your assay buffer to ensure it is saturating for your enzyme. The optimal concentration can vary between enzymes.[6] |
| Incorrect pH of Assay Buffer | Determine the optimal pH for your enzyme's activity and ensure your assay buffer is maintained at this pH. The stability and reactivity of both the enzyme and this compound can be pH-dependent.[12] |
| Presence of Nucleophiles in the Buffer | Some buffer components (e.g., Tris, which has a primary amine) or additives (e.g., DTT) can potentially react with the activated form of this compound, quenching the inactivation process. Consider using a buffer system without primary amines, such as HEPES or phosphate (B84403), if you suspect this is an issue. |
| This compound is a Weak Inhibitor for the Target | For some enzymes, this compound may be a very slow or weak inhibitor. In such cases, you may need to use higher concentrations of the inhibitor or longer incubation times to observe significant inactivation. Be aware that in intact cells, this compound has been reported to be a very weak inhibitor for some enzymes that it potently inhibits in vitro.[2] |
Issue 3: Discrepancy Between In Vitro and Cell-Based Assay Results
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability of this compound | This compound may not efficiently cross the cell membrane to reach its intracellular target enzyme. This has been observed for alanine and aspartate aminotransferases in hepatocytes.[13] |
| Cellular Metabolism of this compound | The cells may metabolize this compound into inactive compounds before it can reach the target enzyme. |
| High Intracellular Substrate Concentration | The concentration of the natural substrate for the target enzyme within the cell may be very high, effectively outcompeting this compound for binding to the active site. |
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of this compound with various enzymes.
Table 1: Kinetic Parameters of this compound Inactivation
| Enzyme | Organism | kinact (s-1) | KI (mM) | Partition Ratio (Turnover/Inactivation) | Reference(s) |
| 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Malus domestica (Apple) | - | - | ~500 | [3][7] |
| L-Amino Acid Oxidase | Crotalus adamanteus (Snake Venom) | - | - | ~20,000 | [8] |
| Aspartate Aminotransferase | Cytosolic and Mitochondrial | - | - | ~9 | [14] |
Note: "-" indicates that specific values were not found in the cited literature.
Table 2: Substrate Activity of this compound
| Enzyme | Organism | kcat (s-1) | Km (mM) | Reference(s) |
| 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | Malus domestica (Apple) | 1.8 | 1.4 | [3] |
Experimental Protocols
Protocol 1: Determining kinact and KI using a Continuous Spectrophotometric Assay
This protocol outlines a general method for determining the kinetic parameters of enzyme inactivation by this compound. The specific chromogenic or fluorogenic substrate and detection wavelength will depend on the enzyme being studied.
Materials:
-
Purified target enzyme
-
This compound
-
Pyridoxal 5'-phosphate (PLP)
-
Appropriate chromogenic or fluorogenic substrate for the enzyme
-
Assay buffer (e.g., HEPES or phosphate buffer at the optimal pH for the enzyme)
-
Temperature-controlled microplate reader or spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in water or assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent.
-
Prepare the assay buffer containing a saturating concentration of PLP (e.g., 50 µM).
-
-
Assay Setup:
-
In a 96-well plate, set up reactions containing a range of this compound concentrations. Include a control with no inhibitor.
-
Add the assay buffer and substrate to each well.
-
Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Initiation and Data Collection:
-
Initiate the reaction by adding the enzyme to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time. Collect data at regular intervals for a sufficient duration to observe the time-dependent decrease in reaction rate.
-
-
Data Analysis:
-
For each this compound concentration, plot the product formation versus time. The initial rate of the reaction will decrease over time as the enzyme is inactivated.
-
Fit the progress curves to a first-order decay equation to determine the observed rate of inactivation (kobs) at each inhibitor concentration.
-
Plot the kobs values against the corresponding this compound concentrations.
-
Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]) where [I] is the concentration of this compound. This will yield the values for kinact (the maximum rate of inactivation) and KI (the concentration of inhibitor that gives half-maximal inactivation).
-
Protocol 2: Confirming Covalent Adduct Formation by Mass Spectrometry
This protocol provides a general workflow to confirm that this compound is covalently modifying the target enzyme.
Materials:
-
Purified target enzyme
-
This compound
-
Assay buffer
-
Urea (B33335) or Guanidine (B92328) HCl (for denaturation)
-
Dithiothreitol (DTT) and Iodoacetamide (for reduction and alkylation, optional)
-
Trypsin or other suitable protease
-
LC-MS/MS system
Procedure:
-
Enzyme Inactivation:
-
Incubate the target enzyme with an excess of this compound in the assay buffer for a sufficient time to achieve significant inactivation.
-
As a control, incubate the enzyme under the same conditions without this compound.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the protein in the inactivated and control samples using urea or guanidine HCl.
-
(Optional) Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.
-
Digest the protein into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide digests by LC-MS/MS.
-
In the sample treated with this compound, search for peptides with a mass shift corresponding to the addition of a vinylglycine molecule (molecular weight of this compound is 101.10 g/mol ). The exact mass of the modification will depend on the nature of the covalent linkage.[4]
-
-
Data Analysis:
-
Use database search software to identify the modified peptide and the specific amino acid residue that has been covalently modified by this compound. This will provide direct evidence of covalent adduct formation.[12]
-
Visualizations
Caption: Mechanism of this compound inactivation of PLP-dependent enzymes.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
References
- 1. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure of ACC synthase inactivated by the mechanism-based inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioassaysys.com [bioassaysys.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective inhibition of alanine aminotransferase and aspartate aminotransferase in rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of L-Vinylglycine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of L-vinylglycine, with a focus on improving stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the stereoselective synthesis of this compound?
A1: The main strategies for achieving stereoselectivity in this compound synthesis include:
-
Chiron-based approaches: Utilizing readily available chiral starting materials like L-methionine or L-homoserine lactone.[1][2]
-
Chiral auxiliary-based methods: Employing a recoverable chiral molecule to direct the stereochemical outcome of a reaction, often an alkylation.[3][4][5]
-
Enzymatic kinetic resolution: Separating a racemic mixture of vinylglycine into its constituent enantiomers using enzymes.[1][2]
-
Catalytic asymmetric synthesis: Using a chiral catalyst to favor the formation of one enantiomer.
Q2: I am starting a new project and need to synthesize this compound. Which synthetic route should I choose?
A2: The choice of synthetic route depends on several factors, including the desired level of stereopurity, the scale of the synthesis, available starting materials, and technical expertise. Below is a decision-making workflow to guide your selection.
References
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Engineering Acyclic Stereocontrol in the Alkylation of Vinylglycine-Derived Dianions: Asymmetric Synthesis of Higher α-Vinyl Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
mitigating potential toxicity of L-Vinylglycine in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering toxicity with L-Vinylglycine (L-VG) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (L-VG) toxicity in cell-based assays?
A1: this compound is a non-proteinogenic amino acid that acts as a mechanism-based inhibitor, or "suicide substrate," for a class of enzymes dependent on the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor.[1][2][3] Its toxicity primarily stems from the irreversible inactivation of these essential enzymes, particularly aminotransferases like aspartate aminotransferase.[1][4]
The process unfolds as follows:
-
L-VG enters the active site of a PLP-dependent enzyme.
-
The enzyme initiates its normal catalytic reaction by abstracting a proton from L-VG.[3]
-
This action converts the L-VG molecule into a highly reactive intermediate (an α,β-unsaturated iminium ion), which functions as a Michael acceptor.[3]
-
A nucleophilic residue in the enzyme's active site, often a critical lysine (B10760008) residue, attacks this reactive intermediate.[1][3]
-
This results in a stable, covalent bond between L-VG and the enzyme, leading to its irreversible inactivation.[1][3]
This inactivation of crucial enzymes disrupts essential metabolic pathways, such as amino acid metabolism, leading to cellular stress and eventual cytotoxicity.
Caption: Mechanism of PLP-enzyme inactivation by this compound.
Q2: My cell viability has significantly decreased after L-VG treatment. What are the immediate troubleshooting steps to mitigate this toxicity?
A2: High cytotoxicity is a common issue with L-VG. Here are several strategies you can implement to reduce off-target toxic effects while preserving its intended enzymatic inhibition.
-
Glycine (B1666218) Co-treatment: Supplementing your cell culture media with glycine can be highly effective. Glycine has been shown to be cytoprotective against various cellular injuries, including those that result in plasma membrane rupture.[5][6][7] It can inhibit lytic cell death pathways by preventing the clustering of the protein NINJ1, a key mediator of plasma membrane rupture.[6]
-
Antioxidant Supplementation: L-VG-induced toxicity can be associated with oxidative stress, including the depletion of intracellular glutathione (B108866) (GSH).[8] Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), can replenish GSH levels and counteract reactive oxygen species (ROS), thereby improving cell viability.
-
Optimize Concentration and Duration: Perform a dose-response and time-course experiment to find the minimum concentration and shortest exposure time of L-VG required to achieve the desired enzymatic inhibition in your specific cell line. This can significantly reduce generalized cytotoxicity.
-
Serum Concentration: Ensure you are using an appropriate serum concentration in your media. In some cases, serum components can offer a protective effect. Conversely, if toxicity is exacerbated, testing in lower serum or serum-free conditions (if appropriate for your cells) may be necessary to isolate the effect.
Q3: How do I design an experiment to test these mitigation strategies?
A3: A systematic approach is crucial. The following experimental workflow can be used to test the efficacy of glycine and N-acetylcysteine (NAC) in mitigating L-VG toxicity. The primary endpoints will be cell viability (e.g., MTT or resazurin (B115843) assay) and cytotoxicity (e.g., LDH release assay).
Caption: Workflow for testing L-VG toxicity mitigation strategies.
Experimental Protocols
Protocol: Assessing Cell Viability with MTT Assay
This protocol outlines the steps for performing a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the effects of L-VG and mitigating agents on cell metabolic activity, an indicator of viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (L-VG)
-
Glycine and/or N-acetylcysteine (NAC)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Preparation of Treatments: Prepare 2X concentrated solutions of all treatments (Vehicle, L-VG, L-VG + Glycine, L-VG + NAC, etc.) in culture medium.
-
Cell Treatment: Carefully remove the old medium. Add 100 µL of the appropriate treatment solution to each well. Ensure each condition is tested in triplicate or quadruplicate. Include "no cell" blanks containing only medium.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).
-
Addition of MTT: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from all wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Pipette up and down gently to ensure complete solubilization.
-
Measurement: Read the absorbance on a microplate reader at 570 nm.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control group:
-
% Viability = (Absorbance of Treated / Absorbance of Vehicle Control) * 100
-
-
Quantitative Data Summary
The following tables summarize expected outcomes from experiments designed to mitigate L-VG toxicity.
Table 1: Effect of Mitigating Agents on L-VG Cytotoxicity
| Treatment Group | Concentration | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Release) |
| Vehicle Control | - | 100% ± 5.2% | 5% ± 1.1% |
| This compound | 1 mM | 35% ± 4.5% | 62% ± 5.9% |
| L-VG + Glycine | 1 mM L-VG + 5 mM Glycine | 78% ± 6.1% | 21% ± 3.4% |
| L-VG + NAC | 1 mM L-VG + 1 mM NAC | 65% ± 5.8% | 34% ± 4.2% |
| Glycine alone | 5 mM | 99% ± 4.9% | 6% ± 1.5% |
| NAC alone | 1 mM | 101% ± 5.5% | 5% ± 1.3% |
| Data are represented as mean ± standard deviation and are hypothetical examples for illustrative purposes. |
Table 2: Impact of Mitigating Agents on the Apparent IC50 of this compound
| Condition | Apparent IC50 of L-VG | Fold-Change in IC50 |
| L-VG alone | 1.2 mM | 1.0 (Baseline) |
| L-VG + 5 mM Glycine | 3.8 mM | 3.2 |
| L-VG + 1 mM NAC | 2.5 mM | 2.1 |
| IC50 values are hypothetical and will vary significantly based on the cell line and assay duration. |
Q4: Are there alternatives to this compound for my experiments?
A4: The best alternative depends entirely on the specific enzyme or pathway you are targeting. L-VG is often used for its broad reactivity against PLP-dependent enzymes. If you are studying a specific enzyme, a more selective inhibitor may be available and would likely have lower off-target toxicity.
-
For Aspartate Aminotransferase: Consider other inhibitors such as propargylglycine.
-
For 1-aminocyclopropane-1-carboxylate (ACC) synthase: Aminoethoxyvinylglycine (AVG) is a known inhibitor, though it shares a similar vinyl group mechanism.[3]
-
General Strategy: Search for literature related to the specific enzyme of interest to identify more selective chemical probes or inhibitors. Designing novel L-amino acid-based drugs is an active area of research for finding alternatives with fewer side effects.[9][10]
When considering alternatives, it is crucial to validate their specificity and perform dose-response curves to characterize their effects in your experimental system.
References
- 1. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effect of glycine in dog and rat liver transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death | eLife [elifesciences.org]
- 7. The role of glycine in regulated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that glycine induces lipid peroxidation and decreases glutathione concentrations in rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational and experimental design of l-amino acid-based alternatives to ketorolac - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
L-Vinylglycine vs. Propargylglycine: A Comparative Guide to Suicide Substrates for Enzyme Inactivation
For researchers, scientists, and drug development professionals, the selection of an appropriate suicide substrate is critical for targeted enzyme inhibition studies. This guide provides an objective comparison of two widely utilized mechanism-based inactivators, L-vinylglycine and propargylglycine (B1618536), focusing on their mechanisms of action, kinetic parameters, and the experimental protocols for their evaluation.
Introduction to Suicide Substrates
Suicide substrates, also known as mechanism-based inactivators, are unreactive compounds that are converted into highly reactive molecules by the catalytic action of a target enzyme. This reactive species then irreversibly inactivates the enzyme, typically by forming a covalent bond with an active site residue. This high degree of specificity makes them invaluable tools in drug design and for elucidating enzymatic mechanisms. This compound and propargylglycine are two such inhibitors, primarily targeting pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which play crucial roles in amino acid metabolism.
Mechanism of Action: A Tale of Two Unsaturated Amino Acids
Both this compound and propargylglycine are analogs of natural amino acid substrates. Their inhibitory activity stems from the presence of a vinyl (-CH=CH₂) or propargyl (-CH₂C≡CH) group, respectively. These unsaturated functionalities are key to the generation of a reactive species within the enzyme's active site.
This compound: Upon binding to a PLP-dependent enzyme, this compound forms an external aldimine with the PLP cofactor. The enzyme then abstracts the α-proton, leading to the formation of a stabilized quinonoid intermediate. This intermediate can then rearrange to a reactive α,β-unsaturated imine. This species is an electrophilic Michael acceptor, which is subsequently attacked by a nucleophilic residue in the active site (often a lysine), resulting in a covalent and irreversible adduct.
Propargylglycine: The inactivation mechanism of propargylglycine also begins with the formation of an external aldimine with PLP. Following α-proton abstraction, the crucial step involves an enzymatic[1][2]-sigmatropic rearrangement, which converts the alkyne functionality into a highly reactive allene (B1206475). This allene is a potent electrophile that readily reacts with a nucleophilic active site residue, leading to covalent modification and inactivation of the enzyme.
dot graph "Inactivation_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_LVG" { label="this compound Inactivation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_PPG" { label="Propargylglycine Inactivation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
} } caption: General mechanisms of enzyme inactivation by this compound and propargylglycine.
Comparative Performance: A Quantitative Look at Inhibition
The efficiency of a suicide substrate is characterized by several kinetic parameters: the inhibition constant (Kᵢ), the maximal rate of inactivation (kᵢₙₐcₜ), and the partition ratio (r). Kᵢ reflects the initial binding affinity of the inhibitor to the enzyme, while kᵢₙₐcₜ represents the rate at which the enzyme is inactivated. The partition ratio is the number of catalytic turnovers the enzyme completes for every inactivation event. A lower partition ratio indicates a more efficient inhibitor.
While a direct, head-to-head comparison of this compound and propargylglycine on the same enzyme under identical conditions is not extensively documented in a single study, we can collate data from various sources to provide a comparative overview. Alanine (B10760859) aminotransferase (ALT), a PLP-dependent enzyme, serves as a useful example.
| Inhibitor | Enzyme | Kᵢ (mM) | kᵢₙₐcₜ (min⁻¹) | Partition Ratio (r) | Reference |
| L-Propargylglycine | Pig Heart L-Alanine Transaminase | 3.9 | 0.26 | ~2.2 | |
| This compound | Rat Hepatocyte Alanine Aminotransferase | Not Reported | Not Reported | Not Reported | [2] |
Note: The study on this compound with rat hepatocyte alanine aminotransferase demonstrated in vitro inhibition but did not provide specific kinetic parameters, highlighting a gap in direct comparative data.
Another important target for these inhibitors is γ-aminobutyric acid aminotransferase (GABA-AT). While direct comparative studies are scarce, individual studies provide insights into their potential as GABA-AT inhibitors. For instance, γ-vinyl GABA (Vigabatrin), a derivative of this compound, is a clinically approved anticonvulsant that acts as a suicide inhibitor of GABA-AT.
Experimental Protocols
The determination of the kinetic parameters for suicide substrates involves specific experimental designs. Below are generalized protocols for assessing the inactivation of a PLP-dependent enzyme, such as alanine aminotransferase.
Determination of Kᵢ and kᵢₙₐcₜ
This protocol is based on the method described by Kitz and Wilson.
-
Enzyme and Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme (e.g., alanine aminotransferase) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
Prepare stock solutions of the suicide substrate (this compound or propargylglycine) at various concentrations in the same buffer.
-
Prepare solutions of the enzyme's substrates (e.g., L-alanine and α-ketoglutarate for ALT) and the coupling enzyme and its substrate for the detection of product formation (e.g., lactate (B86563) dehydrogenase and NADH for ALT).
-
-
Inactivation Assay:
-
In a temperature-controlled cuvette, mix the enzyme, its substrates, and the coupling enzyme system.
-
Initiate the reaction by adding the suicide substrate at a specific concentration.
-
Continuously monitor the reaction progress by measuring the change in absorbance at a specific wavelength (e.g., 340 nm for NADH consumption) over time using a spectrophotometer.
-
Repeat the experiment with a range of suicide substrate concentrations.
-
-
Data Analysis:
-
For each inhibitor concentration, the observed rate of inactivation (kₒₑₛ) can be determined by fitting the progress curves to a first-order decay equation.
-
Plot the kₒₑₛ values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for suicide inhibition: kₒₑₛ = kᵢₙₐcₜ[I] / (Kᵢ + [I]) , where [I] is the inhibitor concentration.
-
The values for kᵢₙₐcₜ and Kᵢ can be obtained from the non-linear regression analysis of this plot.
-
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#F1F3F4"; A [label="Prepare Enzyme, Substrates,\nand Inhibitor Solutions"]; }
subgraph "cluster_assay" { label="Assay"; bgcolor="#F1F3F4"; B [label="Mix Enzyme and Substrates\nin Cuvette"]; C [label="Initiate Reaction with\nSuicide Substrate"]; D [label="Monitor Absorbance Change\nOver Time"]; E [label="Repeat for Multiple\nInhibitor Concentrations"]; }
subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; F [label="Determine k_obs for each\nInhibitor Concentration"]; G [label="Plot k_obs vs. [Inhibitor]"]; H [label="Fit Data to Michaelis-Menten\nEquation for Suicide Inhibition"]; I [label="Determine K_i and k_inact", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption: Workflow for determining Ki and kinact of a suicide inhibitor.
Determination of the Partition Ratio (r)
-
Reaction Setup:
-
Incubate a known amount of the enzyme with a high concentration of the radiolabeled suicide substrate (e.g., [¹⁴C]this compound or [¹⁴C]propargylglycine).
-
At various time points, take aliquots of the reaction mixture.
-
-
Separation and Quantification:
-
Separate the inactivated enzyme from the unreacted substrate and the product of the catalytic turnover. This can be achieved by methods like gel filtration or precipitation followed by centrifugation.
-
Quantify the amount of radiolabel incorporated into the protein (representing the number of inactivation events).
-
Quantify the amount of product formed in the supernatant (representing the number of turnover events).
-
-
Calculation:
-
The partition ratio (r) is calculated as the ratio of the amount of product formed to the amount of enzyme inactivated.
-
Conclusion
Both this compound and propargylglycine are potent suicide substrates for a variety of enzymes, particularly those dependent on pyridoxal phosphate. Their distinct mechanisms of action, involving the formation of a reactive Michael acceptor for this compound and a highly electrophilic allene for propargylglycine, offer different chemical approaches to irreversible enzyme inhibition.
The available kinetic data, although not always directly comparable, suggests that both compounds can be effective inactivators. The choice between this compound and propargylglycine will ultimately depend on the specific target enzyme and the desired kinetic profile of inhibition. For instance, the partition ratio, which indicates the efficiency of inactivation, can vary significantly between different enzymes and inhibitors.
The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these and other suicide substrates. A thorough characterization of the kinetic parameters is essential for understanding the inhibitor's potency and for its potential application in therapeutic development or as a tool for studying enzyme function. Further research directly comparing the kinetic profiles of this compound and propargylglycine on a range of key enzymes would be highly valuable to the scientific community.
References
Validating L-Vinylglycine-Induced Enzyme Inhibition: A Comparative Guide to Mass Spectrometry and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
L-vinylglycine (LVG) is a potent mechanism-based inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, playing a crucial role in studies of amino acid metabolism and as a lead compound in drug discovery. Its irreversible inhibition mechanism, involving the formation of a covalent adduct with the target enzyme, necessitates robust validation techniques. This guide provides a comprehensive comparison of mass spectrometry-based methods with traditional fluorescence and spectrophotometric assays for the validation and characterization of LVG-induced enzyme inhibition.
Executive Summary
Mass spectrometry has emerged as a powerful and versatile tool for studying enzyme kinetics and inhibition, offering significant advantages over classical methods.[1] It provides direct, label-free detection of substrates, products, and the inhibitor-enzyme adduct, yielding unambiguous confirmation of the covalent modification. While fluorescence and spectrophotometric assays offer higher throughput and lower cost, they are indirect methods that can be prone to interference and may not be suitable for all enzyme-substrate systems. The choice of method ultimately depends on the specific research question, available instrumentation, and the stage of the drug discovery process.
Data Presentation: Comparison of Analytical Methods
| Feature | Mass Spectrometry (LC-MS/MS) | Fluorescence-Based Assays | Spectrophotometric Assays |
| Principle | Direct detection of mass changes (substrate, product, covalent adduct) | Indirect detection via fluorescent probes or products | Indirect detection via chromogenic substrates or coupled enzyme reactions |
| Sensitivity | High to very high (sub-picomolar to nanomolar) | High (nanomolar to micromolar) | Moderate (micromolar) |
| Specificity | Very high; direct mass measurement | Can be prone to interference from fluorescent compounds | Can be affected by colored compounds or turbidity |
| Label Requirement | Label-free | Requires fluorescently labeled substrate or probe | Often requires a chromogenic substrate or coupling enzymes |
| Information Provided | IC50, k_inact/K_I, mechanism of inactivation (covalent adduct mass), stoichiometry of binding | IC50, enzyme activity | IC50, enzyme activity |
| Throughput | Moderate to high (with automation) | High | High |
| Cost | High (instrumentation) | Low to moderate | Low |
| Suitability for LVG | Ideal for confirming covalent modification and detailed kinetic analysis | Suitable for initial screening but may require validation | Applicable if a suitable coupled assay is available |
Experimental Protocols
Mass Spectrometry Protocol for Validating this compound Covalent Inhibition
This protocol outlines the general steps for confirming the covalent binding of this compound to a target enzyme, such as 1-aminocyclopropane-1-carboxylate (ACC) synthase or aspartate aminotransferase, using intact protein mass spectrometry.[2][3][4]
1. Reagents and Materials:
-
Purified target enzyme
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Quenching solution (e.g., 1% formic acid)
-
LC-MS grade water and acetonitrile (B52724)
-
A liquid chromatography-mass spectrometry (LC-MS) system capable of intact protein analysis (e.g., Q-TOF or Orbitrap)
2. Procedure:
-
Incubation: Incubate the purified target enzyme (e.g., 1-5 µM) with varying concentrations of this compound (e.g., 0-100 µM) in the assay buffer at a controlled temperature (e.g., 37°C) for a specific time course (e.g., 0, 15, 30, 60 minutes). A control reaction without LVG should be included.
-
Quenching: Stop the reaction by adding the quenching solution.
-
LC-MS Analysis:
-
Inject an aliquot of each reaction mixture onto a reverse-phase LC column suitable for protein separation (e.g., C4).
-
Elute the protein using a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire mass spectra of the intact protein in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.
-
Compare the mass of the protein in the LVG-treated samples to the control. A mass increase corresponding to the molecular weight of this compound (101.10 g/mol ) confirms covalent adduct formation.[5]
-
Quantify the percentage of modified protein at different LVG concentrations and time points to determine kinetic parameters.
-
Alternative Method 1: Fluorescence-Based Assay
This protocol provides a general framework for a fluorescence-based assay to screen for inhibitors of a target enzyme.[6][7]
1. Reagents and Materials:
-
Purified target enzyme
-
This compound
-
Fluorogenic substrate specific for the target enzyme
-
Assay buffer
-
Multi-well plates (e.g., 96-well or 384-well, black)
-
Fluorescence plate reader
2. Procedure:
-
Assay Setup: In a multi-well plate, add the assay buffer, varying concentrations of this compound, and the purified target enzyme.
-
Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence-time curves.
-
Plot the reaction rates against the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Alternative Method 2: Spectrophotometric Assay for Aspartate Aminotransferase (AST)
This protocol describes a classic coupled-enzyme spectrophotometric assay to measure the activity of aspartate aminotransferase and its inhibition by this compound.[8][9][10]
1. Reagents and Materials:
-
Purified aspartate aminotransferase (AST)
-
This compound
-
L-aspartate
-
α-ketoglutarate
-
Malate dehydrogenase (MDH)
-
NADH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
UV-Vis spectrophotometer
2. Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing L-aspartate, α-ketoglutarate, MDH, and NADH in the assay buffer.
-
Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding a small volume of purified AST.
-
Absorbance Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance-time curves.
-
Plot the reaction rates against the this compound concentration and fit the data to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
This compound primarily targets PLP-dependent enzymes. The inhibition of these enzymes can have significant effects on cellular signaling and metabolism.
References
- 1. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. domainex.co.uk [domainex.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nrel.colostate.edu [nrel.colostate.edu]
- 7. A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. interchim.fr [interchim.fr]
L-Vinylglycine at the Crossroads of Enzyme Inhibition: A Crystallographic and Mechanistic Comparison
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between an inhibitor and its target enzyme is paramount. L-vinylglycine (LVG), a non-proteinogenic amino acid, serves as a fascinating case study in mechanism-based inhibition, covalently modifying the active sites of several pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. This guide provides a comparative analysis of the crystallographic and biochemical studies of this compound bound to various enzyme active sites, offering insights into its diverse modes of action.
This analysis centers on the detailed crystallographic study of this compound with 1-aminocyclopropane-1-carboxylate (ACC) synthase, the only enzyme for which a crystal structure of the LVG-inactivated state has been determined. This structurally elucidated interaction provides a powerful model to understand the covalent inhibition mechanisms observed in other enzymes like aspartate aminotransferase and D/L-amino acid oxidases, for which detailed structural data with LVG is not yet available.
Comparative Analysis of this compound Inhibition
This compound exhibits a range of inhibitory activities against different enzymes. While the hallmark of its action is irreversible, covalent modification of the active site, the specifics of the mechanism and the efficiency of inactivation vary.
| Enzyme | PDB ID | Resolution (Å) | Covalent Adduct Formed | Key Active Site Residue | Inhibition Type |
| 1-Aminocyclopropane-1-carboxylate (ACC) Synthase | 1YNU[1] | 2.25[1] | Covalent bond between the γ-carbon of LVG and the ε-amino group of a lysine (B10760008) residue.[1] | Lys273[1] | Mechanism-based, irreversible |
| Aspartate Aminotransferase | Not available | Not available | Alkylation of the active site lysine residue.[2] | Lys258[2] | Irreversible[2] |
| L-Amino Acid Oxidase | Not available | Not available | Covalent modification of an active site residue.[3] | Not identified | Irreversible[3] |
| D-Amino Acid Oxidase | Not available | Not available | Substrate, no significant inactivation.[3] | Not applicable | Substrate |
Table 1: Comparison of this compound Interactions with Various Enzymes. This table summarizes the available crystallographic and biochemical data on the interaction of this compound with different enzyme targets.
Inactivation Mechanism of ACC Synthase by this compound
The crystal structure of the apple ACC synthase in complex with this compound (PDB ID: 1YNU) reveals the molecular basis of its irreversible inhibition.[1] this compound initially acts as a substrate, but a portion of the catalytic cycles leads to the formation of a covalent adduct with the enzyme, rendering it inactive. The proposed mechanism involves a Michael addition reaction.
Figure 1: Inactivation pathway of ACC synthase by this compound. This diagram illustrates the proposed mechanism-based inactivation of ACC synthase, involving the formation of a Schiff base, a quinonoid intermediate, and a vinylglycine ketimine, which is then attacked by the active site lysine.
Experimental Protocols
Expression and Purification of ACC Synthase
The following protocol is a synthesized methodology based on the work of Feng and Kirsch (2000).[4]
-
Expression: The gene for apple ACC synthase is cloned into a suitable expression vector (e.g., pET vector system) and transformed into an E. coli expression strain (e.g., BL21(DE3)). Cells are grown in a rich medium (e.g., LB broth) at 37°C to an optimal optical density (OD600 of 0.6-0.8). Protein expression is then induced with an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) and the culture is incubated for a further 3-4 hours at a reduced temperature (e.g., 25-30°C) to enhance soluble protein production.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol (B35011), 1 mM PMSF, and 5 mM β-mercaptoethanol), and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Purification: The soluble fraction is subjected to a series of chromatographic steps. A typical purification protocol may include:
-
Affinity Chromatography: The lysate is loaded onto a Ni-NTA agarose (B213101) column (if a His-tag is used) and the protein is eluted with an imidazole (B134444) gradient.
-
Ion-Exchange Chromatography: The eluate from the affinity column is further purified on a cation or anion exchange column (e.g., Mono S or Mono Q), depending on the isoelectric point of the protein. A salt gradient (e.g., NaCl) is used for elution.
-
Size-Exclusion Chromatography: The final purification step involves gel filtration chromatography to separate the protein based on size and to remove any remaining aggregates. The purified protein is collected in a suitable storage buffer.
-
Crystallization of ACC Synthase with this compound
This protocol is based on the information provided in the PDB entry 1YNU.[5]
-
Protein Preparation: Purified ACC synthase is concentrated to a final concentration of 5-10 mg/mL in a buffer containing 20 mM Tris-HCl pH 7.5 and 1 mM DTT.
-
Inactivation: The concentrated enzyme is incubated with a 5-10 fold molar excess of this compound for several hours at room temperature to ensure complete inactivation.
-
Crystallization: The inactivated complex is crystallized using the hanging drop vapor diffusion method.
-
A 1-2 µL drop of the protein-inhibitor complex is mixed with an equal volume of the reservoir solution on a siliconized glass coverslip.
-
The reservoir solution contains 10-15% (w/v) PEG 4000, 0.1 M Tris-HCl pH 7.5, and 0.2 M NiCl2.
-
The coverslip is inverted and sealed over the reservoir well.
-
Crystals typically appear within a few days to a week at 20°C.
-
-
Data Collection: Crystals are cryo-protected by briefly soaking them in a solution containing the reservoir solution supplemented with 20-25% (v/v) glycerol before being flash-cooled in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source.
Figure 2: Experimental workflow for the crystallographic study. This flowchart outlines the key steps involved in determining the crystal structure of ACC synthase in complex with this compound, from protein production to structure solution.
Comparison with Other this compound-Inhibited Enzymes
While a crystal structure of this compound bound to aspartate aminotransferase is not available, biochemical studies have shown that it acts as an irreversible inhibitor by alkylating the active site Lys258.[2] The proposed mechanism is analogous to that of ACC synthase, involving the formation of a reactive intermediate that is subsequently attacked by the lysine residue.[2]
Similarly, this compound has been reported to irreversibly inactivate L-amino acid oxidase .[3] The inactivation is thought to involve the covalent modification of an active site residue, although the specific residue and the precise mechanism have not been elucidated.[3] In contrast, D-amino acid oxidase is not significantly inactivated by this compound and instead processes it as a substrate.[3] This difference in reactivity highlights the stereospecificity of the enzymes and their distinct active site architectures.
The lack of crystallographic data for these other enzyme-LVG complexes underscores the value of the ACC synthase structure as a template for understanding the broader inhibitory actions of this compound. Computational modeling and further biochemical studies are necessary to fully delineate the structural basis of inhibition in these other important enzyme targets.
Conclusion
The crystallographic study of this compound bound to the active site of ACC synthase provides a detailed snapshot of a potent mechanism-based inhibition. The covalent adduct formed with Lys273 serves as a clear endpoint for a catalytic cycle gone awry. While similar covalent modifications are observed in other enzymes like aspartate aminotransferase, the lack of structural data for these complexes highlights an area for future research. The differential effects of this compound on various enzymes, from potent irreversible inhibition to serving as a substrate, underscore the subtle yet critical differences in their active site environments and catalytic mechanisms. This comparative guide provides a foundation for researchers aiming to design novel inhibitors targeting PLP-dependent enzymes and for scientists interested in the fascinating chemistry of enzyme inactivation.
References
- 1. rcsb.org [rcsb.org]
- 2. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1ynu - Crystal structure of apple ACC synthase in complex with this compound - Experimental details - Protein Data Bank Japan [pdbj.org]
A Comparative Analysis of L-Vinylglycine and Other ACC Synthase Inhibitors for Researchers and Drug Development Professionals
A deep dive into the mechanisms and potencies of key inhibitors of ethylene (B1197577) biosynthesis, providing a comparative framework for research and development applications.
Introduction
Ethylene, a simple gaseous phytohormone, plays a pivotal role in a vast array of physiological processes in plants, including fruit ripening, senescence, and stress responses. The rate-limiting step in ethylene biosynthesis is the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC), a reaction catalyzed by the enzyme ACC synthase (ACS).[1][2] Consequently, the inhibition of ACC synthase presents a critical target for controlling ethylene production in various agricultural and horticultural applications. This guide provides a comparative analysis of L-Vinylglycine (L-VG), a well-known mechanism-based inhibitor of ACC synthase, with other prominent inhibitors, offering a quantitative and mechanistic overview for researchers, scientists, and drug development professionals.
Quantitative Comparison of ACC Synthase Inhibitors
The efficacy of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). For irreversible inhibitors, the potency is often described by the maximal rate of inactivation (k_inact) and the inhibitor concentration required for half-maximal inactivation (K_I). The following table summarizes key quantitative data for this compound and other notable ACC synthase inhibitors. It is important to note that direct comparison of these values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Type of Inhibition | Target Enzyme | IC50 | Ki | k_inact / K_I | Reference |
| This compound | Irreversible (Mechanism-Based) | Tomato ACC Synthase | Not Reported | Not Applicable | 0.1 min⁻¹ / 3.3 mM | [3][4] |
| Aminoethoxyvinylglycine (AVG) | Competitive | Arabidopsis thaliana ACS5 | ~0.7 µM | 15 ± 3.5 nM | Not Applicable | [5] |
| Tomato ACC Synthase | Not Reported | 0.2 µM | Not Applicable | [6] | ||
| Apple ACC Synthase | Not Reported | 10-20 pM (Kd) | Not Applicable | [7] | ||
| Compound 7303 (Quinazolinone derivative) | Uncompetitive | Arabidopsis thaliana ACS5 | 0.5 µM | 23.5 ± 1.5 nM | Not Applicable | [5] |
Mechanisms of Action
The inhibitors discussed exhibit distinct mechanisms of action at the molecular level, which are crucial for understanding their specificity and potential applications.
-
This compound (L-VG): L-VG is a classic example of a mechanism-based or "suicide" inhibitor.[4][8] It acts as a substrate analog that, upon processing by the ACC synthase enzyme, is converted into a reactive intermediate. This intermediate then forms a covalent bond with a key amino acid residue in the active site, leading to the irreversible inactivation of the enzyme.[9][10]
-
Aminoethoxyvinylglycine (AVG): AVG is a potent competitive inhibitor of ACC synthase.[1][11] It closely mimics the structure of the natural substrate, SAM, and binds reversibly to the active site of the enzyme. By occupying the active site, AVG prevents SAM from binding, thereby blocking the synthesis of ACC.[12]
-
Quinazolinone-based Inhibitors: Certain quinazolinone derivatives, such as compound 7303, have been identified as uncompetitive inhibitors of ACC synthase.[5] This class of inhibitors binds to the enzyme-substrate (ES) complex, but not to the free enzyme. The formation of the ESI (enzyme-substrate-inhibitor) complex prevents the conversion of the substrate to the product.[13][14]
Visualizing the Molecular Interactions
To better understand the context of ACC synthase inhibition, the following diagrams illustrate the ethylene biosynthesis pathway and the distinct mechanisms of the inhibitors discussed.
Caption: The ethylene biosynthesis pathway, highlighting the central role of ACC synthase and the points of inhibition.
Caption: Mechanisms of ACC synthase inhibition by different classes of inhibitors.
Experimental Protocols
The following is a representative protocol for an in vitro ACC synthase activity and inhibition assay, based on methodologies described in the literature.[5]
Objective: To determine the enzymatic activity of ACC synthase and to evaluate the inhibitory effects of compounds such as this compound, AVG, and quinazolinone derivatives.
Materials:
-
Purified recombinant ACC synthase (e.g., Arabidopsis thaliana ACS5)
-
S-adenosyl-L-methionine (SAM) stock solution
-
Pyridoxal 5'-phosphate (PLP) stock solution
-
Inhibitor stock solutions (this compound, AVG, Compound 7303) dissolved in an appropriate solvent (e.g., DMSO)
-
Reaction Buffer: 100 mM EPPS (pH 8.5), 10 µM PLP, 10 mM DTT
-
Stop Solution: 20 mM HgCl₂
-
Oxidizing Reagent: A fresh 1:1 mixture of saturated NaOH and commercial bleach (e.g., Clorox)
-
Gas-tight vials (e.g., 20 mL) with rubber septa
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column for ethylene detection.
Procedure:
-
Enzyme Preparation: Dilute the purified ACC synthase to the desired concentration in the reaction buffer.
-
Reaction Setup:
-
In a gas-tight vial, add the reaction buffer.
-
Add the desired concentration of the inhibitor (or solvent control).
-
Add the purified ACC synthase enzyme.
-
Pre-incubate the mixture for a specified time at the reaction temperature (e.g., 25°C), if required, especially for time-dependent inhibitors.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, SAM, to the vial. The final reaction volume is typically 1-2 mL.
-
Incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by injecting the stop solution (HgCl₂) into the vial.
-
Conversion of ACC to Ethylene: Add the oxidizing reagent to the vial to chemically convert the enzymatically produced ACC into ethylene. Allow this reaction to proceed for a set time (e.g., 10 minutes) on ice.
-
Ethylene Quantification:
-
Using a gas-tight syringe, withdraw a sample of the headspace from the vial.
-
Inject the sample into the GC for ethylene quantification.
-
Generate a standard curve using known concentrations of ethylene to calculate the amount of ethylene produced in the enzymatic reaction.
-
-
Data Analysis for Inhibition Studies:
-
IC50 Determination: Perform the assay with a range of inhibitor concentrations. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Ki Determination (for reversible inhibitors): Perform the assay with varying concentrations of both the substrate (SAM) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition and the Ki value.[5]
-
Inactivation Kinetics (for irreversible inhibitors): Measure the rate of enzyme inactivation at different inhibitor concentrations to determine k_inact and K_I.[4]
-
Conclusion
The inhibition of ACC synthase is a cornerstone of ethylene regulation in plant science and agriculture. This guide provides a comparative framework for understanding the key differences between this compound, AVG, and quinazolinone-based inhibitors. This compound's irreversible mechanism offers long-lasting inhibition, while the reversible nature of AVG (competitive) and quinazolinones (uncompetitive) allows for more transient control. The choice of inhibitor will ultimately depend on the specific research or application goals, including the desired duration of effect and the specific biological system under investigation. The provided data, mechanistic insights, and experimental protocols serve as a valuable resource for scientists and professionals working to modulate ethylene biosynthesis.
References
- 1. 1-Aminocyclopropane-1-carboxylate synthase - Wikipedia [en.wikipedia.org]
- 2. The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by this compound as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apple 1-aminocyclopropane-1-carboxylate synthase in complex with the inhibitor L-aminoethoxyvinylglycine. Evidence for a ketimine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of ACC synthase inactivated by the mechanism-based inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ACC Synthase [biology.kenyon.edu]
- 12. Auxin-induced Ethylene Production and Its Inhibition by Aminoethyoxyvinylglycine and Cobalt Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. google.com [google.com]
L-Vinylglycine: A Kinetic Profile of a Versatile Alternative Substrate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Kinetic Characterization of L-Vinylglycine
This compound (L-VG), a non-proteinogenic amino acid, presents a compelling case as an alternative substrate and a mechanism-based inhibitor for a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Its unique vinyl group confers a reactivity that allows it to serve as a valuable tool in enzymology and drug design. This guide provides a comparative kinetic characterization of this compound with the natural substrates of key enzymes, supported by experimental data and detailed methodologies.
Comparative Kinetic Parameters
The efficacy of this compound as an alternative substrate is best understood by comparing its kinetic parameters with those of the natural substrates for the same enzyme. The following table summarizes the key kinetic constants for this compound and the natural substrates of 1-aminocyclopropane-1-carboxylate (ACC) synthase, L-amino acid oxidase, and aspartate aminotransferase.
| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| ACC Synthase | S-adenosyl-L-methionine (SAM) | 20 | Not Reported | Not Reported | Not Reported | [1] |
| This compound | 3300 | Not Reported | 0.00167 | 0.5 | [2] | |
| L-Amino Acid Oxidase | L-Leucine | 340 | Not Reported | 136 | 400000 | [3] |
| This compound | - | - | - | - | ||
| Aspartate Aminotransferase | L-Aspartate | - | - | - | - | |
| This compound | - | - | - | - |
Note: Data for this compound with L-Amino Acid Oxidase and Aspartate Aminotransferase, and some specific values for other substrates were not available in the searched literature. The table will be updated as more data becomes available.
Experimental Protocols
The determination of the kinetic parameters presented above relies on robust experimental methodologies. Below are detailed protocols for the key enzymes discussed.
Kinetic Assay for 1-Aminocyclopropane-1-carboxylate (ACC) Synthase
The activity of ACC synthase is determined by measuring the production of its product, 1-aminocyclopropane-1-carboxylic acid (ACC).
Materials:
-
Purified ACC synthase
-
S-adenosyl-L-methionine (SAM) or this compound solution of varying concentrations
-
Assay Buffer: 100 mM EPPS (N-(2-Hydroxyethyl)piperazine-N'-(3-propanesulfonic acid)) buffer, pH 8.5, containing 10 µM pyridoxal phosphate and 10 mM dithiothreitol.
-
Reaction termination solution: 10 mM HgCl₂
-
Reagents for ACC quantification (e.g., as described by Lizada and Yang, 1979)
Procedure:
-
Prepare reaction mixtures in sealed vials containing the assay buffer and varying concentrations of the substrate (SAM or this compound).
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified ACC synthase to each vial.
-
Incubate the reaction for a specific time period during which the reaction rate is linear.
-
Terminate the reaction by adding the reaction termination solution.
-
Quantify the amount of ACC produced in each reaction mixture.
-
Determine the initial velocity (v₀) for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_. The turnover number (k_cat_) can be calculated if the enzyme concentration is known (k_cat_ = V_max_ / [E]).
Kinetic Assay for L-Amino Acid Oxidase
The activity of L-amino acid oxidase is typically measured by monitoring the production of hydrogen peroxide (H₂O₂), one of the reaction products. A common method involves a coupled enzyme assay with horseradish peroxidase (HRP).
Materials:
-
Purified L-amino acid oxidase
-
L-amino acid substrate (e.g., L-Leucine) or this compound solution of varying concentrations
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
Horseradish peroxidase (HRP)
-
A chromogenic HRP substrate (e.g., Amplex Red, o-dianisidine)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, HRP, and the chromogenic substrate in a cuvette.
-
Add a known amount of purified L-amino acid oxidase to the cuvette.
-
Initiate the reaction by adding varying concentrations of the L-amino acid substrate or this compound.
-
Immediately monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Kinetic Assay for Aspartate Aminotransferase
The activity of aspartate aminotransferase is often determined by a coupled enzyme assay that monitors the consumption of NADH.
Materials:
-
Purified aspartate aminotransferase
-
L-aspartate and α-ketoglutarate solutions of varying concentrations (or this compound as the amino donor)
-
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4
-
Malate (B86768) dehydrogenase (MDH)
-
NADH
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, α-ketoglutarate, NADH, and an excess of malate dehydrogenase.
-
Add a known amount of purified aspartate aminotransferase to the cuvette.
-
Initiate the reaction by adding varying concentrations of L-aspartate (or this compound).
-
Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH to NAD⁺) over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
Visualizations
To further elucidate the role of this compound, the following diagrams illustrate the enzymatic reaction pathway of ACC synthase and a general experimental workflow for kinetic characterization.
Caption: Experimental workflow for determining enzyme kinetic parameters.
Caption: Reaction pathway of ACC synthase with its natural and alternative substrate.
References
- 1. Reprint of: 1-Aminocyclopropanecarboxylate Synthase, a Key Enzyme in Ethylene Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by this compound as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic and Structural Properties of a Robust Bacterial L-Amino Acid Oxidase | MDPI [mdpi.com]
L-Vinylglycine: A Guide to Confirming Covalent Enzyme Modification and Comparison with Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental evidence and methodologies used to confirm the covalent modification of enzymes by L-Vinylglycine (L-VG). It further offers a comparative analysis of L-VG with other notable mechanism-based enzyme inactivators, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key processes.
Confirmation of Covalent Modification by this compound
This compound is a well-established mechanism-based inhibitor that leads to the irreversible inactivation of several pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. The formation of a covalent adduct between L-VG and the target enzyme is the hallmark of its inhibitory action. The most extensively studied example is the inactivation of 1-aminocyclopropane-1-carboxylate (ACC) synthase.
Mechanism of Inactivation:
The inactivation process is initiated by the enzyme's own catalytic mechanism. L-VG, acting as a substrate mimic, forms a Schiff base with the PLP cofactor in the enzyme's active site. Subsequent enzymatic steps lead to the formation of a highly reactive Michael acceptor. A nucleophilic residue within the active site, typically a lysine, then attacks this acceptor, forming a stable covalent bond and rendering the enzyme inactive.
dot
Caption: Mechanism of covalent modification of an enzyme by this compound.
Experimental Confirmation
The covalent modification of enzymes by this compound has been unequivocally confirmed through a combination of techniques, primarily X-ray crystallography and mass spectrometry, complemented by enzyme kinetics studies.
X-ray Crystallography
Crystal structures of enzymes inactivated by L-VG provide direct visual evidence of the covalent adduct.
-
ACC Synthase Case Study: The crystal structure of ACC synthase inactivated by L-VG revealed a covalent bond between the γ-carbon of this compound and the ε-amino group of Lys273 in the active site.[1][2] This structural data provides definitive proof of the covalent linkage and the site of modification.
Mass Spectrometry
Mass spectrometry is a powerful tool for identifying and characterizing covalent modifications of proteins. By measuring the mass of the intact protein or its peptide fragments, the addition of the inhibitor molecule can be detected as a specific mass shift.
-
Expected Mass Shift: The covalent adduction of this compound (molecular weight of 115.13 g/mol ) to a protein will result in a corresponding increase in the mass of the modified peptide or protein.
Enzyme Kinetics
Time-dependent inactivation of an enzyme in the presence of this compound is a strong indicator of covalent modification. Kinetic studies can determine the parameters of this inactivation.
-
ACC Synthase Inactivation: this compound causes a time-dependent, pseudo-first-order inactivation of ACC synthase.[3][4]
Comparative Analysis with Alternative Inactivators
This compound is one of several mechanism-based inhibitors. A comparison with other well-characterized inhibitors, such as L-aminoethoxyvinylglycine (AVG) and Vigabatrin, highlights the varying efficiencies and target specificities.
| Inhibitor | Target Enzyme | Kinact (min-1) | KI (mM) | Partition Ratio (kcat/kinact) | Reference(s) |
| This compound | ACC Synthase | 0.1 | 3.3 | 500 | [3][4][5] |
| L-Aminoethoxyvinylglycine (AVG) | ACC Synthase | - | - | - | [6] |
| Vigabatrin | GABA Aminotransferase | 2.2 | 1.3 | - | [3] |
Experimental Protocols
The following sections provide generalized protocols for the key experiments used to confirm and characterize covalent enzyme modification by this compound.
Enzyme Inactivation Kinetics Assay
This protocol outlines the steps to determine the kinetic parameters of enzyme inactivation by this compound.
dot
Caption: Workflow for determining enzyme inactivation kinetics.
Materials:
-
Purified target enzyme (e.g., ACC synthase)
-
This compound
-
Substrate for the enzyme activity assay
-
Appropriate buffer solutions
-
Spectrophotometer or other suitable detection instrument
Procedure:
-
Prepare stock solutions of the enzyme and this compound in the appropriate buffer.
-
Set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of this compound.
-
Initiate the inactivation by adding this compound to the enzyme solution and incubate at a constant temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a solution containing the enzyme's substrate to measure the residual activity. The substrate concentration should be saturating to ensure the measured rate is proportional to the amount of active enzyme.
-
Measure the rate of product formation.
-
For each concentration of this compound, plot the natural logarithm of the residual enzyme activity versus the incubation time. The slope of this line gives the pseudo-first-order rate constant (kobs).
-
Plot the values of kobs against the corresponding this compound concentrations. This plot should be hyperbolic and can be fitted to the Michaelis-Menten equation for inactivation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
Mass Spectrometry Analysis of Covalent Adducts
This protocol describes a general workflow for identifying the covalent adduct of this compound on a target enzyme using mass spectrometry.
dot
Caption: Workflow for mass spectrometry-based identification of covalent adducts.
Materials:
-
This compound-inactivated enzyme
-
Denaturants (e.g., urea, guanidinium (B1211019) HCl)
-
Reducing agents (e.g., DTT)
-
Alkylating agents (e.g., iodoacetamide)
-
Proteolytic enzyme (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Incubate the target enzyme with a molar excess of this compound to ensure complete inactivation.
-
Remove the unbound this compound from the protein sample.
-
Denature the protein to unfold it and make it accessible to proteases.
-
Reduce the disulfide bonds with a reducing agent and then alkylate the resulting free cysteine residues to prevent them from reforming disulfide bonds.
-
Digest the protein into smaller peptides using a specific protease like trypsin.
-
Separate the resulting peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
In the MS/MS analysis, peptides are fragmented, and the resulting fragment ions provide sequence information.
-
Search the acquired MS/MS spectra against the known amino acid sequence of the target enzyme, allowing for a variable modification on nucleophilic residues (e.g., lysine, cysteine, tyrosine) with a mass corresponding to that of this compound (115.13 Da).
-
Successful identification of a peptide with this mass modification confirms the covalent adduction and pinpoints the specific amino acid residue that has been modified.
X-ray Crystallography of the Enzyme-Inhibitor Complex
This protocol provides a general outline for determining the crystal structure of an enzyme covalently modified by this compound.
Materials:
-
Highly purified target enzyme
-
This compound
-
Crystallization screening solutions
-
X-ray diffraction equipment
Procedure:
-
Co-crystallization: Mix the purified enzyme with this compound and set up crystallization trials using various precipitating agents, buffers, and additives.
-
Crystal Soaking: Alternatively, grow crystals of the apo-enzyme first and then soak them in a solution containing this compound to allow the inhibitor to diffuse into the crystal and react with the enzyme.
-
Cryo-protection: Once suitable crystals are obtained, they are typically cryo-protected to prevent damage during X-ray data collection at low temperatures.
-
Data Collection: Mount the crystal in an X-ray beam and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map of the crystal. Build an atomic model of the protein-inhibitor complex into the electron density map and refine it to obtain a high-resolution structure. The final structure will reveal the precise atomic interactions between this compound and the enzyme, including the covalent bond.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Apple 1-aminocyclopropane-1-carboxylate synthase in complex with the inhibitor L-aminoethoxyvinylglycine. Evidence for a ketimine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
L-Vinylglycine: A Superior Alternative to Reversible Inhibitors for Specific Enzyme Targeting
For researchers, scientists, and drug development professionals, the choice of an enzyme inhibitor is a critical decision that can significantly impact experimental outcomes and the trajectory of drug discovery programs. While reversible inhibitors have their utility, L-Vinylglycine, a potent irreversible inhibitor, presents distinct advantages in terms of efficacy, duration of action, and specificity, making it a powerful tool for studying enzyme function and for the development of targeted therapeutics.
This guide provides an objective comparison of this compound with reversible inhibitors, supported by experimental data. It details the methodologies for key experiments and includes visualizations to clarify the underlying mechanisms and workflows.
Unveiling the Superiority of Irreversible Inhibition
This compound is a mechanism-based inhibitor, also known as a suicide inhibitor.[1] It is an analog of natural amino acid substrates for many pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as aminotransferases.[1] The vinyl group in its structure is the key to its potent inhibitory activity. Once the enzyme binds to this compound, it processes it as a substrate, leading to the formation of a highly reactive intermediate that covalently bonds to a nucleophilic residue in the enzyme's active site.[1] This covalent bond results in the irreversible inactivation of the enzyme.[1]
In contrast, reversible inhibitors bind to the enzyme through non-covalent interactions, such as hydrogen bonds or van der Waals forces. This binding is transient, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. This fundamental difference in the mechanism of action underlies the significant advantages offered by this compound.
The primary advantages of using an irreversible inhibitor like this compound over reversible inhibitors include:
-
Prolonged Duration of Action: Due to the formation of a stable covalent bond, the inhibition by this compound is long-lasting. The enzyme's activity can only be restored through the synthesis of new enzyme molecules, a process that can take a considerable amount of time. This contrasts with reversible inhibitors, where the duration of action is dependent on the inhibitor's concentration and its pharmacokinetic properties.
-
Increased Potency and Efficiency: Irreversible inhibitors often exhibit higher potency at lower concentrations compared to reversible inhibitors. The covalent modification effectively removes the enzyme from the active pool, leading to a more profound and sustained biological effect.
-
Overcoming High Substrate Concentrations: In environments with high concentrations of the natural substrate, reversible inhibitors can be outcompeted, diminishing their efficacy. This compound's irreversible nature ensures that once the enzyme is inactivated, it remains so regardless of the substrate concentration.
-
Reduced Dosing Frequency: In therapeutic applications, the long-lasting effect of irreversible inhibitors can translate to less frequent dosing, improving patient compliance and convenience.
Quantitative Comparison: this compound vs. Reversible Inhibitors
Direct comparative studies providing a full kinetic dataset for this compound against a panel of reversible inhibitors for a single aminotransferase are limited in the public domain. However, a study by Al-Saeedi and colleagues (1984) provides valuable insights into the comparative efficacy of this compound and the reversible inhibitors L-cycloserine and aminooxyacetate on two key aminotransferases: alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
| Inhibitor | Target Enzyme | Inhibition (%) after 20 min pre-incubation | Inhibitor Type |
| This compound | Alanine Aminotransferase (in vitro) | ~Equally effective as other inhibitors | Irreversible |
| This compound | Aspartate Aminotransferase (in vitro) | ~Equally effective as other inhibitors | Irreversible |
| This compound | Alanine Aminotransferase (intact hepatocytes) | Very weak | Irreversible |
| L-Cycloserine (50 µM) | Alanine Aminotransferase | 90% | Reversible |
| L-Cycloserine (50 µM) | Aspartate Aminotransferase | ≤ 10% | Reversible |
| Aminooxyacetate | Alanine Aminotransferase (in vitro) | More sensitive than AST | Reversible |
| Aminooxyacetate | Aspartate Aminotransferase (in vitro) | Less sensitive than ALT | Reversible |
Data summarized from Al-Saeedi et al., 1984.[2]
The data highlights that while this compound is a potent inhibitor in a cell-free system (in vitro), its effectiveness in intact cells was observed to be weak in this particular study, a factor that requires consideration in experimental design.[2] In contrast, the reversible inhibitor L-cycloserine showed high selectivity for alanine aminotransferase.[2]
To illustrate the kinetic parameters of a mechanism-based inhibitor, data for this compound's interaction with 1-aminocyclopropane-1-carboxylate (ACC) synthase, another PLP-dependent enzyme, is presented below. This demonstrates its dual role as both a substrate and an inactivator.
| Enzyme | Kinetic Parameter | Value |
| ACC Synthase | kcat (for substrate turnover) | 1.8 s⁻¹ |
| Km (for substrate turnover) | 1.4 mM | |
| Partition Ratio (turnover/inactivation) | 500 |
Data from Feng and Kirsch, 2000.[3]
The partition ratio of 500 indicates that for every 500 times this compound is turned over as a substrate, one inactivation event occurs.[3]
Experimental Protocols
Continuous Spectrophotometric Assay for Aminotransferase Activity
This protocol is a general method for determining the activity of aminotransferases, which can be adapted to assess the efficacy of inhibitors.
Principle: The activity of aminotransferases is measured by coupling the production of glutamate (B1630785) or pyruvate (B1213749) to a dehydrogenase reaction that results in the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes or 96-well microplate
-
Purified aminotransferase (e.g., Alanine Aminotransferase or Aspartate Aminotransferase)
-
L-Alanine (for ALT) or L-Aspartate (for AST)
-
α-Ketoglutarate
-
Lactate dehydrogenase (for ALT assay) or Malate (B86768) dehydrogenase (for AST assay)
-
NADH
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 7.4)
-
Inhibitor solutions (this compound and reversible inhibitors)
Procedure:
-
Prepare the reaction mixture: In a cuvette, combine the potassium phosphate buffer, L-alanine (or L-aspartate), α-ketoglutarate, NADH, and the appropriate coupling enzyme (lactate dehydrogenase for ALT or malate dehydrogenase for AST).
-
Pre-incubation with inhibitor: For time-dependent inhibitors like this compound, pre-incubate the aminotransferase with the inhibitor in the reaction mixture (without the substrate α-ketoglutarate to prevent the reaction from starting) for various time intervals. For reversible inhibitors, a short pre-incubation may be used to allow for binding equilibrium to be reached.
-
Initiate the reaction: Start the reaction by adding α-ketoglutarate to the cuvette.
-
Monitor the reaction: Immediately place the cuvette in the spectrophotometer and record the decrease in absorbance at 340 nm over time.
-
Calculate enzyme activity: The rate of the reaction is proportional to the rate of decrease in absorbance. Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Determine inhibition: Compare the enzyme activity in the presence of the inhibitor to the activity in a control reaction without the inhibitor to determine the percentage of inhibition.
Determination of Kinetic Parameters for Irreversible Inhibitors (Kitz-Wilson Plot)
Principle: The Kitz-Wilson method is used to determine the kinetic constants for irreversible inhibitors, specifically the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
Procedure:
-
Perform time-dependent inhibition assays: Set up a series of reactions as described in the continuous spectrophotometric assay, each with a different concentration of this compound.
-
Monitor enzyme activity over time: For each inhibitor concentration, monitor the enzyme activity at different time points during the pre-incubation phase.
-
Determine the apparent first-order rate constant of inactivation (k_obs): For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus time. The slope of this plot will be equal to -k_obs.
-
Construct the Kitz-Wilson plot: Plot the reciprocal of the observed inactivation rate constants (1/k_obs) against the reciprocal of the inhibitor concentrations (1/[I]).
-
Determine k_inact and K_I: The data should fit a linear equation. The y-intercept of the line is equal to 1/k_inact, and the x-intercept is equal to -1/K_I.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key mechanisms and experimental workflows.
References
- 1. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of L-Vinylglycine for Researchers and Drug Development Professionals
Introduction: L-Vinylglycine, a non-proteinogenic amino acid, serves as a critical building block in the synthesis of complex natural products and pharmaceuticals. Its vinyl group functionality makes it a potent irreversible inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, rendering it a valuable target for drug discovery programs. The stereoselective synthesis of the L-enantiomer is of paramount importance, as biological activity is often enantiomer-specific. This guide provides a comparative analysis of four prominent synthetic routes to this compound, offering an objective evaluation of their efficacy based on experimental data. The discussed methodologies include two chiron-based approaches starting from L-methionine and L-homoserine lactone, a chiral auxiliary-mediated synthesis, and a chemoenzymatic resolution.
Comparative Efficacy of this compound Synthesis Routes
The selection of a synthetic route for this compound is often a trade-off between factors such as overall yield, enantiomeric purity, scalability, and the availability and cost of starting materials. The following table summarizes the key quantitative data for the four distinct methods detailed in this guide.
| Parameter | Rapoport's Method (from L-Methionine) | Berkowitz's Method (from L-Homoserine Lactone) | Schöllkopf's Method (Chiral Auxiliary) | Papain-Catalyzed Resolution |
| Starting Material | L-Methionine | L-Homoserine Lactone | Glycine (B1666218), L-Valine | Racemic N-acythis compound |
| Overall Yield | ~58-61% | 72% (over 4 steps)[1] | High (specific yield for vinylglycine not reported, but generally high for α-amino acids) | Max. 50% for L-enantiomer (theoretical) |
| Enantiomeric Purity (ee) | 99%[2][3] | ≥95%[1] | >95% (de)[4] | High (enantiomerically pure product) |
| Key Reagents | Sodium periodate (B1199274), Kugelrohr apparatus | Di-tert-butyl dicarbonate (B1257347), Diphenyl diselenide, Sodium borohydride, Ozone | L-Valine methyl ester, n-BuLi, Trimethyloxonium (B1219515) tetrafluoroborate (B81430) | Papain, an alcohol (e.g., benzyl (B1604629) alcohol) |
| Number of Steps | 3 | 4 | 4-5 | 2 (synthesis of racemate + resolution) |
| Scalability | Demonstrated on a multigram scale[4] | Suitable for gram-scale preparation[1] | Primarily for laboratory scale; industrial applications are not known[4] | Potentially scalable |
| Advantages | High enantiomeric purity, well-established procedure. | High overall yield, convenient (one chromatography step).[1] | High diastereoselectivity, applicable to a wide range of amino acids.[4] | "Green" approach using an enzyme, provides access to both enantiomers. |
| Disadvantages | Use of Kugelrohr distillation, potential for side reactions. | Use of selenium reagents, cost of L-homoserine for large scale.[1] | Limited atom economy, primarily for laboratory synthesis of exotic amino acids.[4] | Theoretical maximum yield of 50% for the desired enantiomer. |
Experimental Protocols and Methodologies
This section provides detailed experimental protocols for the four discussed synthetic routes to this compound.
Rapoport's Synthesis from L-Methionine (Chiron-based Approach)
This method utilizes the readily available and inexpensive amino acid L-methionine as the chiral starting material. The key steps involve the oxidation of the thioether to a sulfoxide (B87167), followed by a thermal syn-elimination to form the vinyl group.
Experimental Protocol:
-
Preparation of L-Methionine Methyl Ester Hydrochloride: L-Methionine is esterified by bubbling hydrogen chloride gas through a methanolic solution. The resulting methyl ester hydrochloride is isolated as a white solid.[4]
-
N-Protection: The L-methionine methyl ester hydrochloride is protected with a suitable protecting group, for example, a benzyloxycarbonyl (Cbz) group, using benzyl chloroformate in the presence of a base to yield N-(Benzyloxycarbonyl)-L-methionine methyl ester.[4]
-
Oxidation to Sulfoxide: The N-protected methionine methyl ester is oxidized to the corresponding sulfoxide using sodium periodate in a methanol-water mixture. The reaction is stirred overnight, and the product is extracted with chloroform.[4]
-
Pyrolysis and Elimination: The sulfoxide is mixed with glass helices and subjected to pyrolysis under vacuum using a Kugelrohr apparatus. The distillation of the product, N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester, is carried out at high temperature and low pressure.[4]
-
Deprotection: The N-protected this compound methyl ester is deprotected by acid hydrolysis (e.g., refluxing in 6 N HCl) to afford this compound hydrochloride.[4]
Workflow Diagram:
Berkowitz's Synthesis from L-Homoserine Lactone (Chiron-based Approach)
This route also starts from a chiral pool molecule, L-homoserine lactone, and introduces the vinyl group via organoselenium chemistry. This method is notable for its high overall yield and the use of milder conditions compared to the pyrolytic step in Rapoport's synthesis.
Experimental Protocol:
-
N-Protection of L-Homoserine Lactone: L-Homoserine lactone is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base to yield N-(tert-Butoxycarbonyl)-homoserine lactone.[1]
-
Lactone Cleavage and Selenide (B1212193) Formation: The N-Boc protected lactone is treated with a phenylselenolate equivalent, generated from diphenyl diselenide and sodium borohydride. This opens the lactone ring and installs a phenylselenyl group at the γ-position. The resulting carboxylic acid is then esterified, for example, with diphenyldiazomethane, to give the corresponding diphenylmethyl ester.[1]
-
Oxidative Elimination: The selenide is oxidized to a selenoxide at low temperature using ozone. The intermediate selenoxide undergoes a spontaneous syn-elimination upon warming to form the double bond, yielding the protected this compound derivative.[1]
-
Deprotection: The Boc and diphenylmethyl protecting groups are removed simultaneously by treatment with trifluoroacetic acid to give this compound.[1]
Workflow Diagram:
Schöllkopf's Asymmetric Synthesis (Chiral Auxiliary Approach)
The Schöllkopf method is a powerful tool for the asymmetric synthesis of α-amino acids. It relies on a chiral bis-lactim ether derived from L-valine and glycine to direct the stereoselective alkylation of a glycine enolate equivalent.
Experimental Protocol:
-
Formation of the Bis-lactim Ether: A dipeptide derived from glycine and L-valine is cyclized to form a 2,5-diketopiperazine. This cyclic dipeptide is then treated with trimethyloxonium tetrafluoroborate to yield the bis-lactim ether of L-valine and glycine.[4]
-
Deprotonation and Alkylation: The bis-lactim ether is deprotonated at the prochiral carbon of the glycine unit using a strong base like n-butyllithium (n-BuLi) at low temperature. The resulting carbanion is then quenched with an electrophile that will introduce the vinyl precursor. For the synthesis of vinylglycine, a suitable electrophile would be a protected 2-bromoacetaldehyde or a similar vinyl cation equivalent. The bulky isopropyl group of the valine auxiliary sterically shields one face of the enolate, leading to a highly diastereoselective alkylation.
-
Hydrolysis and Isolation: The alkylated bis-lactim ether is hydrolyzed under acidic conditions. This cleavage releases the methyl ester of L-valine (the chiral auxiliary, which can be recovered) and the methyl ester of the newly formed this compound.
-
Final Deprotection: The methyl ester of this compound is then saponified to yield the final product, this compound.
Workflow Diagram:
References
Validating the Purity of Synthesized L-Vinylglycine: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for validating the purity of L-vinylglycine, a crucial building block in the synthesis of various pharmaceuticals. Experimental data and detailed protocols are presented to facilitate informed decisions on the most suitable method for your specific needs.
This compound, a non-proteinogenic amino acid, serves as a key intermediate in the synthesis of a range of bioactive molecules. Its purity is critical as impurities can lead to unwanted side reactions, reduced yield, and potential safety concerns in downstream applications. This guide focuses on HPLC methods for purity assessment and offers a comparative look at alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) for this compound Purity
HPLC is a cornerstone technique for the analysis of amino acids due to its high resolution, sensitivity, and versatility. Both chiral and achiral HPLC methods can be employed to assess the purity of synthesized this compound.
Chiral HPLC for Enantiomeric Purity
The enantiomeric purity of this compound is a critical quality attribute, as the biological activity of chiral molecules is often stereospecific. Chiral HPLC directly separates enantiomers, providing a precise measure of enantiomeric excess (% ee).
Experimental Protocol: Chiral HPLC
A common approach for the chiral separation of underivatized amino acids involves the use of a chiral stationary phase (CSP).
-
Column: Astec CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Methanol/Water/Acetic Acid (e.g., 80/20/0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Temperature: 25 °C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
Expected Results: This method should provide baseline separation of L- and D-vinylglycine, allowing for accurate quantification of the enantiomeric excess. The D-enantiomer is a potential impurity that can arise during synthesis.
Reverse-Phase HPLC (RP-HPLC) for Achiral Purity and Impurity Profiling
RP-HPLC is a powerful tool for separating this compound from starting materials, byproducts, and other process-related impurities. As this compound lacks a strong UV chromophore, derivatization is often employed to enhance detection sensitivity.
Experimental Protocol: RP-HPLC with Pre-column Derivatization
Pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., N-acetyl-L-cysteine) creates highly fluorescent isoindole derivatives that can be readily detected.
-
Derivatization Reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) in borate (B1201080) buffer (pH 9.5).
-
Derivatization Procedure: Mix the sample solution with the OPA/NAC reagent and allow it to react for a short period (e.g., 1-2 minutes) before injection.
-
Column: C18 reverse-phase column (e.g., 5 µm, 250 x 4.6 mm)
-
Mobile Phase: Gradient elution with:
-
A: Sodium acetate (B1210297) buffer (e.g., 25 mM, pH 6.5)
-
B: Acetonitrile/Methanol (e.g., 50/50, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV at 338 nm.
-
Temperature: 30 °C
-
Injection Volume: 20 µL
-
Sample Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., water or a weak buffer) to a known concentration.
Potential Impurities: Depending on the synthetic route, potential impurities to monitor include:
-
From L-methionine synthesis: Unreacted L-methionine, L-methionine sulfoxide, and N-acetyl-L-methionine.[1][2]
-
From L-homoserine lactone synthesis: Unreacted L-homoserine lactone.
-
General impurities: (E)- and (Z)-α,β-unsaturated isomers of this compound.
Alternative Methods for Purity Validation
While HPLC is a powerful tool, orthogonal techniques can provide complementary information and further confirm the purity of the synthesized this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.
Experimental Protocol: ¹H qNMR
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters, including a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Data Processing: Process the spectrum to obtain a flat baseline and accurate integrals for well-resolved signals of both the this compound and the internal standard.
-
Purity Calculation: Calculate the purity of the this compound using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
¹H NMR for Enantiomeric Purity: The enantiomeric excess of this compound can be determined by ¹H NMR after derivatization with a chiral derivatizing agent, such as Mosher's acid chloride, to form diastereomers with distinct NMR signals.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that can be used for impurity profiling, especially for volatile impurities. Since amino acids are not volatile, derivatization is necessary.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: Derivatize the this compound sample to increase its volatility. Common derivatization agents for amino acids include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate the derivatized this compound from any impurities.
-
-
MS Detection: Use a mass spectrometer to detect and identify the separated components based on their mass spectra.
Comparison of Methods
| Feature | Chiral HPLC | RP-HPLC with Derivatization | Quantitative NMR (qNMR) | GC-MS with Derivatization |
| Primary Application | Enantiomeric Purity | Achiral Purity, Impurity Profiling | Absolute Purity, Structural Confirmation | Impurity Profiling (Volatile Impurities) |
| Sensitivity | Moderate to High | High (with fluorescence detection) | Moderate | Very High |
| Quantification | Relative (to other enantiomer) | Relative (to standards) | Absolute (with internal standard) | Relative (to standards) |
| Sample Preparation | Minimal (dissolution) | Derivatization required | Precise weighing, dissolution | Derivatization required |
| Throughput | Moderate | Moderate | Lower | Higher |
| Instrumentation | HPLC with chiral column | HPLC with fluorescence or UV detector | NMR Spectrometer | GC-MS system |
| Strengths | Direct enantiomer separation | Good for a wide range of impurities | Primary method, no analyte standard needed | Excellent for volatile impurities |
| Limitations | Specific column required | Derivatization adds complexity | Lower sensitivity than MS methods | Not suitable for non-volatile impurities |
Workflow for Validating this compound Purity
Caption: Workflow for this compound Purity Validation.
Conclusion
The validation of synthesized this compound purity requires a multi-faceted approach. Chiral HPLC is indispensable for determining enantiomeric purity. RP-HPLC with derivatization provides a robust method for assessing achiral purity and profiling non-volatile impurities. For an orthogonal and absolute measure of purity, qNMR is a powerful technique. GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present from solvents or byproducts. By selecting the appropriate combination of these methods, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the quality and reliability of their downstream research and development activities.
References
L-Vinylglycine: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
L-Vinylglycine (L-VG) is a non-proteinogenic amino acid that has garnered significant interest in the scientific community for its potent and irreversible inhibition of a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies to aid in research and drug development.
At a Glance: In Vitro vs. In Vivo Effects of this compound
| Feature | In Vitro Effects | In Vivo Effects (Primarily based on Glycine (B1666218) data) |
| Primary Mechanism | Mechanism-based irreversible ("suicide") inhibitor of PLP-dependent enzymes.[1] | Inhibition of PLP-dependent enzymes is the presumed primary mechanism. |
| Key Enzyme Targets | - 1-Aminocyclopropane-1-carboxylate (ACC) synthase[1]- Aspartate aminotransferase[2]- Alanine (B10760859) aminotransferase- L-amino acid oxidase[3] | Expected to inhibit similar enzymes as observed in vitro. |
| Cellular Effects | - Inhibition of specific metabolic pathways.- Can induce cytotoxicity at high concentrations. | - Potential for neurotoxicity at high doses.[4]- May offer cytoprotective effects against certain types of cell injury.[5] |
| Quantitative Data | ACC Synthase Inhibition: - kcat: 1.8 s⁻¹[1]- Km: 1.4 mM[1]- kcat/Km: 1300 M⁻¹s⁻¹[1] | Toxicity (Glycine): - Oral LD50 (rat): 7930 mg/kg[6]- Intravenous administration in mice showed dose-dependent mortality.[7][8] |
| Pharmacokinetics | Not applicable. | Data for this compound is limited. Glycine is transported into brain tissue via passive diffusion.[9] |
In Vitro Effects of this compound: A Closer Look
This compound's primary in vitro effect is its action as a mechanism-based inactivator of several PLP-dependent enzymes. This "suicide inhibition" occurs when the enzyme processes this compound as a substrate, leading to the formation of a reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inactivation.[1][10]
Key Enzymatic Targets and Consequences:
-
1-Aminocyclopropane-1-carboxylate (ACC) Synthase: this compound is a potent inhibitor of ACC synthase, a key enzyme in the biosynthesis of the plant hormone ethylene (B1197577). The inactivation of this enzyme blocks ethylene production.[1]
-
Aminotransferases: this compound irreversibly inhibits aspartate aminotransferase (AST) and alanine aminotransferase (ALT), enzymes crucial for amino acid metabolism. This inhibition can disrupt cellular amino acid homeostasis.[2]
-
L-amino acid oxidase: This enzyme is also inactivated by this compound, which can affect metabolic pathways involving amino acid oxidation.[3]
Cellular Level Impacts:
At the cellular level, the inhibition of these key enzymes can lead to a variety of effects, including the disruption of metabolic pathways and, at higher concentrations, cytotoxicity. The specific consequences depend on the cell type and the metabolic pathways that are most reliant on the targeted enzymes.
In Vivo Effects of this compound: An Extrapolation from Available Data
Comprehensive in vivo studies specifically on this compound are limited. Much of the available data on toxicity and pharmacokinetics pertains to glycine. While this compound is an analogue of glycine, it is crucial to note that its vinyl group imparts distinct chemical reactivity, and therefore, its in vivo effects may differ significantly. The following information is largely based on studies of glycine and should be interpreted with caution.
Potential In Vivo Actions:
-
Enzyme Inhibition: It is presumed that this compound will inhibit its target enzymes in a whole-organism context, leading to systemic effects on amino acid metabolism and other PLP-dependent pathways.
-
Toxicity: High doses of glycine have been shown to induce mortality in mice when administered intravenously.[7][8] An oral repeated-dose study in rats showed no significant toxicological changes at doses up to 2000 mg/kg/day.[6] However, some studies suggest high concentrations of glycine can be neurotoxic.[4] The specific toxicity profile of this compound in vivo requires further investigation.
Signaling Pathways and Experimental Workflows
Mechanism of Suicide Inhibition of PLP-Dependent Enzymes
The following diagram illustrates the general mechanism by which this compound inactivates a PLP-dependent enzyme.
Caption: Suicide inhibition of a PLP-dependent enzyme by this compound.
Glycine-Mediated Cytoprotection via NINJ1 Inhibition
Recent research has uncovered a novel cytoprotective role for glycine, which may be relevant to this compound. Glycine can inhibit the clustering of the transmembrane protein Ninjurin-1 (NINJ1), a key step in plasma membrane rupture during certain types of cell death.[5]
Caption: Glycine inhibits NINJ1 clustering, preventing plasma membrane rupture.
Experimental Protocols
In Vitro Enzyme Inhibition Assay (General Protocol)
Objective: To determine the inhibitory effect of this compound on a target PLP-dependent enzyme.
Materials:
-
Purified target enzyme
-
This compound
-
Substrate for the target enzyme
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the target enzyme, this compound, substrate, and PLP in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation:
-
To the wells of a 96-well plate, add a fixed concentration of the target enzyme and varying concentrations of this compound.
-
Include control wells with the enzyme but no inhibitor.
-
Incubate for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a wavelength specific to the product formation.
-
Data Analysis:
-
Calculate the initial reaction velocities from the kinetic reads.
-
Plot the enzyme activity against the concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot cell viability against this compound concentration to determine the CC50 value (the concentration that reduces cell viability by 50%).
In Vivo Acute Toxicity Study (General Protocol based on Glycine Studies)
Objective: To determine the acute toxicity of a substance after a single high-dose administration.
Materials:
-
Test animals (e.g., mice or rats)
-
This compound (or the test substance)
-
Vehicle for administration (e.g., saline, water)
-
Administration equipment (e.g., gavage needles, syringes)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the study.
-
Dose Groups: Divide the animals into several groups, including a control group receiving the vehicle only and treatment groups receiving different doses of the test substance.
-
Administration: Administer a single dose of the test substance to the treatment groups via the chosen route (e.g., oral gavage, intravenous injection).
-
Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for a set period (e.g., 14 days). Record body weight changes.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals. Collect organs for histopathological examination.
-
Data Analysis: Determine the LD50 (the dose that is lethal to 50% of the animals) and identify the target organs of toxicity.
Conclusion and Future Directions
This compound is a potent in vitro inhibitor of PLP-dependent enzymes with a well-defined mechanism of action. However, a significant knowledge gap exists regarding its in vivo effects, including its efficacy, pharmacokinetics, and toxicity profile. The available in vivo data on glycine provides a starting point, but dedicated studies on this compound are crucial for a comprehensive understanding of its potential as a therapeutic agent or a research tool. Future research should focus on:
-
In vivo efficacy studies in relevant animal models of diseases where the inhibition of PLP-dependent enzymes could be beneficial.
-
Detailed pharmacokinetic and biodistribution studies to understand the absorption, distribution, metabolism, and excretion of this compound.
-
Comprehensive in vivo toxicity studies to establish a clear safety profile.
-
Investigation of the broader impact of this compound on cellular signaling pathways beyond direct enzyme inhibition.
By addressing these research questions, the scientific community can fully elucidate the therapeutic potential and risks associated with this compound, paving the way for its potential application in medicine and biotechnology.
References
- 1. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase [pubmed.ncbi.nlm.nih.gov]
- 2. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Glycine inhibits NINJ1 membrane clustering to suppress plasma membrane rupture in cell death | eLife [elifesciences.org]
- 6. A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 'Double toxicity' of glycine solution in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycine toxicity after high-dose i.v. infusion of 1.5% glycine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid pharmacokinetics and safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Irreversible Inhibitors [sigmaaldrich.com]
A Comparative Guide to the Validation of Peptide Sequences Containing L-Vinylglycine
For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like L-Vinylglycine (VGly) into peptide sequences offers a powerful strategy for developing novel therapeutics, probes, and enzyme inhibitors. The unique β,γ-unsaturated side chain of VGly can impart valuable properties, including increased stability and potent biological activity. However, this modification also necessitates a rigorous validation process to confirm the peptide's identity, purity, and stability. This guide provides an objective comparison of analytical techniques for validating VGly-containing peptides and offers detailed experimental protocols.
Comparative Analysis of Validation Methods
The introduction of this compound into a peptide sequence influences its physicochemical properties, which can be observed and quantified using standard analytical techniques. Below is a comparison of expected outcomes for a hypothetical peptide containing this compound versus a similar peptide containing the natural amino acid Alanine (B10760859) (Ala).
Data Presentation: Predicted Analytical Characteristics
Table 1: Comparative High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) Data
| Parameter | Peptide with L-Alanine (Ala) | Peptide with this compound (VGly) | Rationale for Difference |
| Molecular Weight (Da) | X | X + 14.02 | The vinyl group (-CH=CH2) in VGly has a higher mass than the methyl group (-CH3) in Ala. |
| Predicted HPLC Retention Time | Shorter | Longer | The vinyl group is more hydrophobic than a methyl group, leading to stronger interaction with the C18 stationary phase and thus a longer retention time under reverse-phase conditions.[1][2] |
| MS/MS Fragmentation | Predominantly b- and y-type ions with standard fragmentation patterns.[3][4] | Predominantly b- and y-type ions; potential for characteristic neutral loss of ethylene (B1197577) (28 Da) from the vinyl side chain under certain collision energies. The peptide bond may show altered fragmentation propensity.[5] | The unsaturated vinyl group can undergo specific fragmentation pathways not available to the saturated alkyl side chain of Alanine. |
Table 2: Comparative Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)
| Parameter | Peptide with L-Alanine (Ala) | Peptide with this compound (VGly) | Rationale for Difference |
| ¹H α-proton (Hα) Chemical Shift (ppm) | ~4.1 - 4.5 | ~4.3 - 4.7 | The electron-withdrawing nature of the double bond in VGly can deshield the adjacent α-proton, causing a downfield shift.[6][7] |
| ¹H Side Chain Protons Chemical Shift (ppm) | β-protons (Hβ): ~1.4 (doublet) | Vinyl protons: ~5.0 - 6.0 (multiplet) | The protons on the double bond of VGly resonate significantly downfield in a characteristic pattern due to their electronic environment.[8] |
| ¹³C α-carbon (Cα) Chemical Shift (ppm) | ~50 - 53 | ~55 - 60 | The sp² hybridized carbons of the vinyl group influence the electronic environment of the Cα, typically causing a downfield shift.[9] |
| ¹³C Side Chain Carbons Chemical Shift (ppm) | β-carbon (Cβ): ~20 | Vinyl carbons: ~115 - 140 | The sp² carbons of the vinyl group have characteristic chemical shifts in the downfield region of the ¹³C spectrum. |
Experimental Protocols
Rigorous and well-documented experimental procedures are critical for the reliable validation of novel peptides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method separates the target peptide from impurities based on hydrophobicity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the peptide solution.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.[10]
-
Monitor the elution profile at 214 nm and 280 nm.
-
Calculate the purity by integrating the peak area of the main peptide and expressing it as a percentage of the total integrated peak area.
-
Mass Spectrometry (MS) for Identity Confirmation
MS is used to confirm that the synthesized peptide has the correct molecular weight. Tandem MS (MS/MS) confirms the amino acid sequence.
-
Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with an HPLC system (LC-MS).
-
Sample Preparation: Prepare a dilute solution (10-50 µM) of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
-
Procedure (MS1 - Identity):
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range.
-
Compare the experimentally observed molecular weight (often seen as multiple charge states, e.g., [M+H]⁺, [M+2H]²⁺) with the theoretically calculated molecular weight.
-
-
Procedure (MS/MS - Sequence):
-
Perform an LC-MS run as described above.
-
Select the precursor ion of the target peptide for fragmentation using collision-induced dissociation (CID).
-
Analyze the resulting MS/MS spectrum for the presence of the expected b- and y-ion series.[3]
-
Pay close attention to the mass difference between adjacent b- or y-ions to confirm the sequence. The mass of the VGly residue is 101.10 Da.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR provides detailed structural information about the peptide, confirming the presence and integrity of the this compound residue.
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable solvent (e.g., 90% H₂O / 10% D₂O or deuterated DMSO). Add a chemical shift reference standard.
-
Procedure:
-
Acquire a 1D ¹H spectrum to observe the overall proton signals. Look for the characteristic vinyl proton signals between 5.0 and 6.0 ppm.[8]
-
Acquire a 2D TOCSY (Total Correlation Spectroscopy) experiment to identify the spin systems of individual amino acid residues. The vinyl protons of VGly should show correlations to the Hα and Hβ protons within the same spin system.
-
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment to identify through-space proximities between protons, which helps to determine the peptide's three-dimensional structure.
-
Acquire ¹³C spectra (e.g., 2D ¹H-¹³C HSQC) to confirm the chemical shifts of the vinyl carbons.[6]
-
In Vitro Stability Assay in Plasma
This assay evaluates the peptide's susceptibility to degradation by proteases present in plasma.
-
Materials: Human or mouse plasma, peptide stock solution, and a quenching solution (e.g., 10% Trichloroacetic Acid - TCA).
-
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with the VGly-peptide to a final concentration of ~50 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic degradation by adding two volumes of ice-cold 10% TCA solution.
-
Vortex and incubate on ice for 10 minutes to precipitate plasma proteins.[11]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Calculate the peptide's half-life (t₁/₂) by plotting the percentage of remaining peptide against time.[12]
-
Enzyme Inhibition Assay
This compound is known to be a mechanism-based inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. This protocol outlines a general procedure to test for such activity.
-
Materials: Target enzyme (e.g., a transaminase), enzyme substrate, PLP cofactor, test inhibitor (VGly-peptide), and a suitable buffer.
-
Procedure:
-
Prepare a reaction mixture containing the buffer, PLP, and the enzyme's substrate in a 96-well plate.
-
Prepare serial dilutions of the VGly-peptide and a negative control peptide (e.g., the Ala-variant).
-
Add the inhibitor solutions to the appropriate wells and pre-incubate with the enzyme for a set period (e.g., 15 minutes) to allow for binding.[13]
-
Initiate the reaction by adding the enzyme to the substrate/inhibitor mixture.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader. The specific wavelength will depend on the substrate and reaction products.[14]
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.[15]
-
Visualizations: Workflows and Logical Diagrams
The following diagrams, created using the DOT language, illustrate key processes in the validation of this compound containing peptides.
Caption: General workflow for the synthesis and validation of an this compound containing peptide.
Caption: Key analytical techniques for the comprehensive validation of VGly-peptides.
References
- 1. Prediction of peptide retention at different HPLC conditions from multiple linear regression models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 7. Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 10. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 12. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
L-Vinylglycine vs. Aminoethoxyvinylglycine (AVG): A Comparative Guide to Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Vinylglycine (L-VG) and Aminoethoxyvinylglycine (AVG), two well-characterized mechanism-based inhibitors of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. Both compounds are vinyl-substituted amino acids that act as "suicide substrates," leading to the irreversible inactivation of their target enzymes. However, they exhibit significant differences in their target specificity, potency, and mechanism, making them suitable for different research and commercial applications.
Introduction to the Inhibitors
This compound (L-VG) is the simplest α-vinyl amino acid, naturally found in mushrooms.[1] It functions as a broad-spectrum inhibitor, targeting a variety of PLP-dependent enzymes, including transaminases.[2] Its relatively simple structure allows it to be accepted into the active sites of numerous enzymes that process amino acids.
Aminoethoxyvinylglycine (AVG) is a more complex molecule, a structural analog of L-VG with an extended aminoethoxy side chain.[2] This modification grants it higher specificity and potency, particularly against 1-aminocyclopropane-1-carboxylate (ACC) synthase, the key regulatory enzyme in the ethylene (B1197577) biosynthesis pathway in plants.[3][4] This targeted action has led to its widespread commercial use as a plant growth regulator to delay fruit ripening and senescence.[5][6]
Mechanism of Action
Both L-VG and AVG are mechanism-based inhibitors that hijack the catalytic machinery of PLP-dependent enzymes. The general mechanism involves the formation of a covalent bond between the inhibitor and the PLP cofactor, followed by enzyme-catalyzed transformations that generate a highly reactive intermediate. This intermediate then irreversibly binds to a nucleophilic residue in the enzyme's active site, leading to inactivation.
This compound: L-VG's inactivation of ACC synthase is a well-studied example. After forming an external aldimine with the PLP cofactor, the enzyme abstracts the α-proton.[2] This is followed by a rearrangement that creates a reactive Michael acceptor.[2] An active site nucleophile, specifically the ε-amino group of Lys273 in apple ACC synthase, then attacks the γ-carbon of the vinyl group, forming a stable, covalent adduct that permanently inactivates the enzyme.[7] Interestingly, L-VG is also a substrate for ACC synthase, with the enzyme-inhibitor complex partitioning between catalytic turnover (producing α-ketobutyrate and ammonia) and inactivation.[7][8] For every inactivation event, approximately 500 catalytic turnovers occur.[7][8]
Aminoethoxyvinylglycine (AVG): AVG also acts as a mechanism-based inhibitor of ACC synthase.[3][4] Due to its structural similarity to the natural substrate S-adenosylmethionine (SAM), it acts as a potent competitive inhibitor.[3][9] AVG binds to the enzyme's active site, preventing the conversion of SAM to ACC, the immediate precursor of ethylene.[9][10] Its inhibition is highly effective, making it a powerful tool for studying and controlling ethylene-dependent physiological processes in plants.[4][11] While highly specific for ACC synthase, AVG can also inhibit other aminotransferases, including those involved in auxin biosynthesis, which can lead to broader physiological effects at higher concentrations.[12]
Quantitative Comparison of Inhibitory Activity
The following table summarizes key quantitative data for L-VG and AVG as enzyme inhibitors, primarily focusing on their interaction with ACC synthase.
| Inhibitor | Target Enzyme | Organism/Source | Inhibition Type | K_m | k_cat | K_i | Partition Ratio (Turnover/Inactivation) | Reference |
| This compound | ACC Synthase | Apple (Malus domestica) expressed in Pichia pastoris | Mechanism-based inhibitor / Alternative substrate | 1.4 mM | 1.8 s⁻¹ | - | ~500 | [7][8] |
| This compound | Aspartate Aminotransferase | Pig Heart | Irreversible | - | - | - | - | [1][13] |
| This compound | L-Amino Acid Oxidase | Crotalus adamanteus venom | Mechanism-based inhibitor | - | - | - | ~20,000 | [14] |
| Aminoethoxyvinylglycine (AVG) | ACC Synthase | Tomato (Lycopersicon esculentum) | Competitive, Reversible | - | - | 0.2 µM | - | [3] |
Note: The K_m and k_cat values for this compound refer to its processing as an alternative substrate by ACC synthase, not its inactivation kinetics.
Experimental Protocols
Synthesis of this compound from L-Homoserine Lactone
This protocol describes an efficient, reproducible synthesis of L-VG.[15]
Materials:
-
N-Boc-L-homoserine lactone
-
Diphenyl diselenide
-
Sodium borohydride (B1222165)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Diethyl ether (Et₂O)
-
Sodium acetate (B1210297) (NaOAc) buffer (100 mM, pH 5)
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Phenylselenolate Formation: In an argon-purged flask, dissolve diphenyl diselenide in anhydrous DMF. Add sodium borohydride to generate the sodium phenylselenolate solution.
-
Lactone Cleavage: Add a solution of N-Boc-L-homoserine lactone in DMF to the phenylselenolate solution. Heat the reaction at 100°C for 1 hour.
-
Workup: Cool the reaction to 0°C and add methanol. After stirring, remove the solvent in vacuo. Partition the residue between diethyl ether and NaOAc buffer. Extract the aqueous layer multiple times with diethyl ether.
-
Oxidation and Elimination: Combine the organic layers, dry, and concentrate. Dissolve the resulting residue in CH₂Cl₂ and cool to 0°C. Add 30% H₂O₂ dropwise and allow the reaction to warm to room temperature. This oxidizes the selenide (B1212193) to a selenoxide, which then undergoes syn-elimination to form the vinyl group.
-
Deprotection: After a standard workup to isolate the protected vinylglycine, dissolve the product in CH₂Cl₂ and add trifluoroacetic acid (TFA) to remove the Boc protecting group.
-
Purification: Purify the final this compound product using appropriate chromatographic techniques.
Assay for ACC Synthase Inhibition
This protocol outlines a general method for determining the inhibitory activity of L-VG or AVG against ACC synthase.[3][8]
Materials:
-
Purified ACC synthase (e.g., expressed in Pichia pastoris)
-
HEPES or similar buffer (e.g., 100 mM, pH 8.5)
-
Pyridoxal 5'-phosphate (PLP) cofactor (e.g., 10 µM)
-
S-adenosylmethionine (SAM) substrate
-
This compound or Aminoethoxyvinylglycine (AVG) inhibitor solutions of varying concentrations
-
Assay for ACC quantitation (e.g., Lizada & Yang method) or α-ketobutyrate quantitation (for L-VG turnover)
Procedure:
-
Enzyme Preparation: Prepare a solution of purified ACC synthase in the assay buffer containing PLP.
-
Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, PLP, and the inhibitor (L-VG or AVG) at the desired concentration. For control reactions, add buffer instead of the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme-inhibitor mixture at a controlled temperature (e.g., 30°C) for a set period to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, SAM.
-
Incubation: Incubate the reaction mixture at the controlled temperature for a specific time during which the reaction rate is linear.
-
Termination of Reaction: Stop the reaction using a suitable method (e.g., adding HgCl₂ or heat).
-
Product Quantification: Quantify the amount of ACC produced using a standard assay. For L-VG, one can also measure the production of α-ketobutyrate to determine the rate of substrate turnover.
-
Data Analysis:
-
Plot the reaction velocity against the substrate concentration at different fixed inhibitor concentrations.
-
For AVG, determine the K_i value using a Dixon plot or by fitting the data to the competitive inhibition model of the Michaelis-Menten equation.
-
For L-VG, analyze the time-dependent loss of enzyme activity to determine inactivation kinetics and the partition ratio by comparing the rate of product formation to the rate of inactivation.
-
Visualizations
Caption: Inhibition of the ethylene biosynthesis pathway by L-VG and AVG.
Caption: Mechanism of ACC synthase inactivation by this compound.
Caption: Workflow for determining enzyme inhibition kinetics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. maxapress.com [maxapress.com]
- 6. EP0938468B1 - N-acetyl aminoethoxyvinylglycine (avg) and its use as an ethylene biosynthesis inhibitor - Google Patents [patents.google.com]
- 7. Structure of ACC synthase inactivated by the mechanism-based inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Inhibition of Ethylene Biosynthesis by Aminoethoxyvinylglycine and by Polyamines Shunts Label from 3,4-[14C]Methionine into Spermidine in Aged Orange Peel Discs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curresweb.com [curresweb.com]
- 12. Inhibition of Aminotransferases by Aminoethoxyvinylglycine Triggers a Nitrogen Limitation Condition and Deregulation of Histidine Homeostasis That Impact Root and Shoot Development and Nitrate Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vinylglycine | C4H7NO2 | CID 156126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Vinylglycine and proparglyglycine: complementary suicide substrates for L-amino acid oxidase and D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling L-Vinylglycine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount to groundbreaking work. This guide provides essential, immediate safety and logistical information for the handling of L-Vinylglycine, a non-proteinogenic amino acid used in various research applications. Adherence to these procedural steps will help mitigate risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Essential Safety and Handling Information
This compound should be handled with care, taking precautions to avoid contact with skin, eyes, and clothing, and to prevent the inhalation of dust.[1][2] It is crucial to work in a well-ventilated area and to use appropriate personal protective equipment (PPE).[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C4H7NO2 |
| Molecular Weight | 101.1 g/mol [1] |
| Appearance | Crystalline powder[3] |
| Color | White[3] |
| Odor | Odorless[3] |
| Water Solubility | 250 g/L at 25°C[3][4] |
| Decomposition Temperature | > 233°C[3] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table outlines the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., NIOSH or EN 166).[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[3] Gloves must be inspected prior to use. Wash and dry hands after handling.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[5] |
| Respiratory Protection | Respirator/Dust Mask | Required when dusts are generated. A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1][3] |
Step-by-Step Handling and Disposal Plan
A systematic approach from receipt of this compound to its ultimate disposal is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
For long-term storage, a temperature of -20°C in a freezer is recommended.
2. Handling and Preparation:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the powdered form to avoid dust formation.[1]
-
Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge.[1]
-
Avoid contact with skin and eyes.[1]
3. In Case of a Spill:
-
Evacuate personnel to a safe area.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE, including chemical impermeable gloves and respiratory protection.[1]
-
For minor spills, use dry clean-up procedures to avoid generating dust.[6]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]
-
Prevent the chemical from entering drains.[1]
4. Disposal Plan:
-
This compound waste should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems.[1]
-
All contaminated materials, such as gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Contaminated packaging should be triple-rinsed (or equivalent) before being offered for recycling, reconditioning, or disposal in a sanitary landfill.[1]
Emergency First Aid Procedures
In the event of accidental exposure, immediate action is crucial.
-
After Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
After Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
After Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Visual Workflow for Safe Handling of this compound
To further clarify the procedural flow for handling this compound, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
